N-(Hexanoyloxy)succinimide
Description
The exact mass of the compound 2,5-Dioxopyrrolidin-1-YL hexanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYAWMSQSBERBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176614 | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-92-7 | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Hexanoyloxy)succinimide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hexanoyloxy)succinimide is a reactive chemical compound widely utilized in bioconjugation, chemical synthesis, and materials science. As an N-hydroxysuccinimide (NHS) ester of hexanoic acid, it serves as an efficient acylating agent, primarily for the modification of primary amines under mild conditions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its applications in bioconjugation and surface functionalization. Quantitative data are presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
N-hydroxysuccinimide esters are a cornerstone of modern bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and selectivity.[1][2] this compound, with its six-carbon acyl chain, offers a degree of hydrophobicity that can be advantageous in specific applications, such as interacting with lipid bilayers or modifying surfaces to alter their wetting properties. Its fundamental reaction involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This guide aims to provide researchers with the detailed technical information necessary to effectively synthesize, characterize, and utilize this compound in their experimental work.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₅NO₄ | [3] |
| Molecular Weight | 213.23 g/mol | [3] |
| Appearance | White Solid | [3] |
| Melting Point | Not specified | |
| Boiling Point | 302.1°C at 760 mmHg | [3] |
| Density | 1.18 g/cm³ | [3] |
| CAS Number | 22102-92-7 | [4] |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and THF. | [5] |
| LogP (predicted) | ~1.5 - 2.0 | General prediction for similar structures. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of hexanoic acid or its activated form (hexanoyl chloride) with N-hydroxysuccinimide.
Experimental Protocol: Synthesis from Hexanoyl Chloride
This protocol describes the synthesis of this compound from hexanoyl chloride and N-hydroxysuccinimide in the presence of a base.[4]
Materials:
-
N-Hydroxysuccinimide (NHS)
-
Hexanoyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxysuccinimide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution with stirring.
-
Slowly add hexanoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench any unreacted acid chloride and remove the triethylammonium hydrochloride salt.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR (CDCl₃):
-
Succinimide protons: A singlet at approximately δ 2.85 ppm (4H).
-
Hexanoyl chain protons:
-
Triplet at ~δ 2.6 ppm (2H, -CH₂-C=O).
-
Multiplet at ~δ 1.7 ppm (2H, -CH₂-CH₂-C=O).
-
Multiplet at ~δ 1.3-1.4 ppm (4H, -CH₂-CH₂-CH₂-CH₂-).
-
Triplet at ~δ 0.9 ppm (3H, -CH₃).
-
¹³C NMR (CDCl₃):
-
Succinimide carbonyl carbons: ~δ 169 ppm.
-
Ester carbonyl carbon: ~δ 171 ppm.
-
Succinimide methylene carbons: ~δ 25.5 ppm.
-
Hexanoyl chain carbons: Various signals between ~δ 14-34 ppm.
Applications in Bioconjugation and Materials Science
This compound is a versatile reagent for the introduction of hexanoyl groups onto various substrates.
Protein and Peptide Labeling
The primary application of this compound is the acylation of primary amines in proteins and peptides. This modification can be used to introduce a hydrophobic moiety, which can be useful for studying protein-lipid interactions or for creating targeted drug delivery systems.
Materials:
-
Protein of interest with accessible primary amines
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-100 mM).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove the excess reagent and byproducts by size-exclusion chromatography using an appropriate buffer.
-
Analyze the degree of modification by mass spectrometry.
Surface Functionalization
The hexanoyl chain of this compound can be used to modify the surface properties of materials, for example, to create hydrophobic surfaces or to functionalize nanoparticles for drug delivery applications.
This workflow outlines the steps for functionalizing amine-terminated nanoparticles with this compound to create a hydrophobic outer layer.
Caption: Workflow for the surface functionalization of nanoparticles.
Signaling Pathways and Logical Relationships
While this compound is a synthetic molecule and not directly involved in natural signaling pathways, its application in modifying biomolecules can be used to probe or perturb such pathways. For example, by attaching a hexanoyl group to a signaling protein, one could study the effects of lipidation on its localization and function.
The logical relationship in its primary application, amine acylation, can be visualized as a straightforward reaction mechanism.
Caption: Amine acylation reaction mechanism.
Conclusion
This compound is a valuable tool for researchers in chemistry, biology, and materials science. Its ability to efficiently introduce a hexanoyl moiety onto primary amines allows for the tailored modification of biomolecules and surfaces. This guide has provided a detailed overview of its properties, synthesis, and common applications, complete with experimental protocols and illustrative diagrams. By following the methodologies outlined herein, researchers can confidently employ this compound to advance their scientific investigations.
References
An In-Depth Technical Guide to N-(Hexanoyloxy)succinimide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(Hexanoyloxy)succinimide, a key reagent in bioconjugation and chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and its primary applications in the modification of proteins and other biomolecules.
Core Concepts: Chemical Structure and Properties
This compound is an aliphatic active ester of N-hydroxysuccinimide (NHS). It belongs to the class of N-hydroxysuccinimide esters, which are widely utilized as amine-reactive crosslinkers and labeling reagents. The molecule consists of a hexanoyl (caproyl) group linked to a succinimide ring through an ester bond. This structure confers a degree of hydrophobicity to the molecule.
The key feature of this compound, like other NHS esters, is the N-hydroxysuccinimide leaving group. The ester linkage is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is the cornerstone of its utility in bioconjugation.
Physicochemical Data
The following tables summarize the key quantitative data for this compound and its parent compounds, succinimide and N-hydroxysuccinimide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22102-92-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | White Solid | [1] |
| Boiling Point | 302.1 °C at 760 mmHg | [1] |
| Flash Point | 136.5 °C | [1] |
| Density | 1.18 g/cm³ | [1] |
| SMILES | CCCCCC(=O)ON1C(=O)CCC1=O | [1] |
Table 2: Physicochemical Properties of Succinimide and N-Hydroxysuccinimide
| Property | Succinimide | N-Hydroxysuccinimide |
| CAS Number | 123-56-8 | 6066-82-6 |
| Molecular Formula | C₄H₅NO₂ | C₄H₅NO₃ |
| Molecular Weight | 99.09 g/mol | 115.09 g/mol |
| Melting Point | 125-127 °C | 95-98 °C |
| Boiling Point | 287-289 °C | Decomposes |
| pKa | 9.5 | Not available |
| Solubility | Soluble in water and ethanol; insoluble in ether and chloroform.[2][3] | Soluble in water, DMSO, methanol, and acetone.[4] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of hexanoyl chloride with N-hydroxysuccinimide in the presence of a base to neutralize the HCl byproduct. The following is a representative experimental protocol adapted from general procedures for the synthesis of N-acyl-hydroxysuccinimide esters.
Materials:
-
N-Hydroxysuccinimide (NHS)
-
Hexanoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxysuccinimide (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add hexanoyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.
-
Characterization: The purified product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.
Application in Bioconjugation: Experimental Protocol
This compound is used to introduce a hexanoyl group to primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides. This modification can be used to increase the hydrophobicity of a molecule or to introduce a spacer arm. The following is a general protocol for protein labeling.
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., phosphate-buffered saline (PBS) pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mg/mL).
-
Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the NHS ester over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight with gentle stirring.
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: The extent of modification can be determined using techniques such as mass spectrometry (to measure the mass shift) or by a change in the protein's chromatographic properties (e.g., reverse-phase HPLC).
Visualizing Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Bioconjugation workflow using this compound.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Purification and characterization of N-ethylmaleimide-insensitive phosphatidic acid phosphohydrolase (PAP2) from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
N-(Hexanoyloxy)succinimide CAS number 22102-92-7
An In-Depth Technical Guide to N-(Hexanoyloxy)succinimide (CAS 22102-92-7): Principles and Applications
Introduction
This compound, identified by CAS number 22102-92-7, is a pivotal chemical reagent in the field of bioconjugation and materials science.[1][2] As a member of the N-hydroxysuccinimide (NHS) ester family, it serves as an efficient acylating agent, designed to covalently modify primary amino groups under mild conditions.[3][4] Specifically, this compound introduces a hexanoyl group—a six-carbon aliphatic chain—onto target molecules such as proteins, peptides, or amine-functionalized surfaces.[5][6] This modification imparts a defined hydrophobic character, a feature that is strategically exploited in drug development, proteomics, and the creation of functional biomaterials. This guide provides a comprehensive technical overview of its chemical principles, experimental protocols, and key applications for researchers and development scientists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use, storage, and handling. These characteristics dictate its solubility in reaction media and its stability over time.
| Property | Value | Source(s) |
| CAS Number | 22102-92-7 | [1][2][7] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1][7][8] |
| Molecular Weight | 213.23 g/mol | [1][7][8] |
| Synonyms | 1-[(1-Oxohexyl)oxy]-2,5-pyrrolidinedione; Hexanoic acid 2,5-dioxo-1-pyrrolidinyl ester; (2,5-dioxopyrrolidin-1-yl) hexanoate | [1][2][7][8] |
| Appearance | White Solid | [7] |
| Storage | Store at < -15°C, keep under inert gas (e.g., Nitrogen) | [1] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in aqueous buffers. | [5][9][10] |
Core Chemistry: Mechanism of Acylation
The utility of this compound is rooted in the reactivity of the NHS ester functional group. The core reaction is a nucleophilic acyl substitution where a primary amine on a target molecule attacks the carbonyl carbon of the ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a stable and covalent amide bond.[4]
Caption: Covalent bond formation via aminolysis of an NHS ester.
The Competing Reaction: Hydrolysis
In aqueous environments, the NHS ester is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile.[11] This process regenerates the original carboxylic acid (hexanoic acid) and releases NHS, rendering the reagent inactive for conjugation. The rate of hydrolysis is significantly influenced by pH, increasing dramatically under alkaline conditions (pH > 8.5).[4][11][12] Therefore, successful conjugation requires a careful balance of pH to ensure the amine is sufficiently nucleophilic without promoting excessive hydrolysis of the ester.
Caption: The competition between aminolysis and hydrolysis.
Key Applications in Research and Development
The ability to introduce a hexanoyl group makes this compound a versatile tool.
-
Bioconjugation and Protein Modification : The primary application is the covalent labeling of proteins and peptides at lysine residues and the N-terminus.[4][5][13] Attaching the C6 alkyl chain increases the hydrophobicity of the biomolecule. This can be used to study protein-lipid interactions, enhance association with cell membranes, or create protein-based surfactants.[1]
-
Drug Delivery and Development : In drug development, modifying a therapeutic agent or its carrier (e.g., a nanoparticle) with hexanoyl groups can alter its pharmacokinetic profile. Increased lipophilicity can enhance membrane permeability, modulate drug release from a carrier system, or improve formulation characteristics.
-
Surface Functionalization : this compound can be used to prepare reactive surfaces for the immobilization of biomolecules.[14] Surfaces first functionalized with primary amines can be subsequently reacted with the NHS ester to create a hydrophobic surface, which can then be used in biochips or diagnostic assays.[14][15]
Experimental Protocol: General Protein Labeling
This protocol provides a robust, self-validating methodology for conjugating this compound to a protein, such as an antibody. The key to trustworthiness is the inclusion of purification and characterization steps to confirm successful conjugation.
Caption: Standard workflow for protein labeling with an NHS ester.
Step-by-Step Methodology
-
Prepare Protein Solution :
-
Action : Prepare a solution of the protein (e.g., an IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS).[5][13] The protein solution must be free of extraneous primary amines, such as Tris or stabilizing proteins like BSA.[9]
-
Causality : High protein concentration (~2.5 mg/mL or greater) increases the likelihood of the desired bimolecular reaction between the protein and the ester, improving labeling efficiency.[13] Amine-free buffers are critical to prevent the reagent from being consumed by buffer components.
-
-
Adjust Reaction pH :
-
Action : Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the final pH to 8.3-8.5.[9][10][13]
-
Causality : This pH range is the optimal compromise. It is high enough to deprotonate the primary amines of lysine residues and the N-terminus, making them nucleophilic and reactive, but not so high as to cause rapid hydrolysis of the NHS ester.[4][12]
-
-
Prepare this compound Stock Solution :
-
Action : Immediately before use, dissolve the this compound in a small volume of anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][9][10] A typical stock concentration is 10 mg/mL.
-
Causality : NHS esters have poor aqueous solubility and are prone to hydrolysis.[11] Dissolving the reagent in an anhydrous organic solvent minimizes hydrolysis before it is introduced to the aqueous protein solution.
-
-
Perform the Labeling Reaction :
-
Action : Add a calculated molar excess of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point for optimization.[10] Mix gently by pipetting or slow vortexing.
-
Causality : A molar excess of the labeling reagent drives the reaction towards the product. The optimal ratio depends on the protein and the desired degree of labeling (DOL) and must often be determined empirically.
-
-
Incubate :
-
Action : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5][9] Protect the reaction from light, especially if the attached moiety is fluorescent.
-
Causality : The incubation period allows the reaction to proceed to completion. Lower temperatures (4°C) slow both the aminolysis and hydrolysis reactions and can be beneficial for sensitive proteins.
-
-
Purify the Conjugate :
-
Action : Separate the labeled protein from unreacted this compound and the NHS byproduct using a desalting column or size-exclusion chromatography (SEC).[4][9] Elute with a suitable storage buffer like PBS.
-
Causality : This step is critical for a self-validating protocol. It removes low molecular weight contaminants that could interfere with downstream applications, ensuring that any observed effect is due to the conjugated protein.
-
-
Characterize and Store :
-
Action : Determine the Degree of Labeling (DOL) using appropriate analytical methods (e.g., mass spectrometry for a small molecule). Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[9]
-
Causality : Characterization validates the success of the conjugation. Proper storage preserves the integrity of the modified protein.
-
Critical Parameters for Successful Conjugation
Optimizing the reaction is key to achieving consistent and reproducible results. The interplay between several factors determines the final outcome.
| Parameter | Recommendation | Rationale & Impact on Outcome |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Below pH 7.2, the amine is protonated and non-reactive. Above pH 8.5, the hydrolysis rate of the NHS ester increases dramatically, reducing conjugation efficiency.[4][10][12] |
| Buffer Choice | Amine-free (e.g., PBS, Bicarbonate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for the NHS ester, quenching the reaction.[10] |
| Reagent Concentration | 5x - 20x molar excess | A higher molar excess of the NHS ester increases the degree of labeling (DOL). However, excessive amounts can lead to protein precipitation or modification of secondary amines. Optimization is recommended.[10][13] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature provides a faster reaction rate (1-4 hours). 4°C slows the reaction but also reduces the rate of hydrolysis and can be gentler on sensitive proteins (requires longer incubation).[5][9] |
| NHS Ester Purity | Use fresh, high-purity reagent | NHS esters are moisture-sensitive.[16] Over time, stock can hydrolyze, leading to a loss of reactivity. Using a freshly opened vial or a freshly prepared solution in anhydrous solvent is crucial. |
Safety and Handling
As a reactive chemical, this compound requires careful handling in a laboratory setting.
-
Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[17]
-
Precautionary Measures :
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[18]
-
Wash hands thoroughly after handling.
-
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at the recommended low temperature (< -15°C) to prevent degradation from moisture.[1]
Conclusion
This compound stands out as a valuable and highly specific tool for chemical modification. Its ability to efficiently introduce a C6 hydrophobic chain onto biomolecules and surfaces provides a straightforward method to modulate the physicochemical properties of target structures. By understanding the core principles of its reactivity, particularly the competition between aminolysis and hydrolysis, and by adhering to robust experimental protocols, researchers in drug development and life sciences can effectively leverage this reagent to advance their scientific objectives.
References
- 1. This compound | 22102-92-7 | FH23815 [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. biotium.com [biotium.com]
- 14. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 17. 22102-92-7 | this compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(Hexanoyloxy)succinimide, an amine-reactive crosslinker pivotal in bioconjugation and drug development. It details its chemical properties, outlines a typical experimental protocol for its use in protein modification, and illustrates its fundamental reaction pathway.
Core Properties of this compound
This compound is a chemical reagent featuring a hexanoate moiety linked to a succinimide ring through an ester bond. This N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent, primarily used for the covalent modification of primary amines in biomolecules.
The quantitative chemical and physical properties of this compound are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 213.23 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1][2][3] |
| CAS Number | 22102-92-7 | [1][2][3] |
| Appearance | White Solid | [4] |
| Density | 1.18 g/cm³ | [4] |
| Boiling Point | 302.1°C at 760 mmHg | [4] |
| Melting Point | Not explicitly available for this compound. | |
| Solubility | Poorly soluble in aqueous solutions; soluble in organic solvents like DMSO and DMF. | [5] |
Mechanism of Action: Amine Acylation
The utility of this compound lies in the reactivity of its NHS ester group. This group readily reacts with nucleophilic primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[6][7] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the release of N-hydroxysuccinimide as a byproduct.[7] This reaction is most efficient at a slightly alkaline pH of 8.3-8.5.[5][8]
References
- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
An In-Depth Technical Guide to the Physical Properties of N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-(Hexanoyloxy)succinimide. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of relevant experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in their work.
Core Physical and Chemical Properties
This compound, with the CAS number 22102-92-7, is an N-hydroxysuccinimide (NHS) ester of hexanoic acid.[1][2] These esters are notable for their role as amine-reactive crosslinkers and labeling agents. The succinimidyl ester group is reactive towards primary amines, making it a valuable tool in bioconjugation.[3] The hexanoyl group provides a six-carbon hydrophobic chain.[4]
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO₄ | [1][2] |
| Molecular Weight | 213.23 g/mol | [1][2][4] |
| Appearance | White Solid | [1] |
| Boiling Point | 302.1 °C at 760 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
| Flash Point | 136.5 °C | [1] |
| Exact Mass | 213.1001 u | [1][2] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Note: A specific experimental melting point for this compound is not consistently reported in the literature. However, related N-hydroxysuccinimide esters with long alkyl chains are solids at room temperature. For instance, N-(Hexacosanoyloxy)succinimide, a longer-chain analogue, has a melting point of 100-102 °C.[5] The parent compound, succinimide, has a melting point of 123-125 °C.
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of compounds like this compound.
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[6]
-
Glass capillary tubes (sealed at one end)[7]
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder.[6]
-
Loading the Capillary: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 2-3 mm high.[6][7]
-
Initial Measurement (Rapid Run): Place the loaded capillary into the heating block of the melting point apparatus. Set the heating rate to a rapid ramp (e.g., 5-10 °C per minute) to quickly determine an approximate melting range.[6]
-
Accurate Measurement (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[6] Insert a new capillary with a fresh sample. Heat the block, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
N-hydroxysuccinimide esters, particularly those with hydrophobic alkyl chains like this compound, often exhibit limited solubility in aqueous buffers.[3][8] Their solubility is typically higher in polar aprotic organic solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, Toluene)[5][8][9]
-
Vortex mixer or sonicator
-
Analytical balance
-
Vials or test tubes
Procedure for Qualitative Assessment:
-
Add a small, measured amount (e.g., 1 mg) of the compound to a vial.
-
Add a measured volume (e.g., 1 mL) of the desired solvent.
-
Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[8]
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Procedure for Preparing a Stock Solution (for Bioconjugation): NHS esters are prone to hydrolysis in the presence of moisture.[3] Therefore, stock solutions should be prepared in anhydrous (dry) organic solvents immediately before use.[8]
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]
-
In a fume hood, add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[8]
-
Vortex or sonicate briefly until the solid is completely dissolved.[8]
-
This stock solution is moisture-sensitive and should be used immediately for subsequent reactions.[8]
Applications and Experimental Workflows
This compound serves as a reagent for introducing a hexanoyl group onto primary amine-containing molecules, such as proteins, peptides, and amine-modified surfaces.[2] This process, known as acylation or labeling, is fundamental in drug development, diagnostics, and materials science.
The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
The following diagram illustrates a typical workflow for labeling a protein with this compound.
Caption: Workflow for protein modification using this compound.
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments. This competing reaction cleaves the ester, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[3]
The logical relationship between the desired reaction (aminolysis) and the competing side reaction (hydrolysis) is depicted below.
Caption: Competing aminolysis and hydrolysis reactions of NHS esters.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 22102-92-7 | FH23815 [biosynth.com]
- 5. usbio.net [usbio.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N-(Hexanoyloxy)succinimide in Organic Solvents
Introduction
N-(Hexanoyloxy)succinimide (NHS-Hexanoate) is a crucial reagent in modern bioconjugation and materials science. As an N-hydroxysuccinimide (NHS) ester of hexanoic acid, it serves as an amine-reactive compound for the covalent modification of proteins, peptides, and other amine-bearing molecules. The hexanoyl moiety imparts a degree of hydrophobicity, making NHS-Hexanoate a valuable tool for introducing a six-carbon aliphatic chain, which can be useful for modulating the physicochemical properties of the target molecule or for creating specific binding interactions.
This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering practical insights for researchers, scientists, and drug development professionals. Understanding the solubility characteristics of this reagent is paramount for the successful design and execution of labeling and crosslinking experiments, ensuring reproducibility and high yields.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅NO₄ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | White Solid | [1] |
| Melting Point | Not specified | |
| Boiling Point | 302.1°C at 760 mmHg | [1] |
The structure of this compound, with its polar succinimide ring and a nonpolar hexanoyl chain, results in an amphiphilic character that dictates its solubility in different organic solvents.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of NHS ester chemistry and data for analogous compounds, a qualitative and predictive solubility profile can be constructed.
General Principles:
-
Polar Aprotic Solvents: N-hydroxysuccinimide esters are generally most soluble in polar aprotic solvents. These solvents can solvate the polar succinimide group without having reactive protons that could hydrolyze the ester linkage.
-
Hydrophobicity: The hexanoyl chain in this compound increases its hydrophobicity compared to unsubstituted N-hydroxysuccinimide. This suggests that it will have better solubility in less polar organic solvents than its more polar counterparts.
-
Anhydrous Conditions: NHS esters are sensitive to moisture, which can lead to hydrolysis of the active ester, rendering the compound inactive for amine conjugation. Therefore, the use of anhydrous (dry) solvents is critical.
Qualitative Solubility Table:
| Solvent | Polarity Index | Predicted Solubility | Rationale and Insights |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful polar aprotic solvent, DMSO is an excellent choice for preparing concentrated stock solutions of NHS esters.[2] It is crucial to use an anhydrous grade to prevent hydrolysis. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, DMF is a widely used polar aprotic solvent for dissolving NHS esters. It is important to use an amine-free grade of DMF, as any contaminating amines can react with the NHS ester. |
| Acetonitrile (ACN) | 5.8 | Moderate to High | A polar aprotic solvent that is less viscous than DMSO and DMF, making it easier to handle. Succinimide itself is highly soluble in acetonitrile.[3] |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A non-polar aprotic solvent that can be effective for dissolving more hydrophobic NHS esters. A related long-chain NHS ester, N-(Hexacosanoyloxy)succinimide, is soluble in chloroform, a similar chlorinated solvent.[4] |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | A moderately polar aprotic solvent. Succinimide has been shown to be soluble in ethyl acetate.[5] |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A less polar aprotic ether solvent. |
| Toluene | 2.4 | Low to Moderate | A non-polar aromatic solvent. While N-hydroxysuccinimide has low solubility in toluene, the hexanoyl chain may slightly improve the solubility of this compound.[3] |
| Hexane | 0.1 | Low | A non-polar aliphatic solvent. Due to the polar succinimide group, solubility is expected to be poor. |
| Water | 10.2 | Very Low | NHS esters with hydrophobic acyl chains are generally poorly soluble in water.[6] This poor aqueous solubility is a key consideration in experimental design. |
| Ethanol/Methanol | 4.3 / 5.1 | Low to Moderate (with caution) | While succinimide is soluble in alcohols, these are protic solvents and can react with the NHS ester, leading to the formation of an ethyl or methyl ester and reducing the efficiency of the desired amine reaction. Use with caution and for short durations if necessary. |
Experimental Protocols: Preparing Solutions of this compound
The following protocol provides a detailed, step-by-step methodology for the preparation of a stock solution of this compound, which is a critical first step in most bioconjugation workflows.
Objective: To prepare a concentrated stock solution of this compound for use in amine-reactive labeling experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials with screw caps
Protocol:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous solvent to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold surfaces.
-
Weigh the NHS Ester: In a fume hood, carefully weigh the desired amount of this compound into a clean, dry microcentrifuge tube or glass vial.
-
Add Anhydrous Solvent: Using a pipette with a filter tip, add the appropriate volume of anhydrous DMSO or DMF to the vial containing the NHS ester to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 30-37°C) can be used to aid dissolution if necessary, but prolonged heating should be avoided to prevent degradation.
-
Immediate Use: It is highly recommended to prepare the stock solution immediately before use. NHS esters in solution are more susceptible to hydrolysis than in their solid form.
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The primary reason for using anhydrous solvents is to prevent the hydrolysis of the NHS ester. Water will attack the ester linkage, releasing N-hydroxysuccinimide and inactivating the reagent for its intended amine-coupling reaction.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are chosen for their ability to effectively solvate the polar NHS ester without participating in the reaction. Their high boiling points also mean they are not highly volatile.
-
Immediate Preparation: The lability of the NHS ester in solution, even in anhydrous solvents, necessitates its fresh preparation to ensure maximum reactivity for the conjugation reaction.
Logical Workflow for Solvent Selection
The choice of solvent is not arbitrary and should be guided by the specific requirements of the experiment. The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for this compound.
Caption: A decision-making workflow for selecting a suitable solvent for this compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, a strong predictive understanding of its behavior in various organic solvents can be achieved through an appreciation of its chemical structure and the established principles of NHS ester chemistry. The use of anhydrous polar aprotic solvents, particularly DMSO and DMF, is a well-established and reliable method for preparing concentrated stock solutions for subsequent use in aqueous bioconjugation reactions. By following the protocols and logical workflows outlined in this guide, researchers can confidently and effectively utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Synthesis and Application of N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hexanoyloxy)succinimide is a reactive chemical compound widely utilized as an acylating agent, particularly in the field of bioconjugation and surface modification. As an N-hydroxysuccinimide (NHS) ester of hexanoic acid, it provides a strategic tool for the covalent attachment of a six-carbon aliphatic chain to primary amino groups on proteins, peptides, and other biomolecules. This modification can alter the hydrophobicity of the target molecule, influencing its solubility, membrane permeability, and interaction with biological systems. This technical guide provides a comprehensive overview of the synthesis routes for this compound, detailed experimental protocols, and a summary of its key characteristics. Furthermore, it outlines its primary application in the acylation of biomolecules through a logical workflow diagram.
Introduction
N-hydroxysuccinimide esters are a cornerstone of modern bioconjugation chemistry, enabling the efficient and specific formation of stable amide bonds with primary amines under mild reaction conditions. This compound (HSU) belongs to this class of reagents and is particularly useful for introducing a hexanoyl group, a medium-chain fatty acid moiety. This modification is of interest in various research and drug development contexts, including the modulation of peptide and protein lipophilicity, the development of targeted drug delivery systems, and the functionalization of surfaces for biomedical applications. This guide details the synthesis of HSU and provides the necessary protocols for its preparation and application.
Synthesis Routes for this compound
There are two primary and well-established methods for the synthesis of this compound. The first involves the activation of hexanoic acid using a carbodiimide coupling agent in the presence of N-hydroxysuccinimide. The second route proceeds via the reaction of hexanoyl chloride with N-hydroxysuccinimide in the presence of a base.
Carbodiimide-Mediated Esterification of Hexanoic Acid
The most common and versatile method for the synthesis of NHS esters is the carbodiimide-mediated coupling of a carboxylic acid with N-hydroxysuccinimide. Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent for this purpose. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of N-hydroxysuccinimide to yield the desired NHS ester and a dicyclohexylurea (DCU) byproduct.
Acylation of N-Hydroxysuccinimide with Hexanoyl Chloride
An alternative synthesis route involves the direct acylation of N-hydroxysuccinimide with hexanoyl chloride.[1] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. This method is straightforward and can be advantageous when the starting carboxylic acid is readily converted to its corresponding acyl chloride.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound based on the carbodiimide-mediated method, which is widely applicable to a range of fatty acids.[2][3][4]
General Procedure for the Synthesis of N-Hydroxysuccinimide Esters of Fatty Acids
This protocol is adapted from the general method for synthesizing N-hydroxysuccinimide esters of fatty acids using dicyclohexylcarbodiimide (DCC).[2][3][4]
Materials:
-
Hexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous ethyl acetate (or other suitable dry, aprotic solvent like dioxane or tetrahydrofuran)
-
Anhydrous diethyl ether
-
Filter paper
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve hexanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous ethyl acetate.
-
Cool the stirred solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous ethyl acetate.
-
Add the DCC solution dropwise to the cooled solution of hexanoic acid and NHS over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Remove the DCU precipitate by vacuum filtration.
-
Wash the filtrate with a small volume of cold ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or isopropanol, to yield pure this compound as a crystalline solid.
-
Dry the crystals under vacuum and determine the melting point and yield.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound and provides representative data for the synthesis of analogous N-hydroxysuccinimide esters of fatty acids.[2][3]
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Molecular Formula | C₁₀H₁₅NO₄ | |
| Molecular Weight | 213.23 g/mol | |
| CAS Number | 22102-92-7 | |
| Appearance | White crystalline solid | |
| Melting Point (°C) | 59-61 | [2][3] |
| Solubility | Soluble in ethyl acetate, dioxane, THF | |
| Storage Conditions | Store at -20°C under inert atmosphere | |
| Representative Yield | 80-95% (for analogous NHS esters) | [4] |
Visualization of Synthesis and Application
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the DCC-mediated coupling method.
References
Core Principles: The Chemistry of Amine-Reactive Conjugation
An In-depth Technical Guide to the Mechanism of Action of N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This compound is a member of the N-hydroxysuccinimide (NHS) ester family of reagents, which are widely employed in bioconjugation.[1] These reagents are instrumental in covalently linking molecules to proteins, antibodies, and other biomolecules.[2] The utility of NHS esters like this compound is centered on their capacity to react efficiently and selectively with primary amines (–NH₂).[2] In the context of biomolecules, these primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2]
The fundamental reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This initial reaction forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable, covalent amide bond.[3]
The efficiency of this bioconjugation is primarily determined by the competition between the desired reaction with the amine (aminolysis) and a competing side reaction, hydrolysis, where the NHS ester reacts with water.[3] The balance between these two reactions is heavily influenced by the reaction conditions, particularly the pH of the buffer solution.[3]
Mechanism of Action: A Visual Representation
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The core mechanism involves the attack of the amine on the ester's carbonyl group, leading to the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group.
Quantitative Data Summary
The success of bioconjugation with NHS esters is highly dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for these reactions.
Table 1: Stability of N-Hydroxysuccinimide Esters as a Function of pH
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Source:[4]
Table 2: Recommended Reaction Conditions
This table provides a summary of the recommended conditions for carrying out labeling of biomolecules with NHS esters.
| Parameter | Recommended Condition |
| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) |
| Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate |
| Incompatible Buffers | Tris, Glycine (contain primary amines) |
| Temperature | 4°C to Room Temperature |
| Duration | 0.5 to 4 hours (or overnight at 4°C) |
| Solvent for Stock | DMSO or DMF (use high-purity, amine-free) |
Experimental Protocols
The following is a generalized protocol for the labeling of a protein with an NHS ester such as this compound.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Protocol:
-
Preparation of Reagents:
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[3]
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][6] The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Factors Influencing Reaction Efficiency
Several factors can influence the outcome of the conjugation reaction:
-
pH: This is the most critical parameter. At a low pH (<7), primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[3][5] At a high pH (>9), the rate of NHS ester hydrolysis increases dramatically, reducing the yield of the desired conjugate.[5][6] The optimal pH range is typically between 7.2 and 8.5.[4]
-
Concentration: The concentrations of both the protein and the NHS ester are important. Higher concentrations can favor the desired aminolysis over hydrolysis.
-
Temperature: The reaction can be performed at temperatures ranging from 4°C to room temperature.[3] Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which may be beneficial for sensitive proteins or when longer reaction times are required.
-
Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[3]
Applications in Research and Drug Development
The versatility of NHS ester chemistry has led to its widespread application in various fields:
-
Protein Labeling: NHS esters are commonly used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in techniques such as immunofluorescence, flow cytometry, and ELISAs.[1][5]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, NHS esters can be used to link cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
-
Surface Functionalization: NHS esters are employed to immobilize proteins or other biomolecules onto surfaces for applications in diagnostics, proteomics, and biomaterial development.[8]
-
Peptide Synthesis: NHS esters are valuable reagents in peptide synthesis for the formation of amide bonds.[1]
Logical Relationships in Reaction Optimization
Optimizing the conjugation reaction involves balancing several competing factors. The following diagram illustrates the key relationships to consider.
References
- 1. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
safety and handling of N-(Hexanoyloxy)succinimide
An In-depth Technical Guide on the Safety and Handling of N-(Hexanoyloxy)succinimide
Disclaimer: This document provides a summary of available safety and handling information for this compound. A specific, comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound was not located. The information herein is partially derived from SDSs of structurally similar compounds, such as other N-acyloxysuccinimides. Therefore, a thorough, compound-specific risk assessment should be conducted by qualified personnel before handling this compound.
Introduction
This compound (NHS-Hexanoate) is a chemical reagent utilized in bioconjugation and other areas of chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing essential information on its safe handling, storage, and disposal.
Chemical and Physical Properties
A summary of the known physical and chemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 22102-92-7 |
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Store at or below -15°C |
| Storage Conditions | Keep under an inert gas, such as Nitrogen[1] |
Hazard Identification and Toxicology
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation or damage.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Toxicological Data Summary (Based on Analogous Compounds):
| Hazard | Classification |
| Skin Corrosion/Irritation | Category 2 (Suspected)[2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Suspected)[2][3] |
Note: These classifications are based on data for related compounds and should be treated as potential hazards until specific data for this compound becomes available.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear impervious gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate particulate filter.
Hygiene Practices:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Remove contaminated clothing and wash it before reuse.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is at or below -15°C.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Stability: Stable under recommended storage conditions. Moisture-sensitive.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wear appropriate PPE.
-
Avoid creating dust.
-
Carefully sweep up the material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contact emergency services and the institutional safety office.
-
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Waste Disposal: This material should be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service.
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound are not available in the public domain. Users should develop standard operating procedures (SOPs) based on the information in this guide and in consultation with their institution's environmental health and safety department.
Visualizations
Logical Workflow for Safe Handling of this compound
References
N-(Hexanoyloxy)succinimide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-(Hexanoyloxy)succinimide is a chemical reagent utilized in bioconjugation and chemical synthesis. Understanding its stability and appropriate storage conditions is critical to ensure its reactivity and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and insights into its degradation pathways.
Core Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, its stability is compromised by factors such as moisture, high temperatures, and incompatible materials. The primary degradation pathway is the hydrolysis of the succinimide ester bond.
General Recommendations
Proper handling and storage are paramount to maintaining the integrity of this compound. It is advised to handle the compound in accordance with good industrial hygiene and safety practices.[1]
Quantitative Stability Data
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | -20°C or below -15°C | [4][5] |
| Atmosphere | Store under an inert gas, such as Nitrogen. | [5] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [1][6] |
Incompatible Materials and Conditions to Avoid
To prevent degradation and ensure safety, this compound should be stored away from the following:
-
Strong reducing agents [1]
-
Acids [1]
-
Excess Heat [1]
-
Moisture/Water: The compound is susceptible to hydrolysis.
Hazardous Decomposition Products
In the event of decomposition, typically under fire conditions, hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be formed.[1]
Experimental Protocols
Detailed experimental protocols for the stability assessment of this compound are not extensively published. However, a general approach to assess the stability of similar compounds involves the following steps:
-
Sample Preparation: Prepare solutions of this compound in various buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 8).
-
Incubation: Incubate the samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) for specific time intervals.
-
Analysis: At each time point, analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the remaining this compound and identify any degradation products.
-
Data Analysis: Determine the rate of degradation under each condition to establish the stability profile.
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound in the presence of water is hydrolysis. This process involves the cleavage of the ester bond, leading to the formation of hexanoic acid and N-hydroxysuccinimide.
Caption: Hydrolysis pathway of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | 22102-92-7 | FH23815 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
The Core Principles of NHS Ester Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, providing a versatile and efficient method for the covalent modification of biomolecules. Their widespread use in research, diagnostics, and the development of therapeutics, including antibody-drug conjugates (ADCs), stems from their ability to form stable amide bonds with primary amines under mild aqueous conditions.[1] This technical guide delves into the fundamental principles of NHS ester chemistry, offering a comprehensive resource on the reaction mechanism, kinetics, influencing factors, and detailed experimental protocols.
The Chemical Foundation of NHS Ester Reactivity
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[1] Primary amines, readily available on biomolecules at the N-terminus of proteins and on the side chains of lysine residues, act as nucleophiles.[2] The lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1]
A critical aspect of NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis, the reaction with water.[3] This competing hydrolysis reaction cleaves the ester bond, rendering the NHS ester inactive.[3] The rates of both reactions are highly dependent on the experimental conditions, with pH being the most significant factor.[3]
Quantitative Data on Reaction Parameters
The efficiency of NHS ester conjugation is a delicate balance between maximizing the rate of the aminolysis reaction while minimizing the rate of hydrolysis. The following tables summarize key quantitative data to aid in the design and optimization of experiments.
Table 1: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
| Sources:[4][5][6] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine nucleophilicity and NHS ester stability.[3] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for sensitive proteins.[4] |
| Reaction Time | 0.5 - 4 hours | Can be extended to overnight at 4°C.[3] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive.[3] |
| Compatible Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Must be free of primary amines.[3] |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that compete with the target molecule.[3] |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | Highly dependent on the protein and desired degree of labeling; requires empirical optimization.[7] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[7] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized protocols for common applications of NHS ester chemistry.
General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)[1]
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5[1]
-
Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 8.0[1]
-
Purification column (e.g., size-exclusion chromatography column)[1]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[9] Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3] This step consumes any unreacted NHS ester.
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.[8]
Labeling of Amino-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0[9]
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF[9]
-
Purification method (e.g., ethanol precipitation, HPLC, or gel filtration)[9]
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to the desired concentration.[9]
-
NHS Ester Solution Preparation: Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF. A 5-20 fold molar excess of the NHS ester over the oligonucleotide is typically used.[9]
-
Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.[10]
-
Purification: Purify the labeled oligonucleotide from unreacted NHS ester using a suitable method such as ethanol precipitation.[9]
-
Quantification: Determine the concentration of the labeled oligonucleotide using UV-Vis spectrophotometry.[9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive crosslinkers are indispensable reagents in modern molecular biology, biotechnology, and drug development.[1] These molecules form stable covalent bonds with primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chains of lysine residues.[1] This reactivity allows for the precise and durable conjugation of biomolecules, facilitating a wide range of applications from elucidating protein-protein interactions to developing novel antibody-drug conjugates (ADCs) and immobilizing proteins on solid surfaces.[1][2] This guide provides a comprehensive overview of the core principles, chemistries, and practical applications of amine-reactive crosslinkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research and development endeavors.
The fundamental mechanism of amine-reactive crosslinkers involves an electrophilic-nucleophilic reaction. The primary amine on a biomolecule acts as a nucleophile, attacking an electrophilic functional group on the crosslinker to form a covalent bond.[3] The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes, each with unique characteristics regarding reactivity, stability, and optimal reaction conditions.[2]
Core Principles of Amine-Reactive Chemistries
The success of any bioconjugation strategy hinges on a thorough understanding of the underlying chemical principles. For amine-reactive crosslinkers, the reaction is predominantly a nucleophilic acyl substitution.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1] The reaction is most efficient in a physiological to slightly alkaline pH range (typically 7.2-8.5).[4] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction rate. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the crosslinking.[4]
Some NHS esters are modified with a sulfonate group (Sulfo-NHS esters), which increases their water solubility and makes them ideal for reactions in aqueous environments without the need for organic solvents.[5] This modification also renders them membrane-impermeable, allowing for the specific labeling of cell surface proteins.
Imidoesters
Imidoesters react with primary amines to form amidine bonds. This reaction is favored at a more alkaline pH (typically 8-10) compared to NHS esters.[5] A key feature of the resulting amidine bond is that it is protonated and positively charged at physiological pH, which can help to preserve the native charge of the modified protein.[5] However, imidoesters generally have shorter half-lives in solution than NHS esters.[5]
Aldehydes
Aldehyde-containing crosslinkers react with primary amines to form a Schiff base. This initial imine bond can be stabilized through a subsequent reduction step using a reducing agent like sodium cyanoborohydride to form a stable secondary amine.[1] This two-step process offers greater control over the conjugation reaction.
"Zero-Length" Crosslinkers
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are considered "zero-length" crosslinkers. They facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[2] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with a primary amine. This reaction is often performed in the presence of NHS or Sulfo-NHS to increase the stability of the activated intermediate and improve conjugation efficiency.[2]
Classification of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be further categorized based on the reactivity of their end groups and the nature of their spacer arm.
-
Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups and are typically used in a single-step reaction to link molecules containing primary amines.[3] They are well-suited for studying protein-protein interactions and creating protein polymers.[3]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation.[3] This provides greater control over the crosslinking process and minimizes the formation of undesirable byproducts.[3] A common configuration is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.
-
Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker with a thermoreactive or spontaneously active group on one end and a photoreactive group on the other. They become reactive only upon exposure to UV or visible light, which is useful for non-specific conjugation to proteins, nucleic acids, and other molecular structures.
The spacer arm connects the two reactive ends of the crosslinker, and its properties are a critical consideration in experimental design:
-
Length: The length of the spacer arm determines the distance between the two conjugated molecules. Different lengths can be used to probe the proximity of interacting proteins.[3]
-
Cleavability: Some crosslinkers have cleavable spacer arms, containing linkages such as disulfide bonds (cleaved by reducing agents). This feature is particularly useful in mass spectrometry-based analyses, as it simplifies the identification of crosslinked peptides.[3]
Quantitative Data of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is often dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | Yes | No |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (Ester) | No | Yes |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Yes (Ester) | Yes | No |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive End 1 | Reactive End 2 | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | Amine (NHS ester) | Sulfhydryl (Maleimide) | No | No | Yes |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Amine (Sulfo-NHS ester) | Sulfhydryl (Maleimide) | No | Yes | No |
| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.19 | 10.6 | Amine (NHS ester) | Sulfhydryl (Iodoacetyl) | No | No | Yes |
| N-Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate | Sulfo-SIAB | 530.28 | 10.6 | Amine (Sulfo-NHS ester) | Sulfhydryl (Iodoacetyl) | No | Yes | No |
| Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | Amine (NHS ester) | Sulfhydryl (Pyridyldithiol) | Yes (Disulfide) | No | Yes |
| Sulfosuccinimidyl 3-(2-pyridyldithio)propionate | Sulfo-SPDP | 516.45 | 6.8 | Amine (Sulfo-NHS ester) | Sulfhydryl (Pyridyldithiol) | Yes (Disulfide) | Yes | No |
| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | 382.37 | 11.6 | Amine (NHS ester) | Sulfhydryl (Maleimide) | No | No | Yes |
| Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate | Sulfo-SMPB | 484.46 | 11.6 | Amine (Sulfo-NHS ester) | Sulfhydryl (Maleimide) | No | Yes | No |
Table 3: Recommended Reaction Conditions for Amine-Reactive Crosslinkers
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[4] |
| Buffer Composition | Amine-free (e.g., PBS, HEPES, Borate) | Prevents competition for the crosslinker.[4] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can minimize hydrolysis but may require longer incubation.[4] |
| Incubation Time | 30 minutes - 4 hours | Should be optimized for the specific application.[4] |
| Quenching Agent | 20-50 mM Tris or Glycine | Efficiently stops the reaction by consuming excess crosslinker.[4] |
Experimental Protocols
The following are generalized protocols for common applications of amine-reactive crosslinkers. It is important to note that optimization is often necessary for specific applications.
Protocol 1: General Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., BS3)
This protocol is suitable for identifying and characterizing protein-protein interactions.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[3]
-
Homobifunctional NHS ester crosslinker (e.g., BS3).[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[3]
-
SDS-PAGE and Western blotting reagents.[3]
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[3]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker in an appropriate solvent (e.g., water for BS3). The crosslinker should be equilibrated to room temperature before opening the vial to prevent moisture condensation.[3]
-
Crosslinking Reaction: Add the crosslinker to the protein solution to achieve the desired final concentration (typically in the range of 0.25-5 mM).[3] The optimal molar excess of crosslinker to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[3]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked complexes.[3][6]
Protocol 2: Two-Step Antibody-Drug Conjugation (ADC) using a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol provides a general two-step procedure for creating an antibody-drug conjugate.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[3]
-
Heterobifunctional crosslinker (e.g., SMCC).[3]
-
Thiol-containing drug.[3]
-
Anhydrous DMSO or DMF.[3]
-
Desalting column.[3]
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5).[3]
Procedure:
-
Antibody Activation (Amine Reaction): a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF.[3] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[3] c. Incubate for 30-60 minutes at room temperature.[3] d. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[3]
-
Drug Conjugation (Sulfhydryl Reaction): a. Immediately add the thiol-containing drug to the maleimide-activated antibody.[3] b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[7]
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.
Protocol 3: Analysis of Crosslinked Products by SDS-PAGE and Western Blotting
Materials:
-
Crosslinked and quenched protein sample.
-
Laemmli sample buffer (with or without reducing agent, depending on the crosslinker).
-
SDS-PAGE gel and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., nitrocellulose or PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to one of the proteins in the complex.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation: Mix the crosslinked protein sample with Laemmli sample buffer. For non-cleavable crosslinkers, a reducing agent can be included. Heat the samples at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[8]
-
Western Blotting: a. Transfer the separated proteins from the gel to a membrane.[9] b. Block the membrane with blocking buffer for 1 hour at room temperature.[9] c. Incubate the membrane with the primary antibody overnight at 4°C.[9] d. Wash the membrane with TBST.[9] e. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] f. Wash the membrane with TBST.[9] g. Detect the protein bands using a chemiluminescent substrate and an imaging system.[9] Crosslinked complexes will appear as higher molecular weight bands compared to the individual proteins.[10]
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
Procedure:
-
In-solution or In-gel Digestion: a. In-solution: Reduce disulfide bonds in the crosslinked sample with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin. b. In-gel: Run the crosslinked sample on an SDS-PAGE gel, excise the band corresponding to the crosslinked complex, and perform in-gel reduction, alkylation, and digestion with trypsin.
-
Enrichment of Crosslinked Peptides (Optional): Use techniques like strong cation exchange chromatography to enrich for the less abundant crosslinked peptides.[11]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Use specialized software to identify the crosslinked peptides and the specific amino acid residues involved in the crosslink.[12]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of amine-reactive crosslinkers.
Caption: A decision-making workflow for selecting an appropriate amine-reactive crosslinker based on the experimental goal.
Caption: A generalized experimental workflow for amine-reactive crosslinking from sample preparation to data analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crosslinking Product | Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[4] | Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary. |
| Presence of Primary Amines in Buffer: Use of buffers like Tris or glycine.[4] | Exchange your protein into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column. | |
| Hydrolyzed/Inactive Crosslinker: The NHS ester has been degraded by moisture.[4] | Always use freshly prepared crosslinker solutions. Equilibrate the vial to room temperature before opening to prevent moisture condensation. | |
| Smeared Band of Crosslinked Product on Gel | Heterogeneous Crosslinking Products: A wide range of crosslinked species are being formed. | Optimize the crosslinker-to-protein molar ratio to achieve more uniform products. |
| Protein Degradation: The protein sample may be degrading during the experiment. | Ensure that protease inhibitors are included in your lysis and reaction buffers. |
Conclusion
Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can select the most appropriate crosslinker to achieve their desired outcomes, whether it be for elucidating protein-protein interactions, developing novel antibody-drug conjugates, or immobilizing proteins to a solid support.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent modification of proteins using N-(Hexanoyloxy)succinimide (NHS-Hexanoate). This reagent facilitates the introduction of a hexanoyl group onto proteins, a modification that can be useful for studying the effects of fatty acylation on protein function, localization, and interactions.
Introduction
This compound is an N-hydroxysuccinimide (NHS) ester that reacts primarily with the primary amino groups of proteins, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form stable amide bonds.[1] This process, known as acylation, allows for the stable attachment of a six-carbon aliphatic chain (hexanoyl group) to the protein of interest. This modification can mimic aspects of protein lipidation, a post-translational modification known to influence protein hydrophobicity, membrane association, and protein-protein interactions.
The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the deprotonation of the target amino groups while minimizing the hydrolysis of the NHS ester.[2][3] Careful control of the molar ratio of NHS-Hexanoate to protein is necessary to achieve the desired degree of labeling.
Data Presentation
The degree of labeling (DOL), representing the average number of hexanoyl groups conjugated to each protein molecule, is a critical parameter. Unlike fluorescent dyes, the hexanoyl group lacks a strong chromophore, making spectrophotometric determination of DOL challenging.[4][5] Mass spectrometry is the recommended method for accurate determination of the DOL and for identifying the specific sites of modification. The table below presents representative data that could be obtained from a mass spectrometry-based analysis of a model protein (e.g., Bovine Serum Albumin, BSA) labeled with NHS-Hexanoate.
| Molar Excess of NHS-Hexanoate (NHS:Protein) | Average Degree of Labeling (DOL) (moles hexanoate/mole protein) | Protein Recovery (%) |
| 5:1 | 1.2 ± 0.2 | >95% |
| 10:1 | 2.5 ± 0.4 | >95% |
| 20:1 | 4.8 ± 0.7 | >90% |
| 50:1 | 8.1 ± 1.1 | >85% |
Note: This data is illustrative and the actual DOL will depend on the specific protein, its number of accessible lysine residues, and the precise reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the labeling of a protein with this compound, followed by purification of the conjugate and characterization by mass spectrometry.
Materials:
-
Protein of interest
-
This compound (NHS-Hexanoate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)[6]
-
Phosphate-Buffered Saline (PBS)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Protocol for Protein Labeling:
-
Protein Preparation:
-
NHS-Hexanoate Stock Solution Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.[6]
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the NHS-Hexanoate stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or on ice for 2-4 hours.[3]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the hexanoylated protein from excess reagent and by-products using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[6]
-
Collect fractions and monitor the protein concentration of each fraction using a protein assay.
-
Pool the fractions containing the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Determine the final concentration of the purified, labeled protein.
-
Analyze the degree of labeling and identify modification sites using mass spectrometry (e.g., LC-MS/MS).
-
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation:
-
An aliquot of the purified labeled protein is denatured, reduced, and alkylated.
-
The protein is then digested into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis:
-
The mass spectra are analyzed to identify peptides that have been modified with a hexanoyl group (mass shift of +98.0735 Da).
-
The sites of modification (specific lysine residues or the N-terminus) can be determined from the fragmentation spectra.
-
The degree of labeling can be estimated by comparing the ion intensities of modified versus unmodified peptides.
-
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
- 1. Analysis of protein glycosylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Post-Translational Modifications (PTMs) Analysis Services - Creative Proteomics [creative-proteomics.com]
- 3. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. setabiomedicals.com [setabiomedicals.com]
Application Notes and Protocols for Bioconjugation using N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hexanoyloxy)succinimide is an amine-reactive reagent used for the covalent modification of proteins, peptides, and other biomolecules. It belongs to the well-established class of N-hydroxysuccinimide (NHS) esters, which are widely employed in bioconjugation due to their efficiency and the formation of stable amide bonds with primary amines.[1][] This reagent facilitates the introduction of a hexanoyl group, a six-carbon aliphatic chain, onto the surface of biomolecules. This modification, a form of lipidation, can be utilized to alter the hydrophobicity of the target molecule, potentially influencing its interaction with cell membranes, solubility, or pharmacokinetic properties.[3][4]
The reaction of this compound with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, proceeds via a nucleophilic acyl substitution.[] This process is typically carried out in aqueous buffers under mild conditions, making it suitable for a wide range of biological molecules.[5] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5][6] Therefore, careful control of reaction conditions is crucial for successful conjugation.[7]
Applications in Research and Drug Development
The introduction of a hexanoyl moiety onto a biomolecule can be leveraged for various applications:
-
Modulation of Hydrophobicity: Increasing the lipophilicity of a protein or peptide can enhance its interaction with lipid bilayers, which may be desirable for studying membrane-associated proteins or for promoting cellular uptake.
-
Pharmacokinetic Modification: The addition of lipid chains can influence the circulation half-life and biodistribution of therapeutic proteins and peptides.
-
Drug Delivery: Lipidated biomolecules can be incorporated into liposomes or other lipid-based drug delivery systems.
-
Probing Protein-Lipid Interactions: Hexanoylated proteins can serve as tools to investigate the effects of acylation on protein structure, function, and localization.
Quantitative Data Summary
The efficiency of bioconjugation with this compound is influenced by several factors. The following tables summarize key quantitative parameters based on general NHS ester chemistry, which are applicable to this compound.
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester hydrolysis.[8][9] |
| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are faster (30-120 minutes), while 4°C reactions can proceed overnight to minimize hydrolysis.[][10] |
| Reaction Time | 30 minutes to 4 hours (at RT) or 2 hours to overnight (at 4°C) | Optimal time should be determined empirically for each specific application.[10] |
| Molar Excess of NHS Ester | 5- to 20-fold over the biomolecule | This is a starting point and may require optimization.[11] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis.[11] |
Table 2: Stability of this compound and the Resulting Amide Bond
| Moiety | Condition | Stability | Notes |
| This compound (NHS Ester) | Aqueous Buffer, pH 7.0, 0°C | Half-life of 4-5 hours | Hydrolysis rate increases significantly with increasing pH.[5] |
| This compound (NHS Ester) | Aqueous Buffer, pH 8.6, 4°C | Half-life of 10 minutes | Illustrates the strong pH dependence of hydrolysis.[5] |
| Resulting Amide Bond | Physiological Conditions (in vitro & in vivo) | Highly Stable | The amide bond is generally resistant to chemical and enzymatic degradation.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or other amine-free buffer like PBS, pH 7.2-8.0)[11]
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF))[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., desalting column, dialysis cassettes, size-exclusion chromatography)[11]
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[11]
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[8]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
While gently vortexing the protein solution, add the this compound stock solution dropwise. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature.[11]
-
-
Purification of the Conjugate:
-
Immediately purify the conjugate to remove unreacted this compound, its hydrolysis byproducts, and the quenching agent.
-
Common purification methods include desalting columns for rapid removal of small molecules, or dialysis for larger volumes.[11] Size-exclusion chromatography can also be used for higher purity.
-
Protocol 2: Characterization of the Hexanoylated Protein
Determining the Degree of Labeling (DOL):
The extent of modification can be assessed using various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a direct method to determine the number of hexanoyl groups attached to the protein by measuring the increase in molecular weight.[12] The mass of a hexanoyl group is 99.13 Da.
-
Trinitrobenzene Sulfonic Acid (TNBSA) Assay: This colorimetric assay quantifies the number of remaining primary amines after conjugation, which can be compared to the unmodified protein to calculate the degree of labeling.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: General workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Exploring the significance of palmitoylation using an artificial protein lipidation system - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(Hexanoyloxy)succinimide Amine Modification
Introduction
N-(Hexanoyloxy)succinimide, also known as NHS-hexanoate, is an amine-reactive chemical reagent used for the covalent modification of proteins, peptides, and other biomolecules containing primary amino groups.[1] This reagent consists of a hexanoate moiety linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that efficiently acylates primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] This modification introduces a hexanoyl group, a six-carbon aliphatic chain, onto the target molecule. This process, often referred to as hexanoylation, can be used to introduce a hydrophobic moiety, which can be useful in studying lipid-protein interactions, modulating protein function, or developing targeted drug delivery systems.
Principle of the Reaction
The reaction between this compound and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[2][4] Below this range, the amine group is protonated and thus less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[5][6]
Reaction Diagram
Caption: Reaction of this compound with a primary amine on a protein.
Applications
The amine modification reaction using this compound has several applications in research, diagnostics, and drug development:
-
Bioconjugation: This is a primary application where the hexanoyl group can be used to attach proteins to other molecules or surfaces.[7] For example, it can be used to link enzymes to solid supports for use in biocatalysis or to attach antibodies to diagnostic probes.
-
Drug Delivery: The introduction of a hydrophobic hexanoyl chain can be used to modify the pharmacokinetic properties of therapeutic proteins or peptides, potentially enhancing their cellular uptake or prolonging their circulation time.
-
Protein-Lipid Interaction Studies: The hexanoyl group can serve as a mimic for lipid chains, allowing researchers to study the interactions between proteins and lipids in a controlled manner.
-
Modulation of Protein Function: Covalent modification of lysine residues can alter the structure and function of a protein. Hexanoylation can be used to investigate the role of specific lysine residues in protein activity, stability, or protein-protein interactions.
Quantitative Data Summary
The efficiency and outcome of the this compound amine modification reaction are influenced by several factors. The following table summarizes key quantitative parameters.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[2][4] |
| Molar Excess of NHS-Hexanoate | 5 to 20-fold | A starting point, the optimal ratio should be determined empirically.[8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the labeling reaction over hydrolysis.[8][9] |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | Can be extended for unstable proteins at lower temperatures.[8][10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine will compete with the reaction.[6][8] |
| Organic Solvent | < 10% of total reaction volume (e.g., DMSO, DMF) | Used to dissolve the often water-insoluble NHS ester.[2][8] |
Experimental Protocols
General Protocol for Protein Hexanoylation
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS-Hexanoate Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of NHS-hexanoate in an anhydrous, amine-free organic solvent (e.g., 10 mg/mL in DMSO). This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the NHS-hexanoate stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[8]
-
-
Purification:
Experimental Workflow Diagram
Caption: General workflow for protein modification with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Increase the pH of the reaction buffer to 8.0-8.5.[5] |
| NHS-hexanoate has hydrolyzed. | Prepare fresh NHS-hexanoate solution immediately before use. Ensure it is stored in a desiccated environment.[4] | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer such as PBS, borate, or bicarbonate.[6][8] | |
| Insufficient molar excess of NHS-hexanoate. | Increase the molar ratio of NHS-hexanoate to protein. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of the organic solvent below 10%.[8] |
| Protein is unstable under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Non-specific Modification | Reaction pH is too high, leading to side reactions. | Lower the pH of the reaction buffer to 7.2-8.0. |
| Side reactions with other nucleophilic residues (e.g., tyrosine, serine, cysteine). | While less common, these can occur. Consider site-directed mutagenesis if a specific lysine is the target.[4] |
Signaling Pathway and Logical Relationship Diagram
The modification of a protein with this compound is a direct chemical alteration and does not inherently trigger a biological signaling pathway. However, the resulting modified protein can be used to probe or influence signaling pathways. The following diagram illustrates the logical relationship from the modification reaction to its potential downstream applications in studying cellular processes.
Caption: Logical flow from chemical modification to downstream research applications.
References
- 1. interchim.fr [interchim.fr]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hexanoyloxy)succinimide is an amine-reactive reagent used for the covalent modification of peptides and proteins. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminal α-amine and the ε-amine of lysine residues, to form stable amide bonds. The introduction of a hexanoyl group, a six-carbon aliphatic chain, increases the lipophilicity of the peptide. This modification can be strategically employed to enhance a peptide's interaction with cell membranes, improve its metabolic stability, and modulate its pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Lipidated peptides are valuable tools in various research areas, including drug delivery, the study of protein-lipid interactions, and the development of novel therapeutics.[3][5]
These application notes provide a detailed protocol for the labeling of peptides with this compound, including reaction conditions, purification, and characterization of the final product.
Data Presentation
Table 1: Recommended Reaction Conditions for Peptide Labeling with this compound
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5[6][7] | The optimal pH for NHS ester reactions balances amine reactivity and NHS ester hydrolysis. A broader functional range of 7.2-9.0 can also be used.[7][8] |
| Temperature | Room Temperature (20-25°C) or 4°C[8][9] | Room temperature reactions are faster (1-4 hours), while 4°C (overnight) can offer better control for sensitive peptides.[7][9] |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1[7][9] | The optimal ratio should be determined empirically. A lower excess is a good starting point for peptides with a single primary amine to favor mono-labeling. |
| Peptide Concentration | 1 - 10 mg/mL[6][7] | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[6][10] | Buffers should be free of primary amines (e.g., Tris, Glycine) which compete with the peptide for reaction with the NHS ester.[7][8] |
| Quenching Agent | 20 - 100 mM Tris or Glycine[11] | Added to terminate the reaction by consuming excess NHS ester. |
Experimental Protocols
I. Preparation of Reagents
-
Peptide Solution: Dissolve the peptide in the chosen amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[6][7] If the peptide is stored in a buffer containing primary amines, buffer exchange into the reaction buffer is necessary using techniques like dialysis or desalting columns.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][10] Many NHS esters have poor aqueous solubility, and this stock solution will be added to the aqueous peptide solution.[12]
-
Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.[11]
II. Peptide Labeling Protocol
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the peptide.
-
Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.[7] The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7][8]
-
To stop the reaction, add the quenching buffer to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes at room temperature.[11]
III. Purification of the Labeled Peptide
The standard method for purifying the labeled peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
-
Column: Use a C18 reversed-phase column suitable for peptide purification.[13]
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[14]
-
-
Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration. The exact gradient will depend on the hydrophobicity of the peptide and the hexanoyl modification and should be optimized. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for separating the labeled peptide from the unlabeled peptide.[14]
-
Detection: Monitor the elution at 210-220 nm.[13]
-
Fraction Collection: Collect fractions corresponding to the peak of the labeled peptide. The hexanoylated peptide will be more hydrophobic and thus have a longer retention time than the unlabeled peptide.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.[14]
IV. Characterization of the Labeled Peptide
The primary method for confirming successful labeling is mass spectrometry.
-
Mass Spectrometry: Analyze the purified peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Expected Mass Shift: The covalent attachment of a hexanoyl group results in a specific mass increase. The expected monoisotopic mass increase can be calculated based on the chemical formula of the hexanoyl group (C₆H₁₀O) which is 98.0732 Da.
Visualizations
Caption: Experimental workflow for labeling a peptide with this compound.
Caption: Hypothetical signaling pathway involving a hexanoylated peptide ligand activating a G-protein coupled receptor (GPCR).
References
- 1. Converting peptides into drug leads by lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Application Notes: Surface Modification of Nanoparticles with N-(Hexanoyloxy)succinimide (NHS-C6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. N-(Hexanoyloxy)succinimide (NHS-C6) is an amine-reactive crosslinker that facilitates the covalent attachment of a hexanoyl (C6) moiety to the surface of nanoparticles. This modification can significantly alter the physicochemical properties of the nanoparticles, influencing their hydrophobicity, stability, drug-loading capacity, and interaction with biological systems. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds. The hexanoyl chain, a six-carbon alkyl group, introduces a degree of lipophilicity to the nanoparticle surface.
These application notes provide a comprehensive overview of the use of NHS-C6 in nanoparticle surface modification, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying processes.
Key Applications
The functionalization of nanoparticles with NHS-C6 offers several advantages for various biomedical applications:
-
Enhanced Hydrophobicity: The C6 alkyl chain increases the hydrophobicity of the nanoparticle surface. This can be advantageous for:
-
Improved loading of lipophilic drugs: The modified surface can enhance the encapsulation efficiency of hydrophobic therapeutic agents.[1][2]
-
Modulated interaction with cell membranes: The lipid-like nature of the hexanoyl chains can influence how nanoparticles interact with and penetrate cell membranes.
-
-
Controlled Drug Release: The hydrophobic surface modification can influence the release kinetics of encapsulated drugs.[1]
-
Altered Biodistribution: Changes in surface hydrophobicity can affect interactions with plasma proteins (opsonization), potentially altering the in-vivo circulation time and biodistribution of the nanoparticles.[3]
-
Platform for Further Functionalization: While NHS-C6 itself is a simple alkyl chain, it can be used in combination with other surface modifying agents to fine-tune the nanoparticle's properties for specific applications.
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with NHS-C6 should be verified and quantified using various analytical techniques. The following tables summarize the expected changes in key physicochemical properties of nanoparticles before and after modification. The exact values will depend on the specific nanoparticle core material, initial surface chemistry, and the reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After NHS-C6 Modification
| Parameter | Before Modification (Amine-Functionalized) | After Modification with NHS-C6 | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +30 ± 5 | +15 ± 5 | Laser Doppler Velocimetry |
| Surface Functionality | Primary Amines | Hexanoyl Groups | FTIR, NMR Spectroscopy |
Table 2: Hypothetical Drug Loading and Release Characteristics
| Parameter | Unmodified Nanoparticles | NHS-C6 Modified Nanoparticles | Method |
| Lipophilic Drug Loading Capacity (%) | 5 ± 1 | 10 ± 2 | HPLC, UV-Vis Spectroscopy |
| Drug Release over 24h (%) | 60 ± 5 | 45 ± 5 | Dialysis, HPLC |
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound. It is recommended to optimize the reaction conditions for each specific nanoparticle system.
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol describes a general method for introducing primary amine groups onto the surface of nanoparticles, which is a prerequisite for reaction with NHS esters. Silica-coated iron oxide nanoparticles are used as an example.
Materials:
-
Nanoparticles (e.g., silica-coated iron oxide nanoparticles)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Ethanol
-
Toluene
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Disperse the nanoparticles in anhydrous ethanol to a final concentration of 1 mg/mL.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.
-
Add the APTES solution to the nanoparticle dispersion under vigorous stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 µL per 10 mL of reaction mixture).
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[4]
-
Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.[4]
-
Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for the subsequent conjugation reaction.
Protocol 2: Surface Modification with this compound (NHS-C6)
This protocol details the covalent attachment of the hexanoyl group to the amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound (NHS-C6)
-
Amine-free, anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Washing Buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the suspension is well-dispersed by brief sonication.
-
NHS-C6 Solution Preparation: Immediately before use, prepare a stock solution of NHS-C6 in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add the NHS-C6 solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of NHS-C6 relative to the estimated surface amine groups is recommended as a starting point.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) of the total reaction volume to maintain nanoparticle stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Isolate the NHS-C6 modified nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles extensively with the Reaction Buffer and then with PBS to remove unreacted NHS-C6, N-hydroxysuccinimide byproduct, and quenching agent. Repeat the washing step at least three times.
-
-
Final Resuspension: Resuspend the purified NHS-C6 functionalized nanoparticles in the desired buffer for storage and characterization.
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. The Interconnected Roles of Scaffold Hydrophobicity, Drug Loading and Encapsulation Stability in Polymeric Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Applications of N-(Hexanoyloxy)succinimide in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hexanoyloxy)succinimide (NHS-C6) is an amine-reactive chemical crosslinker that plays a significant role in the field of drug delivery. Its structure features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on drug molecules, carrier proteins, or nanoparticle surfaces to form stable amide bonds. The six-carbon (hexanoyl) aliphatic spacer arm provides a degree of separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the drug and the functionality of the carrier. This application note provides a detailed overview of the use of NHS-C6 in drug delivery, including protocols for conjugation and characterization, as well as representative data on drug loading and release.
Principle of NHS Ester Chemistry
The core of NHS-C6 functionality lies in the reactivity of the NHS ester. The reaction proceeds via nucleophilic acyl substitution, where a primary amine (-NH2) on a drug or carrier molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.
Key Applications in Drug Delivery
This compound is a versatile tool for the development of various drug delivery systems, including:
-
Drug-Polymer Conjugates: Covalent attachment of drugs to biocompatible polymers such as polyethylene glycol (PEG) can improve drug solubility, stability, and pharmacokinetic profiles.
-
Antibody-Drug Conjugates (ADCs): While more complex linkers are often used in clinically approved ADCs, the fundamental NHS ester chemistry for conjugation to lysine residues on antibodies is a foundational technique.
-
Functionalization of Nanoparticles: NHS-C6 can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands or drugs.
-
Prodrug Synthesis: By linking a drug to another molecule via the C6 spacer, NHS-C6 can be used to create prodrugs that release the active agent under specific physiological conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems utilizing NHS ester chemistry similar to that of NHS-C6. It is important to note that specific values for drug loading and release will vary depending on the drug, carrier, and conjugation conditions.
Table 1: Representative Drug Loading Efficiency using NHS Ester Chemistry
| Drug Delivery System | Drug | Carrier Material | Molar Ratio (NHS-Ester:Drug) | Drug Loading Efficiency (%) | Drug Loading Content (wt%) | Reference |
| Polymeric Nanoparticles | Doxorubicin | PLGA | 5:1 | ~85% | ~15% | [Fictionalized Data] |
| Liposomes | Gemcitabine | Phospholipid Bilayer | 10:1 | ~60% | ~5% | [Fictionalized Data] |
| Antibody-Drug Conjugate | MMAE | Monoclonal Antibody | 8:1 | >95% (conjugation yield) | ~3-4 drugs/antibody | [Fictionalized Data] |
Table 2: Representative Drug Release Kinetics from Amide-Linked Conjugates
| Drug Delivery System | Release Trigger | Half-life of Release (t½) | Release Mechanism | Reference |
| Polymeric Nanoparticles | Hydrolysis | 48-72 hours | Bulk erosion and diffusion | [Fictionalized Data] |
| Liposomes | Enzymatic Cleavage | 24 hours | Enzyme-mediated hydrolysis | [Fictionalized Data] |
| Antibody-Drug Conjugate | Lysosomal Degradation | 12-24 hours | Proteolytic degradation | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Drug to a Carrier Protein
Objective: To covalently attach an amine-containing drug to a carrier protein (e.g., bovine serum albumin, BSA) using this compound.
Materials:
-
Amine-containing drug
-
Carrier protein (e.g., BSA)
-
This compound (NHS-C6)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve the carrier protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL stock solution of NHS-C6 in anhydrous DMF or DMSO.
-
Dissolve the amine-containing drug in an appropriate solvent.
-
-
Activation of Drug (if drug has a carboxyl group to be activated to react with an amine on the carrier):
-
This protocol assumes the drug has a primary amine and the carrier has a surface that can be functionalized with NHS-C6, or the NHS-C6 is used to activate a carboxyl group on a molecule to be conjugated to an amine-containing drug. For direct conjugation of an amine-drug to a carboxylated surface activated with NHS-C6, proceed to step 3.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the NHS-C6 solution to the drug solution (if activating the drug) or to the carrier solution (if the carrier is being activated).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated drug solution to the carrier protein solution. The molar ratio of drug to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-C6.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted drug and NHS-C6 by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Determine the concentration of the conjugated drug by measuring the absorbance at its λmax, if it has a distinct absorbance spectrum from the protein.
-
Calculate the drug-to-protein ratio (degree of labeling).
-
Protocol 2: Surface Functionalization of Liposomes with NHS-C6 for Drug Attachment
Objective: To prepare liposomes with a surface functionalized with NHS-C6 for the subsequent attachment of an amine-containing drug or targeting ligand.
Materials:
-
Lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG(2000)-COOH in a 55:40:5 molar ratio)
-
This compound (NHS-C6)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing drug or targeting ligand
-
Hydration Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Activation Buffer: (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Liposome extrusion equipment
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Liposome Preparation:
-
Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with the Hydration Buffer to form multilamellar vesicles (MLVs).
-
Prepare unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Activation of Carboxyl Groups on Liposome Surface:
-
Exchange the buffer of the liposome suspension to the Activation Buffer using a desalting column.
-
Add a 10-fold molar excess of EDC and NHS-C6 to the liposome suspension.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups of the DSPE-PEG-COOH.
-
-
Conjugation of Amine-Containing Molecule:
-
Immediately add the amine-containing drug or targeting ligand to the activated liposome suspension (typically a 5- to 10-fold molar excess over the DSPE-PEG-COOH).
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized Liposomes:
-
Remove unreacted molecules by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) for 24-48 hours with several buffer changes.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated drug or ligand using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Visualizations
Caption: Workflow for Drug-Protein Conjugation using NHS-C6.
Caption: Workflow for Liposome Surface Functionalization.
Caption: Logical Relationship in NHS-C6 Mediated Drug Delivery.
Conclusion
This compound is a valuable and versatile reagent for the development of advanced drug delivery systems. Its ability to efficiently form stable amide bonds with amine-containing molecules makes it a powerful tool for creating drug-polymer conjugates, functionalizing nanoparticles, and synthesizing prodrugs. The protocols and data presented in this application note provide a foundation for researchers to design and evaluate their own NHS-C6-based drug delivery strategies. Optimization of reaction conditions and thorough characterization of the resulting conjugates are critical for achieving the desired therapeutic outcomes.
Application Notes and Protocols for N-Terminal Protein Labeling with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of proteins.[1][2] This method primarily targets primary amines, which are present at the N-terminus of polypeptide chains and on the side chain of lysine residues.[3][4] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, making it a robust method for attaching a variety of labels, such as fluorophores, biotin, and other reporter molecules, to proteins.[5][] While traditional NHS ester chemistry can lead to labeling at multiple sites (both the N-terminus and lysine residues), specific strategies have been developed to achieve selective N-terminal modification, enhancing the homogeneity of the labeled protein product.[1][7][8]
These application notes provide a comprehensive overview of N-terminal protein labeling using NHS esters, including the underlying chemistry, key experimental considerations, detailed protocols for both general and site-specific labeling, and troubleshooting guidance.
Chemical Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are sufficiently deprotonated and thus more nucleophilic.[3][9]
A significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[3][10] Therefore, careful optimization of the reaction conditions is crucial to maximize the labeling efficiency of the target protein while minimizing the degradation of the NHS ester reagent.
For specific N-terminal labeling, a common strategy involves proteins engineered to have an N-terminal cysteine residue. In this approach, the NHS ester is first converted to a more chemoselective thioester, which then specifically reacts with the N-terminal cysteine to form an amide bond.[1][7][8]
Key Experimental Parameters
Successful protein labeling with NHS esters is dependent on several critical factors. The following table summarizes key parameters and their recommended ranges for optimal results.
| Parameter | Recommended Range/Condition | Rationale | Potential Issues |
| pH | 7.2 - 8.5[3][9] | Balances amine reactivity (deprotonated) and NHS ester stability. | Below pH 7.2, amine protonation reduces nucleophilicity. Above pH 8.5, rapid hydrolysis of the NHS ester decreases labeling efficiency.[9] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES)[9][11] | Prevents competition for the NHS ester. | Buffers containing primary amines (e.g., Tris, Glycine) will react with the NHS ester, reducing the labeling of the target protein.[3][12] |
| Protein Concentration | 1 - 10 mg/mL[11][13] | Higher concentrations can improve labeling efficiency. | Dilute protein solutions may require a higher molar excess of the NHS ester to achieve the desired degree of labeling.[3][13] |
| Molar Excess of NHS Ester | 10 - 20-fold molar excess (for initial experiments)[9] | Ensures sufficient reagent to drive the reaction to completion. | Excessive molar excess can lead to over-labeling and protein precipitation.[14] The optimal ratio should be determined empirically. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C[3][9] | Room temperature offers faster reaction kinetics. 4°C can be used for sensitive proteins to maintain their stability. | Lower temperatures will slow down the reaction rate, potentially requiring longer incubation times.[7] |
| Incubation Time | 1 - 4 hours at room temperature; overnight at 4°C[4][9] | Allows sufficient time for the reaction to proceed. | Insufficient time will result in low labeling efficiency. Prolonged incubation at room temperature can increase the risk of protein degradation. |
| NHS Ester Reagent | Freshly prepared in anhydrous DMSO or DMF[9] | NHS esters are moisture-sensitive and can hydrolyze over time. | Using old or improperly stored reagents will lead to low labeling efficiency due to reagent inactivation.[9] |
Quantitative Data Summary
The stability of the NHS ester is a critical factor influencing the outcome of the labeling reaction. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours[3] |
| 8.6 | 4°C | 10 minutes[3] |
This data highlights the importance of performing the labeling reaction promptly after preparing the reagents and carefully controlling the pH to favor the aminolysis reaction over hydrolysis.
Experimental Protocols
Protocol 1: General Amine Labeling of Proteins with NHS Esters
This protocol describes a general method for labeling proteins on their N-terminus and accessible lysine residues.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5 (e.g., PBS)[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]
-
Purification column (e.g., size-exclusion chromatography)[4]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9]
-
Reaction Setup:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[9]
-
While gently vortexing the protein solution, add the NHS ester stock solution.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][9] If the label is light-sensitive, protect the reaction from light.
-
Quenching: (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove the unreacted NHS ester and byproducts by purifying the labeled protein using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
Protocol 2: Site-Specific N-Terminal Labeling of Proteins with an N-Terminal Cysteine
This protocol is adapted for the specific labeling of proteins engineered to contain an N-terminal cysteine residue.[7][8]
Materials:
-
Protein of interest with an N-terminal cysteine (5-50 µM in reaction buffer)[7]
-
NHS ester of the desired label
-
2-mercaptoethanesulfonic acid sodium salt (MESNa)
-
Reaction Buffer: 100 mM HEPES, pH 6.8–7.0, with 0.5 – 1 mM TCEP[8]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Thioester Formation (In situ):
-
Labeling Reaction:
-
Purification: Purify the N-terminally labeled protein from unreacted label and byproducts using size-exclusion chromatography.
-
Characterization: Confirm the site-specific labeling and determine the labeling efficiency using mass spectrometry and spectrophotometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chemical reaction of an NHS ester with a protein's primary amines.
Caption: Experimental workflow for protein labeling with NHS esters.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed NHS ester reagent.[9] | Use a fresh vial of NHS ester and prepare the stock solution immediately before use in anhydrous solvent.[9] |
| Incompatible buffer (contains primary amines).[9] | Perform buffer exchange into an amine-free buffer like PBS, borate, or carbonate buffer.[9] | |
| Suboptimal pH.[9] | Ensure the reaction pH is between 7.2 and 8.5.[9] | |
| Insufficient molar excess of NHS ester. | Increase the molar excess of the NHS ester in the reaction. | |
| Sterically hindered primary amines on the protein.[9] | Consider denaturing and refolding the protein if its activity can be restored, or use a different labeling chemistry. | |
| Protein Precipitation | Over-labeling of the protein.[14] | Reduce the molar excess of the NHS ester and/or decrease the reaction time. |
| Low protein solubility in the reaction buffer. | Optimize the buffer composition (e.g., add mild detergents or adjust salt concentration). | |
| Heterogeneous Labeling | Labeling of multiple lysine residues.[4] | To achieve site-specific labeling, consider using the N-terminal cysteine labeling strategy (Protocol 2) or other site-specific labeling methods.[1][8] |
By following these guidelines and protocols, researchers can effectively label proteins at their N-terminus for a wide range of applications in basic research and drug development.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Acylation of Amino Acids using N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hexanoyloxy)succinimide is a valuable reagent for the selective acylation of primary amino groups in amino acids and peptides. As an N-hydroxysuccinimide (NHS) ester, it reacts readily with the α-amino group of amino acids and the ε-amino group of lysine to form stable amide bonds under mild aqueous conditions.[1][2] This process, known as N-hexanoylation, is a key strategy in medicinal chemistry and drug development for introducing a lipophilic hexanoyl group, which can enhance the cell permeability and pharmacokinetic properties of peptides and small molecule drugs. This document provides detailed protocols for the synthesis of this compound and its application in the acylation of various amino acids, along with expected yields and purification strategies.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine of the amino acid on the carbonyl carbon of the this compound ester. This leads to the formation of a stable N-hexanoyl amino acid and the release of N-hydroxysuccinimide as a water-soluble byproduct.[2]
Caption: General reaction scheme for the acylation of an amino acid with this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the N-hexanoylation of various amino acids based on the general procedure for NHS-ester mediated acylation. The yields are adapted from studies on analogous long-chain fatty acid NHS esters and are representative of what can be expected for this compound.[2]
| Amino Acid | Molecular Weight of N-Hexanoyl Derivative ( g/mol ) | Expected Yield (%) |
| Glycine | 173.19 | ~85 |
| Alanine | 187.22 | ~82 |
| Valine | 215.27 | ~78 |
| Leucine | 229.30 | ~88 |
| Phenylalanine | 263.31 | ~90 |
| Serine | 203.21 | ~75 |
| Lysine (di-hexanoylated) | 342.47 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the this compound reagent.
Materials:
-
Hexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate, anhydrous
-
Hexane
Procedure:
-
In a clean, dry round-bottom flask, dissolve hexanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Dicyclohexylcarbodiimide (1.1 eq) in anhydrous ethyl acetate to the reaction mixture with constant stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield pure this compound as a white crystalline solid.
Protocol 2: General Procedure for the N-Hexanoylation of Amino Acids
This protocol outlines the acylation of a generic amino acid with the prepared this compound.
Caption: Experimental workflow for the N-hexanoylation of amino acids.
Materials:
-
Amino Acid (e.g., Glycine, Alanine, etc.)
-
This compound
-
Sodium bicarbonate
-
1,4-Dioxane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 0.1 M aqueous solution of sodium bicarbonate (1.0 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in 1,4-dioxane.
-
Add the this compound solution to the amino acid solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted NHS ester and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the N-hexanoyl amino acid may form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude N-hexanoyl amino acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting and Side Reactions
-
Low Yield: Ensure the pH of the reaction is maintained in the optimal range of 7.5-8.5. A lower pH will result in the protonation of the amino group, reducing its nucleophilicity, while a higher pH will accelerate the hydrolysis of the NHS ester.[2]
-
Side Reactions: For amino acids with nucleophilic side chains (e.g., Serine, Threonine, Tyrosine, Cysteine), O-acylation or S-acylation can occur as a side reaction. These ester and thioester linkages are generally less stable than the amide bond and can often be selectively cleaved under mild basic conditions if desired.[2]
-
Hydrolysis of NHS Ester: this compound is susceptible to hydrolysis. It is crucial to use the reagent promptly after preparation or store it under anhydrous conditions. Prepare solutions of the NHS ester immediately before use.[2]
Conclusion
The use of this compound provides a straightforward and efficient method for the N-acylation of amino acids. The protocols described herein can be readily adapted for a variety of amino acids to generate N-hexanoylated derivatives for applications in drug discovery and peptide modification. The mild reaction conditions and good to excellent yields make this a valuable tool for researchers and scientists in the field.
References
Application Notes and Protocols for Ligand Immobilization using N-(Hexanoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of N-(Hexanoyloxy)succinimide and other N-hydroxysuccinimide (NHS) esters in the immobilization of ligands onto various surfaces. This technique is fundamental in a wide range of applications, including drug discovery, diagnostics, and biomaterials development.
Introduction to NHS Ester Chemistry for Ligand Immobilization
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to covalently couple amine-containing biomolecules, such as proteins, peptides, and antibodies, to surfaces.[1][2][3] The reaction between an NHS ester and a primary amine (-NH₂) on a ligand results in the formation of a stable and robust amide bond.[4][5] This method is favored for its efficiency and ability to proceed under mild conditions, which helps in preserving the structural and functional integrity of sensitive biomolecules.[6]
The general strategy for surface immobilization using NHS esters typically involves three main steps:
-
Activation: The surface is prepared to present reactive NHS ester groups.
-
Coupling: The amine-containing ligand is introduced and covalently binds to the activated surface.
-
Deactivation/Blocking: Any remaining reactive NHS ester groups are quenched to prevent non-specific binding in subsequent applications.[7]
There are two primary approaches to creating an NHS-activated surface:
-
Activation of Surface Carboxyl Groups: Surfaces with existing carboxyl (-COOH) groups are activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS).[1][4][8]
-
Direct Derivatization: The surface is directly coated with a molecule that already contains an NHS ester group.[1][8]
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester in aqueous solutions.[1][4][8] The rate of hydrolysis increases with pH, which can diminish the efficiency of the coupling reaction.[3][4] Therefore, careful control of reaction parameters such as pH, temperature, and reaction time is essential for successful immobilization.[4]
Experimental Protocols
Protocol 1: Immobilization of a Protein on a Carboxylated Surface
This protocol details the immobilization of a protein onto a surface containing carboxylic acid functional groups.
Materials:
-
Carboxylated surface (e.g., polymer substrate, sensor chip)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[9]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[9]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS[9]
-
Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[9]
-
Coupling Buffer: 0.1 M PBS, pH 7.4[4]
-
Amine-containing ligand (e.g., protein, antibody) solution
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, or 1 M ethanolamine, pH 8.5[4][9]
-
Blocking Buffer (Optional): Bovine Serum Albumin (BSA) or casein solution[7]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents if necessary[9]
Procedure:
-
Surface Preparation:
-
Clean the carboxylated surface according to the manufacturer's instructions.
-
-
Activation of Carboxyl Groups:
-
Washing:
-
Briefly rinse the surface with Washing Buffer to remove excess EDC and NHS.[9]
-
-
Ligand Coupling:
-
Washing:
-
Wash the surface thoroughly with Washing Buffer (e.g., 3 x 5 minutes) to remove any non-covalently bound ligand.[9]
-
-
Quenching (Deactivation):
-
Blocking (Optional):
-
To further minimize non-specific binding, incubate the surface with Blocking Buffer for 1 hour at room temperature.[9]
-
-
Final Wash:
-
Wash the surface with Washing Buffer and store in an appropriate buffer at 4°C until use.[9]
-
Protocol 2: Immobilization of a Protein on a Gold Surface using a Thiol-NHS Ester Crosslinker
This protocol describes the functionalization of a gold surface using a bifunctional crosslinker containing a thiol group for gold binding and an NHS ester for ligand coupling.
Materials:
-
Gold-coated substrate
-
Crosslinker solution: 0.10 mM 3,3′-dithiobis(succinimidyl) propionate (DSP) in ethanol[1][8]
-
Ethanol for rinsing
-
Amine-containing ligand solution
-
Washing Buffer: Borate buffer
-
Quenching Buffer: 500 mM ethylamine in 50 mM Borate buffer, pH 8.50[1]
-
Deionized water
-
Nitrogen gas for drying
Procedure:
-
Surface Activation:
-
Washing:
-
Gently rinse the substrate with ethanol to remove non-chemisorbed DSP, followed by drying under a stream of nitrogen.[4]
-
-
Ligand Coupling:
-
React the NHS-activated substrate with the amine-containing ligand solution in Coupling Buffer. Incubation can be carried out for 2 hours at room temperature or overnight at 4°C.[4]
-
-
Washing:
-
Remove the substrate from the ligand solution and wash thoroughly with the Washing Buffer to remove non-covalently bound protein.[4]
-
-
Quenching:
-
Immerse the substrate in the Quenching Buffer for approximately 30 minutes at room temperature to deactivate any remaining NHS ester groups.[4]
-
-
Final Washing:
-
Rinse the substrate with deionized water and dry under a stream of nitrogen.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the ligand immobilization process using NHS esters, compiled from various sources.
Table 1: Reagent Concentrations and pH for Surface Activation and Coupling
| Parameter | Value | Reference |
| Activation Step | ||
| EDC Concentration | 40 mM | [4] |
| NHS Concentration | 80 mM | [4] |
| EDC/NHS for SPR | 0.2 M EDC / 0.05 M NHS | [7] |
| Activation Buffer pH | 4.5 - 6.0 (MES Buffer) | [9] |
| Coupling Step | ||
| Optimal Coupling pH | 7.2 - 9.0 | [4][6] |
| Recommended Coupling pH | 8.3 - 8.5 | [6] |
| Coupling Buffer | PBS (pH 7.4), Borate (pH 8.5) | [1][4] |
| Quenching Step | ||
| Quenching Agent | 1 M Tris-HCl (pH 8.0), 1 M Glycine, 1 M Ethanolamine (pH 8.5) | [4][9] |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature | Reference |
| Activation | 15 - 30 minutes | Room Temperature | [4][9] |
| SPR Activation | 7 minutes | Room Temperature | [7] |
| Ligand Coupling | 1 - 2 hours | Room Temperature | [9] |
| Overnight | 4°C | [4][9] | |
| Quenching | 15 - 30 minutes | Room Temperature | [4][9] |
| Blocking (Optional) | 1 hour | Room Temperature | [9] |
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes involved in ligand immobilization using NHS esters.
Caption: Workflow for immobilizing ligands on a carboxylated surface.
Caption: Amine coupling chemistry via NHS ester activation.
Key Considerations and Troubleshooting
-
pH Control: The optimal pH for NHS ester coupling is typically between 7.2 and 8.5.[4] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing coupling efficiency.[6]
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, during the coupling step as they will compete with the target ligand for reaction with the NHS ester.[4] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[4]
-
Reagent Stability: NHS esters are susceptible to hydrolysis. Therefore, solutions of EDC and NHS should be prepared fresh before use.[9] NHS-activated surfaces should also be used promptly.[10]
-
Ligand Concentration: Low concentrations of the ligand can lead to lower immobilization efficiency, as the competing hydrolysis reaction may dominate.[3][8] It may be necessary to optimize the ligand concentration to achieve the desired surface density.[7]
-
Non-specific Binding: The quenching and blocking steps are critical for minimizing non-specific binding of other molecules in subsequent assays. Incomplete quenching can lead to false-positive signals.[7]
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand coupling [sprpages.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. kftechnology.it [kftechnology.it]
A Step-by-Step Guide to NHS Ester Conjugation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the successful conjugation of molecules using N-hydroxysuccinimide (NHS) ester chemistry. This widely used bioconjugation technique is essential for labeling proteins, antibodies, and other biomolecules with probes, drugs, and other functionalities. By following the protocols and understanding the critical parameters outlined below, researchers can achieve efficient and reproducible conjugation results for a wide range of applications in research, diagnostics, and therapeutics.
Core Principles of NHS Ester Chemistry
NHS ester chemistry is a robust and popular method for covalently modifying primary amines (-NH₂), such as those found on the N-terminus of proteins and the side chain of lysine residues. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond. An NHS ester reagent consists of a reactive NHS group attached to the molecule of interest (e.g., a fluorescent dye, biotin, or a drug). When this reagent is mixed with a biomolecule containing primary amines, the amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1]
A crucial aspect of NHS ester chemistry is the competition between the desired reaction with the amine (aminolysis) and an undesirable side reaction with water (hydrolysis).[2][3] Hydrolysis of the NHS ester renders it inactive, so optimizing reaction conditions to favor aminolysis is critical for high conjugation efficiency.[3]
Quantitative Data Summary
The efficiency of NHS ester conjugation is highly dependent on several factors, primarily pH, temperature, and molar ratios of the reactants. The following table summarizes key quantitative data to aid in the design and optimization of your conjugation experiments.
| Parameter | Value/Range | Notes | Source(s) |
| Optimal Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often considered optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.[4][5] At lower pH, primary amines are protonated and less nucleophilic, while at higher pH, the rate of hydrolysis increases significantly.[3][6] | [3][4][5][6] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for 1-4 hours or at 4°C overnight.[2][7] Lower temperatures can help to minimize hydrolysis, which may be beneficial for sensitive molecules or when longer reaction times are required.[7] | [2][7] |
| NHS Ester Stability (Half-life in aqueous solution) | 4-5 hours at pH 7.0, 0°C | The half-life of NHS esters decreases significantly as the pH increases.[5] For example, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes.[5] | [2][5] |
| ~7 hours at pH 7.0, Ambient Temperature | [2] | ||
| ~1 hour at pH 8.0, 4°C | [2] | ||
| 125-180 minutes at pH 8.5, Room Temperature | [2] | ||
| Minutes at pH 9.0, Room Temperature | [2] | ||
| Molar Excess of NHS Ester | 10- to 50-fold | A 10- to 20-fold molar excess is a common starting point for proteins at concentrations above 5 mg/mL.[2][7] For more dilute protein solutions, a higher molar excess (20- to 50-fold) may be necessary to drive the reaction efficiently.[7] An 8-fold molar excess is a common empirical value for mono-labeling of many proteins and peptides.[4] | [2][4][7] |
| Recommended Biomolecule Concentration | 1-10 mg/mL | Higher concentrations of the target molecule favor the desired conjugation reaction over the competing hydrolysis of the NHS ester.[4][8] | [4][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical reaction mechanism of NHS ester conjugation and a general experimental workflow.
Caption: Mechanism of NHS ester conjugation with a primary amine.
Caption: General experimental workflow for NHS ester conjugation.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical NHS ester conjugation experiment.
Materials and Reagents
-
Biomolecule: Protein, antibody, or other molecule with primary amines.
-
NHS Ester Reagent: The molecule to be conjugated, activated with an NHS ester.
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, or HEPES.[2] Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. [2][9]
-
Solvent for NHS Ester: Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if the NHS ester is not readily soluble in the aqueous reaction buffer.[4][9] Ensure the DMF is of high quality and does not have a "fishy" odor, which indicates degradation to dimethylamine that can react with the NHS ester.[4][9]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the reaction.[5]
-
Purification System: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC system for purifying the conjugate.[4][10]
Protocol
Step 1: Preparation of Reagents
-
Biomolecule Solution:
-
NHS Ester Solution:
-
Allow the vial of NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[7][11]
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[4][9] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.[2]
-
Note: Do not store NHS esters in solution, especially in aqueous solutions, due to their susceptibility to hydrolysis.[9]
-
Step 2: Conjugation Reaction
-
Calculate the required amount of NHS ester. A 10- to 20-fold molar excess over the biomolecule is a good starting point.[2] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently vortexing or stirring.
-
Incubate the reaction mixture. Common incubation times are:
Step 3: Quenching the Reaction (Optional but Recommended)
-
To stop the conjugation reaction, add a quenching solution to a final concentration of 50-100 mM (e.g., Tris or glycine).[2]
-
Incubate for an additional 15-30 minutes at room temperature.[2] This step ensures that any unreacted NHS ester is deactivated.
Step 4: Purification of the Conjugate
-
It is essential to remove unreacted NHS ester, the hydrolyzed NHS ester, and the NHS byproduct from the conjugated biomolecule.[10]
-
Common purification methods include:
-
Size-Exclusion Chromatography (Desalting Column): This is the most common and efficient method for separating the larger conjugate from smaller, unreacted molecules.[4][10]
-
Dialysis: Effective for removing small molecules from large biomolecules, though it is generally a slower process.[10]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both purification and analysis of the conjugate.[13]
-
Step 5: Characterization of the Conjugate
-
After purification, it is important to characterize the conjugate to determine the concentration and the degree of labeling (DOL), which is the average number of conjugated molecules per biomolecule.
-
Concentration Determination: The protein concentration can be determined using a Bradford assay or by measuring the absorbance at 280 nm (if the label does not absorb at this wavelength).[14]
-
Degree of Labeling (DOL) Calculation: For labeled conjugates, the DOL can often be determined using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance of the label.[15] The following formula can be used:
DOL = (A_label × ε_protein) / [(A_280 - (A_label × CF)) × ε_label]
Where:
-
A_label = Absorbance of the conjugate at the λmax of the label.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_label = Molar extinction coefficient of the label at its λmax.
-
CF = Correction factor (A_280 of the label / A_label of the label).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive NHS Ester: The reagent may have hydrolyzed due to improper storage or handling.[7][9] | Perform a quality control test on the NHS ester.[9] Always allow the reagent to warm to room temperature before opening and prepare solutions fresh.[7][11] |
| Suboptimal pH: The reaction buffer pH is too low, leading to protonated, non-reactive amines.[3][6] | Ensure the pH of the reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[7] | |
| Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other components in the biomolecule solution contain primary amines.[2][9] | Perform a buffer exchange to an amine-free buffer before starting the conjugation.[2] | |
| Protein Precipitation | High Concentration of Organic Solvent: The concentration of DMSO or DMF is too high, causing the protein to denature and precipitate.[2] | Keep the final concentration of the organic solvent below 10%.[2] |
| Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the NHS ester in the reaction. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations or age of stock solutions. | Always prepare fresh NHS ester solutions immediately before use.[9] |
| pH Fluctuation: The pH of the reaction mixture may decrease during the reaction due to the release of N-hydroxysuccinimide.[4] | Use a more concentrated buffer for large-scale reactions and monitor the pH.[4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Hexanoyloxy)succinimide Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hexanoyloxy)succinimide is an N-hydroxysuccinimide (NHS) ester functionalized with a hexanoyl group. NHS esters are a class of amine-reactive reagents widely employed for the covalent modification of biomolecules.[1] The reaction between an NHS ester and a primary aliphatic amine, such as the side chain of a lysine residue or the N-terminus of a protein, results in the formation of a stable amide bond.[1][2][3] This method is favored for its selectivity and efficiency in aqueous environments, making it a cornerstone technique in bioconjugation for various applications, including drug delivery, immunoassays, and proteomics.[1]
The hexanoyl moiety introduces a hydrophobic six-carbon chain, which can be useful for applications requiring modified solubility, or for creating specific interactions with hydrophobic pockets in proteins or cell membranes. This document provides detailed protocols and data for the reaction of this compound with primary amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide as a leaving group and forming a stable amide bond.[3]
A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with higher pH.[2] Therefore, careful control of reaction conditions is crucial for efficient conjugation.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Optimal range for efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes), while 4°C reactions can proceed for longer (2-16 hours) to optimize yield and minimize degradation of sensitive biomolecules.[1] |
| Solvent for NHS Ester Stock | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | This compound is often not readily soluble in aqueous buffers and should be dissolved in a minimal amount of organic solvent before addition to the reaction mixture.[1][3] |
| Reaction Buffer | Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPES, or Borate buffer | Amine-free buffers are essential to prevent competition with the target molecule. Buffers like Tris are not recommended.[1][2][4] |
| Molar Excess of NHS Ester | 5 to 20-fold | The optimal molar excess depends on the concentration of the amine-containing molecule and the desired degree of labeling. A 20-fold molar excess is a common starting point.[1] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free labeling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO, for example, at a concentration of 10 mg/mL or 10 mM.[1] This solution should be prepared fresh immediately before use.
-
-
Reaction Incubation:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] The optimal time may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted this compound and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography column (e.g., a desalting column) or dialysis.[1] Equilibrate the column or perform dialysis against the desired storage buffer.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (the average number of hexanoyl groups per protein molecule) using appropriate analytical techniques, such as mass spectrometry or spectrophotometry if the label has a chromophore.
-
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
This protocol describes the conjugation of this compound to an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[4]
-
Anhydrous DMF or DMSO
-
Desalting column (e.g., Glen Gel-Pak™) or equivalent
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer. For a 0.2 µmole synthesis, 500 µL of buffer is a typical volume.[3]
-
-
Prepare the NHS Ester Stock Solution:
-
Dissolve a 5-10 fold molar excess of this compound in a small volume of anhydrous DMF or DMSO (e.g., 25 µL).[3]
-
-
Reaction Incubation:
-
Purify the Conjugate:
-
Separate the labeled oligonucleotide from excess reagent and byproducts by size-exclusion chromatography using a desalting column.[3]
-
Mandatory Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: General experimental workflow for bioconjugation.
References
Creating Antibody-Drug Conjugates with NHS Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] A critical step in the development of ADCs is the stable conjugation of the drug payload to the antibody. One of the most common and well-established methods for this is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[][4][5][6][7]
This document provides detailed application notes and experimental protocols for the creation of ADCs using NHS ester chemistry. It is intended for researchers, scientists, and drug development professionals seeking to design, synthesize, and characterize these complex biomolecules.
Core Principles of NHS Ester Chemistry for ADC Synthesis
The conjugation of a drug-linker construct activated with an NHS ester to an antibody is a nucleophilic acyl substitution reaction.[][4] The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][4][5]
Several key parameters influence the efficiency and outcome of the conjugation reaction:
-
pH: The reaction is highly pH-dependent, with an optimal range typically between 7.2 and 8.5.[][4][6][8] Below this range, the primary amines are protonated and thus non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases, reducing conjugation efficiency.[4][5]
-
Temperature: Reactions are commonly performed at room temperature or 4°C. Lower temperatures can help to minimize the competing hydrolysis reaction.[4]
-
Molar Ratio: The molar ratio of the NHS ester-activated drug-linker to the antibody is a critical parameter that directly influences the resulting drug-to-antibody ratio (DAR).[8] This ratio often requires empirical optimization.[8]
-
Reaction Time: Typical reaction times range from 30 minutes to a few hours.[9]
The random nature of NHS ester conjugation to the numerous surface-accessible lysine residues on an antibody results in a heterogeneous mixture of ADC species with varying DARs.[10][11] This heterogeneity is a key quality attribute that must be carefully characterized.[12][13]
Experimental Protocols
Preparation of Reagents
a. Antibody Preparation:
-
The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer.[5]
-
The antibody concentration should typically be between 2.0 and 3.0 mg/mL.
b. NHS Ester-Activated Drug-Linker Preparation:
-
Immediately before use, dissolve the NHS ester-activated drug-linker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[5]
Antibody-Drug Conjugation Reaction
-
pH Adjustment: Adjust the pH of the antibody solution to the optimal range for the NHS ester reaction (typically pH 8.0-8.5) using a suitable buffer, such as sodium borate or sodium bicarbonate.[]
-
Molar Ratio Calculation: Calculate the volume of the NHS ester-activated drug-linker stock solution required to achieve the desired molar excess over the antibody. This often requires optimization, with typical starting ratios ranging from 10:1 to 20:1 (linker:antibody).
-
Conjugation: Slowly add the calculated volume of the drug-linker stock solution to the antibody solution while gently stirring.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light if the payload is light-sensitive.[5][9][15]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching reagent, and any aggregates.[4][16] Common purification methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for removing small molecule impurities.[4]
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): An effective method for buffer exchange and removal of small molecules.[][18]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs and remove aggregates.[]
Characterization of the Antibody-Drug Conjugate
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.[19] Key parameters to assess include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.[12]
-
Purity and Heterogeneity: Assessing the distribution of different DAR species and the presence of unconjugated antibody or aggregates.[12]
-
Biological Activity: Evaluating the binding affinity of the ADC to its target antigen and its in vitro cytotoxicity.[13]
Data Presentation
The following tables summarize key quantitative parameters for the synthesis and characterization of ADCs using NHS esters.
Table 1: Key Reaction Parameters for NHS Ester Conjugation
| Parameter | Typical Range | Purpose |
| Reaction pH | 7.2 - 8.5 | Facilitates the reaction of the NHS ester with primary amines.[][4][9] |
| Molar Ratio (Linker:Antibody) | 2:1 to 10:1 | To control the final Drug-to-Antibody Ratio (DAR).[9] |
| Reaction Temperature | 4°C - Room Temperature | To balance the reaction rate and protein stability.[4][9] |
| Reaction Time | 30 min - 4 hours | To allow for sufficient conjugation while minimizing side reactions.[9] |
| Antibody Concentration | > 1 mg/mL | To ensure efficient conjugation.[8] |
Table 2: Common Analytical Techniques for ADC Characterization
| Analytical Technique | Parameter Measured | Principle |
| UV-Vis Spectroscopy | Average DAR | Calculation based on the absorbance of the protein (at 280 nm) and the drug at its maximum absorbance wavelength.[12][20] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates ADC species based on the increase in hydrophobicity with each conjugated drug molecule.[][20] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR Distribution (of reduced ADC) | Separates the light and heavy chains of the reduced ADC, allowing for determination of drug load on each chain.[20] |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregation | Separates molecules based on size to quantify high molecular weight species (aggregates) and low molecular weight impurities.[4] |
| Mass Spectrometry (MS) | DAR Distribution, Conjugation Sites | Provides precise mass measurements to determine the number of conjugated drugs and can be used to identify specific lysine residues that have been modified. |
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine on an antibody.
Caption: Experimental workflow for the creation and analysis of an ADC.
Caption: Logical workflow for optimizing ADC conjugation parameters.
References
- 1. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 2. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Hexanoyloxy)succinimide Conjugation
Welcome to the technical support center for optimizing N-(Hexanoyloxy)succinimide and other N-hydroxysuccinimide (NHS) ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
This compound, like other NHS esters, reacts with primary aliphatic amines (—NH₂) to form stable amide bonds. This reaction is a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This process releases N-hydroxysuccinimide (NHS) as a byproduct and creates a covalent bond with the target molecule.[1][2][][4] The primary targets on proteins are the N-terminal α-amino group and the ε-amino group on the side chain of lysine residues.[1][5][6]
Q2: What is the most critical factor for a successful conjugation reaction?
The pH of the reaction buffer is the most crucial parameter.[5][7] It directly influences the two competing reactions: the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).[2][4][5] The optimal pH is a compromise that keeps the target amine deprotonated and nucleophilic while minimizing the rate of ester hydrolysis.[5] For most applications, this optimal range is between pH 7.2 and 8.5.[][8][9][10]
Q3: Which buffers should I use for NHS ester reactions?
It is critical to use an amine-free buffer, as buffer components with primary amines (like Tris or glycine) will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency.[8][10]
Recommended Amine-Free Buffers:
Q4: How should I prepare and store my this compound reagent?
NHS esters are sensitive to moisture and can hydrolyze over time.[1] Proper storage and handling are essential to maintain reactivity.
-
Storage: Store the solid reagent desiccated at -20°C.[1]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
-
Stock Solutions: Since this compound is hydrophobic, it must be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][8][9][11] Prepare stock solutions immediately before use, as the ester is much less stable in solution.[1][7]
Q5: What is the purpose of "quenching" the reaction?
Quenching stops the conjugation reaction by consuming any excess, unreacted NHS ester.[12] This is important to prevent non-specific labeling of other molecules in subsequent steps.[12] The reaction is typically quenched by adding a high concentration of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation experiments.
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolyzed Reagent | The NHS ester has been inactivated by moisture. Always store desiccated at -20°C and warm to room temperature before opening.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][10] You can test reagent activity by measuring the absorbance at 260 nm before and after forced hydrolysis with a base; a significant increase indicates an active reagent.[1] |
| Incorrect Buffer pH | The pH is too low, leaving amines protonated and non-nucleophilic.[13] Ensure the buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point for efficiency.[7][10] |
| Amine-Containing Buffer | Buffers like Tris (TBS) or glycine are competing with your target molecule.[8][10] Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, Bicarbonate, HEPES) before starting the reaction.[8][10] |
| Dilute Reactants | In dilute solutions, the concentration of water is high, favoring hydrolysis over the desired conjugation.[1] If possible, increase the concentration of your protein or target molecule (a range of 1-10 mg/mL is often recommended).[7][10] |
| Insufficient Molar Excess | The amount of NHS ester is not sufficient to achieve the desired labeling level. Increase the molar ratio of the NHS ester to the target molecule. A starting point of a 5- to 20-fold molar excess is common.[8] |
Problem: Protein Precipitation During or After Reaction
| Potential Cause | Recommended Solution |
| High Organic Solvent Concentration | The organic solvent (DMSO/DMF) used to dissolve the NHS ester is causing the protein to denature and precipitate. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10][13] |
| Change in Protein Charge | The reaction neutralizes the positive charge of primary amines, which can alter the protein's isoelectric point and solubility, leading to aggregation.[8] Try performing the reaction at a lower protein concentration. |
| Over-labeling | Excessive modification of the protein surface can lead to aggregation. Reduce the molar ratio of the NHS ester to the protein.[13] |
| Inherent Protein Instability | The protein may be unstable at the required reaction pH or temperature. Ensure the chosen buffer and pH are compatible with your protein's stability. Consider performing the reaction at 4°C for a longer duration.[8] |
Quantitative Data Summary
Optimizing your experiment often requires adjusting key quantitative parameters. The tables below provide valuable reference data.
Table 1: Effect of pH on NHS-Ester Stability
The stability of an NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates, shortening the half-life of the active reagent.
| pH | Temperature | Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[4][9] |
| 8.0 | 4°C | ~1 hour[4] |
| 8.6 | 4°C | 10 minutes[4][9] |
| 9.0 | Room Temp. | Minutes[4] |
| Note: These values are general estimates and can vary based on the specific NHS ester and buffer conditions. |
Table 2: Recommended Starting Molar Ratios
The molar coupling ratio of NHS ester to the target molecule is critical for controlling the degree of labeling. The optimal ratio should be determined empirically.
| Target Molecule | Recommended Molar Excess (Ester:Molecule) | Application |
| General Proteins / Antibodies | 5- to 20-fold[8] | Standard labeling |
| Crosslinking Two Proteins | 20- to 50-fold[1] | Crosslinking experiments |
| Antibody-Drug Conjugates (ADCs) | 10- to 20-fold (drug-linker to antibody)[14] | ADC synthesis |
| Oligonucleotides | 5- to 10-fold[15] | Post-synthesis labeling |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and NHS ester used.[10]
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[10]
-
The recommended protein concentration is between 1-10 mg/mL.[7][10]
-
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[10]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved NHS ester solution to the protein solution while gently mixing.[10]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10][11] If the label is light-sensitive, protect the reaction from light.
-
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove unreacted NHS ester, the NHS byproduct, and quenching reagent by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[11]
-
Visual Guides
Reaction Mechanism and Competing Hydrolysis
The efficiency of the conjugation is determined by the competition between the desired reaction with the amine (aminolysis) and the undesired side reaction with water (hydrolysis).
Caption: Key reaction pathways for an NHS ester.
General Experimental Workflow
A visual guide to the key steps in a typical this compound conjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: N-(Hexanoyloxy)succinimide and NHS Ester Chemistry
Welcome to the Technical Support Center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving N-(Hexanoyloxy)succinimide and other NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous buffers?
A1: The primary degradation pathway for this compound and other N-hydroxysuccinimide (NHS) esters in aqueous solutions is hydrolysis.[1][2] In this reaction, water molecules act as nucleophiles, attacking the ester and cleaving the ester bond.[1][2] This process regenerates the original carboxylic acid and releases N-hydroxysuccinimide (NHS), rendering the reagent inactive for its intended conjugation reaction with primary amines (aminolysis).[2]
Q2: How does pH affect the hydrolysis rate of this compound?
A2: The pH of the aqueous buffer is the most critical factor influencing the rate of hydrolysis.[1] The rate of NHS ester hydrolysis significantly increases as the pH becomes more alkaline due to the higher concentration of hydroxide ions, which are potent nucleophiles.[2][3] While the desired reaction with primary amines (aminolysis) is also favored at slightly alkaline pH (typically 7.2-8.5), a compromise must be reached to ensure the NHS ester has a reasonable half-life for the reaction to proceed efficiently.[1][4] At pH values above 8.5, the hydrolysis rate becomes excessively rapid.[1]
Q3: What is the expected half-life of an NHS ester in an aqueous buffer?
A3: The half-life of an NHS ester is highly dependent on both pH and temperature.[1][2] For instance, the half-life of a typical NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to mere minutes at pH 8.6 and room temperature.[4][5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and troubleshooting steps:
-
Possible Cause: Hydrolysis of the this compound reagent.
-
Troubleshooting:
-
Always prepare solutions of the NHS ester immediately before use.[6] Do not store NHS esters in aqueous solutions.[6]
-
Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[7]
-
If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[1]
-
Confirm the reactivity of your NHS ester using a qualitative test, as detailed in the Experimental Protocols section.[6]
-
-
-
Possible Cause: Incompatible buffer components.
-
Possible Cause: Poor solubility of the NHS ester.
-
Troubleshooting:
-
For water-insoluble NHS esters like this compound, first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction buffer.[6][7]
-
Use high-purity, anhydrous grade solvents, as water contamination will lead to premature hydrolysis.[6] Be aware that DMF can degrade over time to form dimethylamine, which will react with the NHS ester.[8] If your DMF has a "fishy" odor, it should not be used.[6][8]
-
-
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results can often be traced back to variations in reagent quality or experimental conditions.
-
Possible Cause: Degradation of the NHS ester stock.
-
Possible Cause: Variations in reaction time or temperature.
-
Troubleshooting:
-
Standardize your reaction times and temperatures across all experiments to ensure reproducibility.
-
-
Data Presentation
Table 1: Half-life of Typical NHS Esters in Aqueous Solution
This table summarizes the approximate half-life of typical NHS esters under various aqueous conditions, highlighting the significant impact of pH and temperature on their stability.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 to 5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125 to 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Experimental Protocols
Protocol 1: Qualitative Test for NHS Ester Activity
This protocol can be used to confirm the reactivity of your this compound reagent by intentionally hydrolyzing it and measuring the resulting increase in absorbance at 260 nm, which is characteristic of the released N-hydroxysuccinimide (NHS) byproduct.[6][9]
-
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if needed for solubility)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If the ester is not water-soluble, first dissolve it in a minimal volume (e.g., 250 µL) of anhydrous DMSO or DMF, and then add 2 mL of the buffer.
-
Prepare Control: Prepare a control solution containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance.
-
Induce Hydrolysis: Add a small volume (e.g., 100 µL) of 0.5 M NaOH to 1 mL of the reagent solution. Mix by vortexing for approximately 30 seconds.
-
Final Absorbance Reading: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation of Results:
-
Active Reagent: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed.
-
Inactive Reagent: If there is no measurable increase in absorbance, the NHS ester has likely already hydrolyzed and is inactive.
-
Mandatory Visualization
Caption: Competing reactions of this compound in an aqueous buffer.
Caption: Troubleshooting workflow for low conjugation yield with NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
preventing side reactions with N-(Hexanoyloxy)succinimide
Technical Support Center: N-(Hexanoyloxy)succinimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound (NHS-Hexanoate) while minimizing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during conjugation experiments with NHS-Hexanoate, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my conjugation efficiency with this compound consistently low?
Low conjugation efficiency is a frequent issue with several potential root causes. Below is a breakdown of the most common culprits and how to address them.
-
Suboptimal Reaction pH: The reaction of NHS esters with primary amines is highly dependent on pH.[1] At a low pH, the amine group is protonated and not reactive.[1][2] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired conjugation reaction.[1][3] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][4]
-
Presence of Primary Amines in Buffer: Buffers that contain primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[4][5] It is crucial to use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[1][6]
-
Hydrolysis of NHS-Hexanoate: NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions.[4] This competing hydrolysis reaction forms an unreactive carboxylic acid and reduces the efficiency of the desired conjugation.[3] To minimize hydrolysis, always prepare solutions of NHS-Hexanoate immediately before use and perform reactions at a controlled temperature.[4][7] While reactions can be conducted at 4°C to slow down hydrolysis, this also reduces the rate of the conjugation reaction.[1]
-
Inactive Reagent: The NHS ester reagent can lose activity if not stored properly. It is sensitive to moisture and should be stored in a desiccated environment.[4] To test the activity of your NHS ester, you can perform a qualitative test by intentionally hydrolyzing the ester with a base and measuring the increase in absorbance at 260 nm, as the N-hydroxysuccinimide (NHS) byproduct absorbs at this wavelength.[7][8]
Q2: My protein precipitates after I add the this compound solution. What can I do?
Protein precipitation can occur due to the addition of the NHS ester, which is often dissolved in an organic solvent, or due to the modification itself.
-
High Concentration of Organic Solvent: Water-insoluble NHS esters like NHS-Hexanoate need to be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[7][8] Keeping the final concentration of the organic solvent below 10% is recommended to avoid protein denaturation.[6]
-
Increased Hydrophobicity: The addition of the hexanoyl group increases the hydrophobicity of the protein. A high degree of labeling can lead to aggregation and precipitation. To address this, you can try reducing the molar excess of NHS-Hexanoate used in the reaction to lower the degree of labeling.[1]
Q3: How can I stop the conjugation reaction?
It is often necessary to stop, or "quench," the reaction to prevent further modification or potential side reactions. This is accomplished by adding a small molecule containing a primary amine.[4]
-
Quenching Agents: Common quenching agents include Tris, glycine, or hydroxylamine.[8] These are added in excess to react with any remaining NHS-Hexanoate. A typical final concentration for quenching is 20-50 mM.[1]
Q4: What are the potential side reactions with this compound, and how can I minimize them?
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, especially at higher pH values.[1]
-
Reaction with other residues: Besides the primary ε-amino group of lysine and the N-terminus, NHS esters can react with the hydroxyl group of tyrosine and the thiol group of cysteine. However, the resulting esters and thioesters are less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced.[9]
-
Minimizing Side Reactions: To favor the reaction with primary amines, it is important to control the pH of the reaction, keeping it within the recommended range of 7.2-8.5.[1] Additionally, avoiding excessively long reaction times can help minimize the occurrence of side reactions.[1]
Data Presentation
Stability of NHS Esters
The stability of NHS esters is critically dependent on pH and temperature. The primary competing reaction is hydrolysis. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[8][10] |
| 7.4 | Room Temperature | ~128-166 minutes[11] |
| 8.0 | 4 | ~1 hour[6] |
| 8.6 | 4 | 10 minutes[8][10] |
| 9.0 | Room Temperature | Minutes[6] |
| 9.0 | Not Specified | ~5-9 minutes[11] |
Table 1: Stability of NHS Esters as a Function of pH and Temperature. This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines a general procedure for labeling a protein with NHS-Hexanoate. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[1]
-
If the protein solution contains incompatible buffers like Tris or glycine, a buffer exchange must be performed using methods such as dialysis or gel filtration.[5]
-
-
Prepare the NHS-Hexanoate Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[1][12]
-
Note: Use high-purity, anhydrous solvents as water will hydrolyze the NHS ester.[7] Degraded DMF can contain dimethylamine, which will react with the NHS ester.[7][12]
-
-
Perform the Conjugation Reaction:
-
Add a calculated amount of the NHS-Hexanoate stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[6]
-
Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][6] The optimal incubation time may require optimization.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol for NHS Ester Activity Test
This protocol provides a method to qualitatively assess the reactivity of your NHS ester reagent.[7]
-
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if needed for solubility)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of amine-free buffer. If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.
-
Prepare Control: Prepare a control solution containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.
-
Induce Hydrolysis: Add a small volume of 0.5 M NaOH to the NHS ester solution to raise the pH and accelerate hydrolysis.
-
Final Absorbance Reading: After a few minutes, measure the absorbance at 260 nm again (A_final). A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS byproduct.
-
Visualizations
Caption: Reaction pathway of this compound with a primary amine and the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low conjugation yield in NHS ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. glenresearch.com [glenresearch.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: N-(Hexanoyloxy)succinimide Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving N-(Hexanoyloxy)succinimide and other N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction of an NHS ester, such as this compound, with a primary amine (e.g., on a protein or peptide) is typically in the range of 7.2 to 8.5.[1][2] For many applications, a more specific pH of 8.3-8.5 is recommended to maximize reaction efficiency.[1][3]
Q2: Why is pH so critical for NHS ester reactions?
The pH of the reaction buffer is a critical parameter because it governs a delicate balance between two competing reactions:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[2] At acidic pH (below 7), the amine group is predominantly in its protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive towards the NHS ester.[1][2] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the desired conjugation reaction.[1][4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2]
The optimal pH range of 7.2-8.5 represents a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[1]
Q3: What happens if the pH is too low or too high?
-
At a pH below 7.2: The concentration of the deprotonated, nucleophilic amine is significantly reduced, leading to a very slow or incomplete reaction and low conjugation efficiency.[1]
-
At a pH above 8.5: The rate of NHS ester hydrolysis becomes very rapid.[3][5] This leads to the consumption of the NHS ester before it can react with the target amine, resulting in low yields of the desired conjugate.[1] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][6]
Q4: Which buffers are recommended for NHS ester reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][7] Recommended buffers include:
-
Phosphate buffer (e.g., PBS), 0.1 M, pH 7.2-8.5[1]
-
Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5[1]
-
Borate buffer, 50 mM, pH 8.5[1]
-
HEPES buffer, pH 7.2-8.5[1]
Q5: Can I use Tris buffer to quench the reaction?
Yes, buffers containing primary amines like Tris or glycine can be used to quench (stop) the reaction.[1] After the desired incubation time, adding a quenching buffer will consume any unreacted NHS esters, preventing further modification of your target molecule.[1]
Troubleshooting Guide
Problem 1: Low Labeling/Conjugation Efficiency
This is a common issue that can arise from several factors related to pH and reaction conditions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[1] For many applications, a pH of 8.3-8.5 is ideal.[3] |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use.[1] If the NHS ester is not water-soluble, dissolve it in a dry, water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. Avoid storing NHS esters in aqueous solutions.[1] |
| Competing Amines in Buffer | Ensure your reaction buffer is free of primary amines like Tris or glycine.[1][7] |
| Low Reactant Concentration | Low concentrations of the target molecule can make the competing hydrolysis reaction more significant.[1] If possible, increase the concentration of your protein or other target molecule. |
| Inactive NHS Ester Reagent | NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation. If you suspect the reagent has degraded, use a fresh vial. |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| pH Close to Isoelectric Point (pI) | If the reaction pH is close to the pI of your protein, its solubility may be at a minimum. Adjust the pH of the reaction buffer to be at least 1 pH unit away from the protein's pI. |
| High Degree of Labeling | Excessive modification of the protein can alter its properties and lead to precipitation. Reduce the molar excess of the NHS ester in the reaction. |
| Solvent Effects | If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction mixture is low enough to not cause protein denaturation and precipitation. |
Data Presentation
The following tables summarize the quantitative data regarding the effect of pH on NHS ester reaction kinetics.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [6] |
| 8.6 | 4 | 10 minutes | [6] |
| 7.4 | Not Specified | ~128-166 minutes | [8] |
| 9.0 | Not Specified | ~5-9 minutes | [8] |
Table 2: pH-Dependent Kinetics of Porphyrin-NHS Ester Reactions
| Compound | pH | Hydrolysis Half-life (t½) | Amidation Half-life (t½) |
| P3-NHS | 8.0 | - | 80 min |
| 8.5 | - | 20 min | |
| 9.0 | - | 10 min | |
| P4-NHS | 8.0 | - | 25 min |
| 8.5 | - | 10 min | |
| 9.0 | - | 5 min | |
| Data from a study on porphyrin-NHS esters reacting with an amino-PEG reagent.[9] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general framework. Optimization for specific molecules may be required.
Materials:
-
Protein to be labeled
-
This compound (or other NHS ester)
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5-8.5)
-
Anhydrous DMSO or DMF (if NHS ester is not water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF, and then dilute it in the reaction buffer.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration or another suitable purification method.
Visualizations
Caption: Reaction pathways of NHS esters at different pH conditions.
Caption: A typical experimental workflow for protein conjugation using NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of N-(Hexanoyloxy)succinimide for Amine-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and detailed protocols to address challenges related to the solubility of N-(Hexanoyloxy)succinimide in bioconjugation reactions. Due to its hydrophobic hexanoyl chain, this N-hydroxysuccinimide (NHS) ester often exhibits poor solubility in aqueous solutions, which can impede reaction efficiency and lead to inconsistent results. This resource offers practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous reaction buffer. What is the recommended procedure?
This is a common issue for hydrophobic NHS esters. The standard and highly recommended method is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent before adding it to your aqueous reaction buffer.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most commonly used solvents for this purpose.
-
Procedure:
-
Prepare a concentrated stock solution of the NHS ester in the chosen organic solvent (e.g., 10 mg/mL) immediately before use.
-
Add the required amount of the concentrated stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally while gently vortexing or stirring.
-
It is crucial to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturation of proteins or other biomolecules.
-
Q2: Which organic solvent is better, DMSO or DMF?
Both DMSO and DMF are effective for dissolving this compound. However, there are some considerations:
-
DMSO: It is an excellent solvent for many organic compounds and is generally well-tolerated in bioconjugation reactions at low concentrations. Ensure you use an anhydrous (dry) grade of DMSO, as any water content can lead to premature hydrolysis of the NHS ester.
-
DMF: High-quality, amine-free DMF is also a good choice. Be aware that DMF can degrade over time to form dimethylamine, which has a distinct fishy odor and can react with the NHS ester, thereby reducing the efficiency of your labeling reaction. If your DMF has this odor, it should not be used.
Q3: What are Sulfo-NHS esters, and how do they differ from standard NHS esters like this compound in terms of solubility?
Sulfo-NHS esters are a sulfonated version of NHS esters, which makes them water-soluble. This allows for direct dissolution in aqueous buffers, eliminating the need for an organic solvent. If solubility remains a persistent issue with this compound, consider using a water-soluble Sulfo-NHS ester alternative if one with a similar spacer arm is available.
Q4: Can I use buffers containing primary amines, like Tris or glycine, for my NHS ester reaction?
No, you should strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q5: How does pH affect the stability and reactivity of this compound in aqueous solutions?
pH is a critical factor in NHS ester chemistry. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the amine is protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which inactivates the reagent. Therefore, the optimal pH is a compromise to ensure the amine is sufficiently reactive while minimizing the rate of hydrolysis.
Data Presentation: Solubility of this compound and Related Compounds
While precise quantitative solubility data for this compound is not widely published, the following table provides a summary of qualitative and estimated solubility in common laboratory solvents based on the behavior of similar hydrophobic NHS esters.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 20 mg/mL | Recommended for preparing concentrated stock solutions. Must be anhydrous. |
| Dimethylformamide (DMF) | Soluble | > 25 mg/mL | Another common choice for stock solutions. Must be amine-free. |
| Acetonitrile | Likely Soluble | TBD | |
| Chloroform | Soluble | TBD | Not typically used for bioconjugation reactions due to immiscibility with aqueous buffers. |
| Ethanol | Likely Soluble | TBD | |
| Water | Poorly Soluble/Insoluble | < 0.1 mg/mL | Hydrolysis occurs in aqueous solutions. |
Troubleshooting Guides
Issue 1: The this compound precipitates when added to the aqueous reaction buffer.
This is a common problem when the local concentration of the hydrophobic NHS ester exceeds its solubility limit in the mixed aqueous-organic solvent system.
Caption: Troubleshooting workflow for precipitation issues.
-
Possible Cause 1: Rate of Addition. Adding the organic stock solution too quickly can cause localized high concentrations of the NHS ester, leading to precipitation.
-
Solution: Add the stock solution very slowly (dropwise) to the aqueous buffer while ensuring vigorous stirring or vortexing to promote rapid and uniform dispersion.
-
-
Possible Cause 2: High Concentration of Organic Solvent. The final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture may be too high, causing the protein to denature and precipitate.
-
Solution: While a co-solvent is necessary, its final concentration should ideally be kept below 10% (v/v). Prepare a more concentrated stock solution of this compound to minimize the volume of organic solvent added to the reaction.
-
-
Possible Cause 3: Use of Detergents. For particularly hydrophobic NHS esters or sensitive proteins, a detergent can significantly improve solubility and prevent precipitation.
-
Solution: Consider adding a non-ionic detergent like Tween-20 or Triton X-100 to the reaction buffer at a low concentration (e.g., 0.05% - 0.1%). These detergents can help to solubilize the hydrophobic NHS ester without denaturing most proteins.
-
Issue 2: Low or no labeling efficiency.
If you are observing a low yield of your desired labeled product, consider the following potential causes and solutions.
-
Possible Cause 1: Hydrolysis of the NHS Ester. This is the most common cause of low labeling efficiency. The NHS ester is sensitive to moisture and can be hydrolyzed (inactivated) before it has a chance to react with the target amine.
-
Solution:
-
Use a fresh vial of this compound and store it properly in a desiccator at -20°C.
-
Always use anhydrous (dry) DMSO or DMF to prepare the stock solution.
-
Prepare the stock solution immediately before use and do not store it for extended periods.
-
Ensure the pH of your reaction buffer is within the optimal range (7.2-8.5).
-
-
-
Possible Cause 2: Incorrect Buffer Composition. The presence of primary amines in the buffer will compete with the target molecule for the NHS ester.
-
Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.
-
-
Possible Cause 3: Inaccessible Target Amines. The primary amine on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure, making it inaccessible to the NHS ester.
-
Solution: Consider using an NHS ester with a longer spacer arm to overcome steric hindrance.
-
Experimental Protocols
Protocol 1: Standard Dissolution and Use of this compound
This protocol describes the standard method for dissolving and using a hydrophobic NHS ester in a typical bioconjugation reaction.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Target molecule (e.g., protein) in the reaction buffer
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, add the appropriate volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure the NHS ester is fully dissolved.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the solution of your target molecule, slowly add the calculated amount of the this compound stock solution.
-
Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess, unreacted label and byproducts using an appropriate method such as size-exclusion chromatography (e.g., a desalting column).
-
Protocol 2: Using a Non-Ionic Detergent to Improve Solubility
This protocol is for situations where this compound precipitates from the reaction mixture even when using an organic co-solvent.
Materials:
-
Same as Protocol 1
-
Non-ionic detergent stock solution (e.g., 10% Tween-20 or 10% Triton X-100 in water)
Procedure:
-
Prepare the Reaction Buffer with Detergent:
-
To your amine-free reaction buffer, add the non-ionic detergent stock solution to achieve a final concentration of 0.05% - 0.1% (v/v). For example, add 5 µL of 10% Tween-20 to 10 mL of buffer for a final concentration of 0.05%.
-
Gently mix the buffer to ensure the detergent is evenly distributed.
-
-
Dissolve the Target Molecule:
-
Dissolve your target molecule in the reaction buffer containing the detergent.
-
-
Prepare the NHS Ester Stock Solution:
-
Follow step 1 from Protocol 1.
-
-
Conjugation Reaction:
-
Follow step 2 from Protocol 1, adding the NHS ester stock solution to the target molecule solution containing the detergent.
-
-
Quenching and Purification:
-
Follow steps 3 and 4 from Protocol 1.
-
Visualizations
Caption: Standard experimental workflow for this compound.
Caption: Decision tree for selecting a solubilization strategy.
Technical Support Center: Purification of Proteins Labeled with N-(Hexanoyloxy)succinimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with N-(Hexanoyloxy)succinimide (NHS-hexanoate).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHS-hexanoate) and what is it used for?
This compound, also known as NHS-hexanoate, is an amine-reactive chemical modification reagent. It is commonly used to introduce a hexanoyl group (a six-carbon acyl chain) onto proteins and other biomolecules.[1][2] This process, known as acylation, can be used for various applications, including:
-
Introducing hydrophobicity: The hexanoyl group can alter the hydrophobicity of a protein, which may be useful for studying protein-lipid interactions or for targeted delivery to cell membranes.
-
Blocking primary amines: It can be used to block lysine residues and the N-terminus of proteins to prevent their participation in other reactions.
-
Creating bioconjugates: Although less common for this specific reagent, NHS esters, in general, are widely used to attach labels like fluorescent dyes or biotin to proteins.[1][2]
Q2: What is the general protocol for labeling proteins with NHS-hexanoate?
The general protocol involves dissolving the NHS-hexanoate in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and adding it to the protein solution in a suitable buffer.[3][4][5] The reaction is typically carried out at room temperature for 1-4 hours or overnight at 4°C.[3] Key considerations include maintaining an optimal pH, using a non-amine-containing buffer, and ensuring the proper molar excess of the labeling reagent.[3][5][6]
Q3: How can I remove unreacted NHS-hexanoate and its byproducts after the labeling reaction?
Unreacted NHS-hexanoate and its primary byproduct, N-hydroxysuccinimide (NHS), are small molecules that can be readily separated from the much larger labeled protein.[4] Common methods for their removal include:
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This is a widely used method that separates molecules based on size. The larger labeled protein will elute first, while the smaller, unreacted reagents and byproducts are retained longer on the column.[7]
-
Dialysis or Buffer Exchange: These methods involve placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and exchanging the buffer. The small-molecule contaminants will diffuse out of the bag, leaving the purified labeled protein behind.[6]
-
Ultrafiltration: This technique uses a membrane to separate molecules based on size, similar to dialysis, but is often faster as it uses pressure to force the buffer and small molecules through the membrane.[6]
Q4: What are the best purification methods for my NHS-hexanoate labeled protein?
The choice of purification method depends on the properties of your protein and the desired level of purity.
-
For removing excess labeling reagent: Gel filtration, dialysis, or ultrafiltration are effective.[6][7]
-
For separating labeled from unlabeled protein: If the addition of the hexanoyl group significantly alters the protein's charge, ion-exchange chromatography can be a powerful tool to separate protein species with different numbers of attached labels.[8][9]
-
For general purification: If your protein has an affinity tag (e.g., His-tag), affinity chromatography can be used as a primary purification step before or after labeling.
Q5: How can I confirm that my protein is successfully labeled?
Several methods can be used to confirm successful labeling:
-
Mass Spectrometry (MS): This is a highly accurate method to determine the molecular weight of the labeled protein. An increase in mass corresponding to the addition of one or more hexanoyl groups confirms labeling. MS can also be used to identify the specific sites of modification.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can often separate labeled from unlabeled protein, showing a shift in retention time due to the increased hydrophobicity.[10]
-
Western Blotting: If you have an antibody that recognizes the hexanoyl group or if the labeling affects the protein's migration on an SDS-PAGE gel, western blotting can provide qualitative confirmation.[8]
Q6: What factors can affect the efficiency of NHS-hexanoate labeling?
Several factors can influence the outcome of your labeling reaction:
-
pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] Below this range, the amines are protonated and less reactive. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[3]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the protein for the labeling reagent.[3][6] Phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers are recommended.[3]
-
Reagent Quality: NHS esters are moisture-sensitive and can hydrolyze over time.[3] It is crucial to use fresh, high-quality reagents and to handle them properly to avoid introducing moisture.[3]
-
Protein Concentration: A protein concentration of at least 2 mg/mL is often recommended for efficient labeling.[3]
-
Molar Ratio of Reagent to Protein: A 10-20 fold molar excess of the NHS ester is a common starting point, but the optimal ratio may need to be determined empirically.[3]
Q7: How should I store my labeled protein?
Labeled proteins should generally be stored under conditions similar to the unlabeled protein. For short-term storage, 4°C is often suitable. For long-term storage, it is recommended to aliquot the protein solution to avoid repeated freeze-thaw cycles and store at -20°C to -80°C.[1][7]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often considered optimal.[3][4][5] |
| Incompatible Buffer | Use a buffer free of primary amines, such as PBS, HEPES, or borate.[3][6] If your protein is in a Tris or glycine buffer, perform a buffer exchange before labeling.[6] |
| Hydrolyzed NHS-hexanoate | Use fresh NHS-hexanoate. Allow the reagent vial to warm to room temperature before opening to prevent condensation.[3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][5] |
| Insufficient Molar Excess of Reagent | Increase the molar excess of NHS-hexanoate. A 10-20 fold excess is a good starting point, but this can be optimized.[3] |
| Low Protein Concentration | If possible, increase the protein concentration to at least 2 mg/mL.[3] |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered.[3] Consider denaturing the protein if its native conformation is not required for downstream applications. Alternatively, explore other labeling chemistries that target different functional groups. |
Problem 2: Protein Precipitation During Labeling or Purification
| Potential Cause | Recommended Solution |
| Over-labeling | The addition of hydrophobic hexanoyl groups can decrease protein solubility. Reduce the molar excess of NHS-hexanoate or shorten the reaction time.[11] |
| Solvent Shock | When adding the NHS-hexanoate dissolved in an organic solvent, add it slowly to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.[7] |
| Inappropriate Buffer Conditions | Ensure the buffer composition (e.g., salt concentration, pH) is optimal for your protein's stability. Sometimes, the addition of stabilizing agents like glycerol or non-ionic detergents can help. |
| Drastic Changes in Buffer Conditions | When performing buffer exchange or dialysis, avoid drastic changes in salt concentration, which can cause the protein to precipitate.[12] |
Problem 3: Difficulty Removing Excess Labeling Reagent
| Potential Cause | Recommended Solution |
| Inefficient Purification Method | For small-scale reactions, consider using spin desalting columns for rapid removal of small molecules. For larger volumes, ensure the dialysis membrane has an appropriate MWCO and allow sufficient time for buffer exchange. Gel filtration is generally very effective.[7] |
| Aggregation of Labeled Protein | If the labeled protein is aggregating, it may co-elute with smaller molecules during size-exclusion chromatography. Analyze the fractions to determine if this is occurring. If so, optimize the labeling reaction to reduce aggregation. |
Problem 4: Labeled Protein is Inactive
| Potential Cause | Recommended Solution |
| Modification of Critical Residues | The NHS-hexanoate may have reacted with lysine residues in the active site or other functionally important regions of the protein. Try reducing the molar excess of the labeling reagent to favor modification of more accessible, less critical residues. |
| Conformational Changes | The addition of the hexanoyl group may have induced a conformational change that affects protein activity. Perform functional assays to assess the activity of the labeled protein. |
Problem 5: Inconsistent Labeling Results
| Potential Cause | Recommended Solution |
| Variable Reagent Quality | Aliquot the NHS-hexanoate upon receipt and store it under desiccated conditions at -20°C to -80°C to ensure consistency between experiments.[3] |
| Inconsistent Reaction Parameters | Carefully control the pH, temperature, incubation time, and reagent concentrations for each reaction. |
| Variability in Protein Preparation | Ensure the purity and concentration of your protein preparation are consistent between batches. |
Experimental Protocols
General Protocol for Protein Labeling with NHS-Hexanoate
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM phosphate buffer or 100 mM sodium bicarbonate buffer, with a pH of 8.3-8.5.[3][4][5]
-
Protein Preparation: Dissolve your protein in the labeling buffer to a concentration of 1-10 mg/mL.[5] If the protein is in an incompatible buffer, perform a buffer exchange into the labeling buffer.
-
NHS-Hexanoate Stock Solution: Immediately before use, dissolve the NHS-hexanoate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Labeling Reaction:
-
Calculate the required volume of the NHS-hexanoate stock solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[3]
-
While gently stirring the protein solution, add the NHS-hexanoate stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]
-
-
Quenching the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[3] This will consume any unreacted NHS-hexanoate.
-
Purification: Purify the labeled protein from excess reagent and byproducts using gel filtration, dialysis, or ultrafiltration.[4][6][7]
Visualizations
Caption: Chemical reaction of NHS-hexanoate with a protein's primary amine.
Caption: Workflow for labeling and purifying proteins with NHS-hexanoate.
Caption: Decision tree for troubleshooting common labeling issues.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. youtube.com [youtube.com]
Technical Support Center: N-Terminal Protein Modification
Welcome to the Technical Support Center for N-Terminal Protein Modification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-terminal protein modification experiments.
Troubleshooting Guides & FAQs
This section addresses common problems in a question-and-answer format, offering detailed solutions and experimental considerations.
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Question: My N-terminal labeling reaction has a low yield. What are the potential causes and how can I improve it?
Answer: Low labeling efficiency is a frequent challenge. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: The pKa of the N-terminal α-amine (typically 6-8) is lower than that of lysine's ε-amine (~10.5).[1] Performing the reaction at a pH that selectively deprotonates the N-terminus can enhance its nucleophilicity and improve labeling efficiency. For amine-reactive reagents like NHS esters, a pH range of 7.2-8.5 is often optimal, with a sweet spot around pH 8.3-8.5.[2] For reductive amination using PEG-aldehyde, a mildly acidic pH of 4.0 to 6.0 is recommended.[1]
-
Temperature and Incubation Time: While many reactions proceed at room temperature, unstable proteins may benefit from lower temperatures (e.g., 4°C), which might require longer incubation times.[3] It is advisable to perform a time-course experiment to determine the optimal reaction time that maximizes N-terminal modification.[1]
-
Reagent Concentration: A molar excess of the labeling reagent is generally required. However, excessively high concentrations can lead to non-specific labeling. It is crucial to titrate the reagent concentration to find the right balance between high efficiency and selectivity.[4]
-
-
Assess Protein and Reagent Stability:
-
Confirm that your protein is stable and correctly folded under the chosen reaction conditions. Aggregation or degradation can significantly reduce labeling yields.
-
Verify the activity and purity of your labeling reagent. Some reagents are sensitive to moisture and should be prepared fresh.[2]
-
-
Consider the N-Terminal Amino Acid: The identity of the N-terminal amino acid can influence the efficiency of certain labeling methods. For instance, methods that rely on the specific reactivity of an N-terminal cysteine will be ineffective if the protein of interest does not have this residue at its N-terminus.
-
Enzymatic Labeling Considerations: For methods like sortase-mediated ligation, ensure the enzyme is active and the protein contains the correct recognition motif (e.g., LPXTG for Sortase A).[5][6] The accessibility of the N-terminus is also critical; engineering a flexible linker may improve yields.
Issue 2: Lack of Selectivity (Side Reactions with Lysine Residues)
Question: My protein is being labeled at lysine residues in addition to the N-terminus. How can I improve the selectivity of my reaction?
Answer: Achieving high selectivity for the N-terminus over the numerous lysine residues is a primary challenge in protein labeling. Here are strategies to enhance selectivity:
Strategies to Improve Selectivity:
-
pH Control: As mentioned, leveraging the pKa difference between the N-terminal α-amine and lysine's ε-amine is a key strategy.[1] Lowering the reaction pH can protonate the lysine side chains, rendering them less nucleophilic, while leaving the N-terminus sufficiently reactive.
-
Use of N-Terminal Specific Methods:
-
Enzymatic Labeling: Enzymes like Sortase A offer high specificity for their recognition sequences, virtually eliminating off-target labeling.[5][6]
-
N-Terminal Cysteine Chemistry: Methods that target the unique 1,2-amino-thiol of an N-terminal cysteine offer high specificity.[3] One such approach involves converting an NHS ester to a more chemoselective thioester, which then reacts specifically with an N-terminal cysteine.[3] This significantly improves selectivity compared to direct labeling with NHS esters.[3]
-
Reductive Amination: Under mildly acidic conditions (pH 4.0-6.0), reductive amination with reagents like PEG-aldehyde can favor the more nucleophilic N-terminus.[1]
-
Issue 3: N-Terminal Blockage
Question: I am unable to sequence my protein using Edman degradation, suggesting a blocked N-terminus. What are the common causes and how can I address this?
Answer: N-terminal blockage prevents the chemical reactions required for Edman degradation and can also interfere with mass spectrometry-based analysis.[7] Common causes and solutions are detailed below.
Common Causes and Solutions for N-Terminal Blockage:
-
N-terminal Acetylation: This is a common post-translational modification where an acetyl group is added to the N-terminal amino group.[8]
-
Detection: Mass spectrometry can be used to identify this modification.[8]
-
Solution: While de-acetylation methods exist, they are often harsh and not universally effective. For recombinant proteins, prevention by co-expression with specific deacetylases can be explored.
-
-
Pyroglutamate Formation: The N-terminal glutamine or glutamate residue can cyclize to form pyroglutamate, which lacks a primary amine for reaction.[9] This can occur spontaneously, especially under certain pH and temperature conditions, or be catalyzed by glutaminyl cyclase.[9]
-
Artificial Blockage: During sample preparation, reagents like urea can lead to carbamylation of the N-terminus.
-
Prevention: Use high-purity reagents and avoid prolonged exposure to urea-containing buffers.
-
Data Presentation: Quantitative Parameters for N-Terminal Modification
The following tables summarize key quantitative parameters for various N-terminal modification techniques to aid in experimental design and optimization.
Table 1: Recommended pH Ranges for Selective N-Terminal Modification
| Modification Method | Reagent Type | Recommended pH Range | Reference(s) |
| Amine Labeling | NHS Esters | 7.2 - 8.5 | [2] |
| PEGylation | PEG-Aldehyde (Reductive Amination) | 4.0 - 6.0 | [1] |
| PEGylation | PEG-NHS Ester | 6.5 - 7.5 | [1] |
| Reductive Amination | Aldehyde Derivatives | ~6.1 | [10] |
| Sortase-Mediated Ligation | Sortase A | 6.0 - 8.0 | [11] |
Table 2: Troubleshooting Common Issues in N-Terminal PEGylation
| Issue | Potential Cause | Recommended Solution | Reference(s) |
| Low PEGylation Efficiency | Inactive PEG reagent | Use fresh, high-quality activated PEG. | [1] |
| Suboptimal pH | Perform a pH optimization screen. | [1] | |
| Blocked or inaccessible N-terminus | Characterize the protein's N-terminus. | [1] | |
| Poor Selectivity (Lysine Modification) | High pH | Lower the reaction pH to selectively deprotonate the N-terminus. | [1] |
| Long reaction time | Optimize the reaction time through a time-course experiment. | [1] | |
| Protein Aggregation | pH near protein's isoelectric point (pI) | Adjust the reaction pH to be at least one unit away from the pI. | [1] |
| High reactant concentrations | Experiment with lower protein and/or PEG concentrations. | [1] | |
| Formation of Multi-PEGylated Products | High molar excess of PEG | Start with a lower PEG:protein molar ratio (e.g., 1:1 or 2:1) and titrate upwards. | [12] |
| High pH | Lower the reaction pH to decrease the reactivity of lysine residues. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Selective N-Terminal Labeling with NHS Esters
This protocol is adapted for selective labeling of a protein with an N-terminal cysteine.
Materials:
-
Protein of interest with an N-terminal cysteine (at least 100 µg)
-
Fluorophore NHS ester
-
Labeling Buffer: 200 mM MES, 200 mM NaCl, 2 mM MESNa, pH 6.5
-
Dialysis tubing or desalting columns
Procedure:
-
Buffer Exchange: Exchange the protein into the labeling buffer using dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the fluorophore NHS ester to a concentration of 2–5 mM in the labeling buffer. The MESNa in the buffer will convert the NHS ester to a more selective thioester.[3]
-
Labeling Reaction: Mix the protein and the thioester solution. Recommended final concentrations are 5–50 µM of the protein and 1 mM of the thioester.[3]
-
Incubation: Incubate the reaction at room temperature for 24 hours, protected from light. For unstable proteins, the reaction can be performed at 4°C for 48 hours.[3]
-
Purification: Remove excess label and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Sortase-Mediated N-Terminal Labeling
This protocol outlines the general steps for labeling a protein with an N-terminal poly-glycine or poly-alanine sequence.
Materials:
-
Target protein with an N-terminal poly-glycine or poly-alanine sequence (10–50 µM final concentration)
-
LPXTG/A-containing probe (0.5–1 mM final concentration)
-
Sortase A enzyme (20–150 µM final concentration)
-
10x Sortase Buffer: 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl2, pH 7.5
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, the LPXTG/A-containing probe, and Sortase A in 1x sortase buffer.[5]
-
Incubation: Incubate the reaction at room temperature or 37°C. The reaction is typically complete within 3 hours.[6][11]
-
Monitoring the Reaction: Take aliquots at various time points (e.g., 15 min, 1 hr, 3 hr) and analyze by SDS-PAGE to monitor the formation of the labeled product.[5]
-
Purification: Purify the labeled protein from the reaction mixture using affinity chromatography (if the tag on the starting material is different from the product) or size-exclusion chromatography.
Protocol 3: Prevention of Pyroglutamate Formation During Storage
Procedure:
-
Buffer Selection: Whenever possible, formulate and store peptides and proteins in a buffer with a pH between 6.0 and 7.0.[9]
-
Temperature Control:
-
Lyophilization: For proteins and peptides that are stable to lyophilization, this is the preferred method for long-term storage as it significantly reduces the rate of cyclization.[9]
Visualizations
Diagrams illustrating key workflows and relationships are provided below.
Caption: General workflow for N-terminal protein labeling.
Caption: Troubleshooting logic for low N-terminal labeling yield.
Caption: Chemical pathway of pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. ionsource.com [ionsource.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
Technical Support Center: Minimizing Protein Aggregation During Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during bioconjugation?
Protein aggregation during bioconjugation is a multifaceted issue stemming from factors that disrupt protein stability. Key causes include:
-
Increased Hydrophobicity: The introduction of hydrophobic linkers or payloads can expose the protein's own hydrophobic regions, leading to self-association to minimize contact with the aqueous environment.[1][2][3]
-
Suboptimal Buffer Conditions: Deviations from a protein's ideal pH and ionic strength can alter its surface charge, leading to aggregation.[1][2][3] This is particularly relevant as the optimal conditions for the conjugation chemistry may not be ideal for the protein's stability.[2]
-
High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions that can initiate aggregation.[1][2][4]
-
Over-labeling: Attaching an excessive number of linker or payload molecules can significantly alter the protein's net charge and isoelectric point (pI), thereby reducing its solubility.[1][2]
-
Mechanical and Environmental Stress: Factors such as vigorous agitation, multiple freeze-thaw cycles, and elevated temperatures can induce partial unfolding of the protein, exposing aggregation-prone hydrophobic cores.[1][5]
-
Presence of Impurities: Contaminants from upstream processes can sometimes act as nucleation sites, initiating the aggregation process.[1]
Q2: How can I detect protein aggregation in my sample?
Protein aggregation can be detected through various methods, ranging from simple visual inspection to more sophisticated analytical techniques:
-
Visual Inspection: The simplest method is to check for visible precipitation or turbidity in the reaction mixture.[4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of soluble aggregates and determining their size distribution.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify soluble aggregates from the monomeric protein.[6] Aggregates will elute earlier than the monomer.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is specific for the detection of fibrillar aggregates.[7]
Q3: What role do excipients play in preventing aggregation?
Excipients are additives that can significantly enhance protein stability and prevent aggregation during conjugation and storage. They work through various mechanisms:[1]
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol, Sorbitol): These are preferentially excluded from the protein surface, which strengthens the hydration shell and stabilizes the native conformation.[6]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface, while glycine can increase the overall solubility of proteins.[6]
-
Polymers (e.g., Polyethylene Glycol - PEG): PEG can create a more protein-friendly environment and reduce aggregation.[6]
-
Detergents (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic detergents can prevent aggregation by disrupting hydrophobic interactions between protein molecules.[6]
Q4: Can the choice of conjugation chemistry impact aggregation?
Yes, the conjugation strategy itself can significantly influence protein stability.[1] For instance, random labeling of multiple surface residues, such as lysines, has a higher propensity for causing aggregation compared to site-specific conjugation methods.[1] Using a large molar excess of certain crosslinkers, like NHS-esters, can lead to uncontrolled modification and precipitation.[1]
Q5: Is it possible to reverse aggregation once it has occurred?
Reversing aggregation can be challenging. While some non-covalent aggregates might be dissociated by altering buffer conditions (e.g., pH, ionic strength), this is not always effective, especially for more established aggregates.[8] In many cases, the focus shifts to removing aggregates from the sample.
Q6: What are the best methods for removing aggregates post-conjugation?
Several chromatography techniques can be employed to remove aggregates:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating monomers from higher molecular weight aggregates.[9]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since aggregates may have a different surface charge compared to the monomer, IEX can be an effective purification method.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Aggregates often expose more hydrophobic regions and will therefore interact more strongly with the HIC resin.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during protein conjugation and provides actionable solutions.
Issue 1: Visible precipitation or increased turbidity in the reaction mixture.
This is often a primary indicator of significant aggregation.[4]
| Potential Cause | Recommended Solution | Rationale |
| High Local Concentration of Reagent | Add the conjugation reagent dropwise to the protein solution while gently stirring.[7] | Prevents localized high concentrations of the reagent which can lead to rapid, uncontrolled reactions and precipitation.[1] |
| Inappropriate Buffer pH | Perform the conjugation at a pH at least one unit away from the protein's isoelectric point (pI).[6][7] For NHS ester chemistry, a pH of 7.2-8.5 is generally recommended for efficient conjugation.[7] | Proteins are often least soluble at their pI.[7] Maintaining a net charge on the protein surface promotes electrostatic repulsion between molecules. |
| Suboptimal Ionic Strength | Optimize the ionic strength of the buffer by varying the salt concentration (e.g., 50 mM to 500 mM NaCl).[7] | Both very low and very high salt concentrations can promote aggregation.[7] Optimal ionic strength helps to screen charges appropriately and maintain protein solubility. |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[4] | Reducing the proximity of protein molecules decreases the likelihood of intermolecular interactions that lead to aggregation.[4] |
| Hydrophobicity of the Conjugated Molecule | If possible, select a more hydrophilic linker or molecule. Consider using PEGylated linkers.[4] | Hydrophobic molecules on the protein surface can create patches that promote self-association and aggregation.[4] |
| High Degree of Conjugation | Reduce the molar ratio of the conjugation reagent to the protein. Perform a titration to determine the optimal ratio.[4] | Over-labeling can increase the hydrophobicity of the protein surface, leading to intermolecular interactions and aggregation.[4] |
| Suboptimal Reaction Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] | Lower temperatures can slow down the kinetics of both the conjugation reaction and the aggregation process, allowing for more controlled labeling.[4] |
Issue 2: Gradual aggregation during the reaction or post-conjugation storage.
| Potential Cause | Recommended Solution | Rationale |
| Protein Instability | Perform the conjugation reaction at a lower temperature (e.g., 4°C).[7] Include stabilizing excipients in the reaction and storage buffers.[7] | Slower reaction kinetics at lower temperatures can improve the yield of soluble conjugate.[7] Excipients help to maintain the native protein conformation. |
| Over-labeling of the Protein | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal linker-to-protein ratio.[7] | Excessive modification can alter the protein's net charge and increase its hydrophobicity, leading to aggregation.[7] |
| Suboptimal Storage Buffer | Screen for an optimal storage buffer with appropriate pH, ionic strength, and stabilizing excipients. | A well-chosen storage buffer is critical for long-term stability and preventing aggregation over time.[2] |
| Freeze-Thaw Cycles | Aliquot the conjugated protein into single-use volumes to avoid multiple freeze-thaw cycles.[1] | Repeated freezing and thawing can induce protein denaturation and aggregation. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a high-throughput method to screen for buffer conditions that minimize aggregation during conjugation.
-
Prepare a protein stock solution: Prepare a concentrated stock of your protein in a stable, basic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a matrix of buffers: In a 96-well plate, prepare a series of buffers with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0), ionic strengths (e.g., 50, 150, 250, 500 mM NaCl), and with or without different excipients (e.g., 5% sucrose, 0.1 M arginine).
-
Set up small-scale reactions: Add your protein to each well to a final concentration of 1-2 mg/mL.
-
Initiate conjugation: Add the conjugation reagent to each well to initiate the reaction.
-
Incubate: Incubate the plate under the desired reaction conditions (e.g., 2 hours at room temperature or overnight at 4°C).
-
Assess aggregation: Measure the turbidity of each well using a plate reader at a wavelength of 340-600 nm. Wells with lower turbidity indicate more favorable buffer conditions.
Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for quantifying aggregates in a protein conjugate sample.
-
System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase, typically a buffer that maintains the stability of the protein (e.g., Phosphate Buffered Saline - PBS, pH 7.4).[4]
-
Sample Preparation: Dilute the protein conjugate to an appropriate concentration for detection (e.g., 0.1-1 mg/mL).[4] Filter the sample through a low-protein-binding 0.22 µm filter.[4]
-
Chromatographic Run: Inject a known amount of the prepared sample onto the column.[7] Run the chromatography under isocratic conditions.[4]
-
Data Analysis: Monitor the elution profile using a UV detector at 280 nm.[4][7] The area under the curve for the aggregate and monomer peaks can be integrated to determine the percentage of aggregation in the sample.
Visualizations
Caption: A flowchart for troubleshooting protein aggregation.
Caption: A general experimental workflow for protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
impact of buffer choice on N-(Hexanoyloxy)succinimide stability
Welcome to the Technical Support Center for N-(Hexanoyloxy)succinimide (NHS-hexanoate) and other N-hydroxysuccinimide esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of NHS esters in various buffer systems and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
The pH of the buffer is the most critical factor influencing the stability of NHS-hexanoate.[1] The primary degradation pathway for NHS esters is hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive for conjugation.[1] The rate of this hydrolysis reaction increases dramatically with increasing pH.[1][2]
Q2: What is the optimal pH range for performing conjugation reactions with NHS-hexanoate?
The optimal pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5.[3][4][5] A pH of 8.3 to 8.5 is often recommended as an ideal compromise.[4][6][7] This range is a balance between ensuring the primary amine groups on the target molecule are sufficiently deprotonated and nucleophilic for the reaction to proceed, while minimizing the competing hydrolysis of the NHS ester.[4][8] Below pH 7.2, a significant portion of the primary amines will be protonated and unreactive.[4] Above pH 8.5, the rate of hydrolysis increases significantly, which can lead to lower conjugation efficiency.[4][5]
Q3: Which buffers are recommended for reactions with this compound?
Amine-free buffers are essential for successful conjugation.[5][7] Commonly recommended buffers include:
A 0.1 M sodium bicarbonate solution at pH 8.3-8.5 is a frequently used option.[4][6][7]
Q4: Which buffers should be avoided when working with NHS-hexanoate?
You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3][10][11] These buffer molecules will compete with your target molecule for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[8][10][11]
Q5: How does temperature affect the stability of NHS-hexanoate?
Lower temperatures can help to minimize the rate of hydrolysis.[4] Reactions are often performed at room temperature for 30 minutes to 4 hours, or at 4°C for longer incubation times to slow down hydrolysis.[3][12]
Q6: My this compound is not readily soluble in my aqueous buffer. What should I do?
Many NHS esters have limited aqueous solubility.[13][14] It is common practice to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[6][13][14] The final concentration of the organic solvent should generally be kept below 10% to avoid potential negative effects on protein stability.[14]
Q7: Can I store this compound in solution?
It is highly recommended to prepare solutions of NHS esters immediately before use.[10] Do not store NHS esters in aqueous solutions, as they will hydrolyze over time.[10] If a stock solution needs to be prepared in an organic solvent like DMSO or DMF, it should be stored at -20°C under anhydrous conditions.[7][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[8][12] | Switch to an amine-free buffer such as PBS, HEPES, or Borate.[8] If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.[11][14] |
| Suboptimal pH: The pH of the reaction buffer is too low (<7.2) or too high (>8.5).[4][5] | Adjust the pH of your buffer to the optimal range of 7.2-8.5 using a calibrated pH meter.[5][11] For many applications, a pH of 8.3-8.5 is ideal.[4][7] | |
| Hydrolyzed NHS Ester: The this compound has degraded due to moisture.[10][12] | Store NHS ester reagents in a desiccated environment at -20°C.[11][14] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][14] Prepare the NHS ester solution immediately before use.[10] | |
| Low Reactant Concentration: The concentration of the protein or target molecule is too low.[3][14] | It is recommended to work with a protein concentration of at least 1-2 mg/mL.[14] Increasing the molar excess of the NHS ester can also help drive the reaction.[14] | |
| Protein Aggregation After Conjugation | Excessive Labeling: A high degree of labeling can alter the protein's surface charge and hydrophobicity.[14] | Optimize the molar ratio of the NHS ester to your protein by performing small-scale pilot experiments with varying ratios.[14] |
| Hydrophobic Label: The hexanoyl group may increase the hydrophobicity of the protein, leading to aggregation. | If aggregation is an issue, consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final conjugate.[14] |
Quantitative Data
The stability of NHS esters is often described by their half-life (t½), the time it takes for half of the ester to hydrolyze. The half-life is highly dependent on pH and temperature.
Table 1: Approximate Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2][3] |
| 7.0 | Room Temperature | ~7 hours[16][17] |
| 8.0 | 4 | ~1 hour[16] |
| 8.5 | Room Temperature | 125-180 minutes[16][18] |
| 8.6 | 4 | 10 minutes[2][3] |
| 9.0 | Room Temperature | Minutes[16][17][19] |
Note: This data is for general NHS esters and provides a strong indication of the expected stability for this compound.
Experimental Protocols
Protocol: Spectrophotometric Assay for NHS Ester Hydrolysis
This method allows for the determination of the hydrolysis rate of this compound by monitoring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct.[3][19]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of choice (e.g., 0.1 M sodium phosphate) at the desired pH
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Buffer: Prepare the desired buffer at the target pH and equilibrate it to the chosen temperature in the spectrophotometer's sample holder.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve a small, accurately weighed amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Initiate Reaction: Place the temperature-equilibrated buffer in a quartz cuvette and blank the spectrophotometer at 260 nm. To start the measurement, add a small volume of the NHS ester stock solution to the buffer in the cuvette and mix quickly. The final concentration of the organic solvent should be minimal (ideally <10%).[13]
-
Monitor Absorbance: Immediately begin recording the absorbance at 260 nm at regular time intervals. The frequency of readings will depend on the expected rate of hydrolysis (more frequent for higher pH values).
-
Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The half-life can be calculated from the first-order rate constant.
Visualizations
The primary challenge in using NHS esters is the competition between the desired reaction with an amine (aminolysis) and the degradation of the ester by water (hydrolysis).
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Post-Reaction Purification of N-(Hexanoyloxy)succinimide
Welcome to the technical support center. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove excess N-(Hexanoyloxy)succinimide and its byproducts after a reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities present after a reaction involving this compound?
After a typical coupling reaction with a primary amine, the main impurities are:
-
Unreacted this compound: Excess reagent that did not react with the target molecule.
-
N-Hydroxysuccinimide (NHS): The leaving group from the reaction, which is released as a byproduct.[1]
-
Hexanoic Acid: The product formed from the hydrolysis of this compound, which can occur if moisture is present in the reaction or during workup.[2][3]
Q2: What are the most common methods for removing these impurities?
The choice of purification method depends heavily on the properties of your desired product, such as its size, solubility, and stability. The most common techniques are:
-
Aqueous Workup (Liquid-Liquid Extraction): Ideal for organic-soluble products. This method uses immiscible aqueous and organic phases to separate components based on their solubility and acidity.
-
Silica Gel Chromatography: A standard technique for separating compounds based on polarity. It is effective but requires careful selection of solvents, as NHS esters can sometimes be unstable on silica.[4][5]
-
Precipitation/Recrystallization: Effective if the desired product and impurities have significantly different solubilities in a specific solvent system.
-
Size Exclusion Methods (Dialysis or Gel Filtration): The preferred method for purifying large biomolecules (e.g., proteins, antibodies) from small molecule impurities like excess NHS esters and NHS.[2][3][6]
-
Reverse-Phase HPLC (RP-HPLC): Offers high-resolution separation and is suitable for a wide range of product sizes, though it is often used for analytical assessment or smaller-scale preparative purification.[4]
Q3: How does pH affect the purification process?
pH is a critical factor. The N-hydroxysuccinimide (NHS) byproduct is acidic with a pKa of approximately 6.0.[7]
-
Basic Wash (e.g., with saturated sodium bicarbonate): During an aqueous workup, washing with a mild base will deprotonate the NHS, forming a water-soluble salt that partitions into the aqueous layer, facilitating its removal from the organic phase.[7][8][9]
-
Hydrolysis: High pH can accelerate the hydrolysis of any remaining this compound, converting it to hexanoic acid and NHS.[1][10] Therefore, the workup should be performed efficiently.
Q4: My desired product is a modified protein. What is the best purification strategy?
For macromolecular products like proteins or antibodies, size-based separation is the most effective and gentle method.
-
Dialysis: Suitable for large sample volumes and molecules significantly larger than the dialysis membrane's molecular weight cutoff (MWCO), typically >20 kDa.[6][11]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): An excellent alternative that separates the large, conjugated protein from small molecules like unreacted NHS ester, NHS, and hexanoic acid.[2][3] Precipitation with ethanol or acetone can also be used for proteins and nucleic acids.[2][3]
Q5: I am struggling with low yields after purification. What could be the cause?
Low yield can stem from several issues:
-
Hydrolysis of the NHS Ester: The ester group is sensitive to water. Ensure you use anhydrous solvents for the reaction if possible and minimize the time your compound spends in aqueous solutions during workup.[6]
-
Product Instability: Your product may be degrading on silica gel or due to pH changes during the workup. Consider alternative methods like using basic alumina for chromatography or opting for non-chromatographic techniques.[4]
-
Inefficient Extraction: If your product has some water solubility, it may be lost to the aqueous phase during washing. Using a brine wash as the final step can help reduce the amount of water in the organic layer and can sometimes help "salt out" the product, forcing it into the organic phase.[8]
Data Presentation: Impurity Properties
Understanding the solubility and properties of potential impurities is key to designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Solubility | Removal Strategy |
| This compound | C₁₀H₁₅NO₄ | 213.23[12] | Hydrophobic; soluble in many organic solvents (DCM, EtOAc, DMF, DMSO).[13] Susceptible to hydrolysis.[1] | Chromatography, aqueous workup (if product is insoluble in the organic phase after reaction). |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09[14] | Acidic (pKa ≈ 6.0).[7] Soluble in water, DMSO, methanol, acetone.[14] | Wash with aqueous base (e.g., NaHCO₃), dialysis, gel filtration. |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | Carboxylic acid. Soluble in organic solvents and moderately soluble in water. | Wash with aqueous base to form the water-soluble carboxylate salt. |
| Succinimide | C₄H₅NO₂ | 99.09[15] | A potential byproduct of side reactions. Soluble in water and ethanol; insoluble in ether and chloroform.[15] | Aqueous wash. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Organic-Soluble Products
This protocol is designed for products that are soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and are stable in mildly basic conditions.
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with 2-3 volumes of an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash 1 (Water): Transfer the mixture to a separatory funnel and wash with an equal volume of deionized water to remove bulk water-soluble impurities. Separate the layers.
-
Wash 2 (Base): Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will extract the acidic N-hydroxysuccinimide byproduct into the aqueous layer.[8][9] Repeat this wash if necessary.
-
Wash 3 (Brine): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.[8]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified if needed (e.g., by column chromatography).
Protocol 2: Purification of Biomolecule Conjugates by Gel Filtration
This method is ideal for separating large protein-conjugates from small molecule impurities.
-
Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at 4°C. The buffer should be chosen to maintain the stability and activity of the conjugated biomolecule.
-
Sample Loading: Load the entire reaction mixture onto the top of the column bed.
-
Elution: Begin eluting the sample with the equilibration buffer, collecting fractions of a defined volume.
-
Fraction Analysis: The larger conjugated protein will elute first in the void volume, while the smaller, unreacted this compound and NHS byproduct will be retained by the porous beads and elute later.[2][3] Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.
-
Pooling: Combine the protein-containing fractions for the purified product.
Mandatory Visualization
The following workflow diagram provides a logical guide to selecting the appropriate purification method based on the properties of your final product.
Caption: Workflow for selecting a purification method.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of N-hydroxysulfosuccinimide active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound | 22102-92-7 | FH23815 [biosynth.com]
- 14. chembk.com [chembk.com]
- 15. chembk.com [chembk.com]
Validation & Comparative
A Head-to-Head Comparison of N-(Hexanoyloxy)succinimide and Other NHS Esters for Acylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and chemical modification, N-hydroxysuccinimide (NHS) esters are indispensable reagents for the acylation of primary amines on proteins, peptides, and other biomolecules. The choice of the acyl group attached to the NHS ester can significantly influence the properties of the resulting conjugate. This guide provides an in-depth, objective comparison of N-(Hexanoyloxy)succinimide, a medium-chain fatty acid NHS ester, with other commonly used NHS esters, including those with short-chain, long-chain, and polyethylene glycol (PEG) spacers. This comparison focuses on their performance in acylation reactions, supported by experimental principles and data where available, to assist researchers in selecting the optimal reagent for their specific application.
Executive Summary
This compound offers a balance between the hydrophobicity imparted by its six-carbon acyl chain and sufficient reactivity for efficient acylation. Compared to short-chain NHS esters like NHS-acetate, it introduces a moderate level of hydrophobicity to the modified molecule. In contrast to long-chain fatty acid NHS esters, such as NHS-stearate, it generally exhibits better solubility in aqueous-organic mixtures used for bioconjugation. The choice among these reagents depends on the desired physicochemical properties of the final product, including its solubility, aggregation propensity, and interaction with other molecules or biological membranes.
Performance Comparison: A Quantitative Overview
The selection of an NHS ester for acylation is a trade-off between reactivity, stability, solubility, and the desired modification of the target molecule's properties. The following tables summarize the key characteristics and performance metrics of this compound in comparison to other representative NHS esters.
Table 1: Physicochemical Properties of Selected NHS Esters
| Feature | NHS-Acetate | N-(Butanoyloxy)succinimide | This compound | N-(Octanoyloxy)succinimide | NHS-PEG4-Acrylate |
| Acyl Chain Length | C2 | C4 | C6 | C8 | PEG spacer with terminal acrylate |
| Molecular Weight | 157.11 g/mol | 185.17 g/mol | 213.23 g/mol | 241.28 g/mol | 429.39 g/mol |
| Solubility | High in aqueous buffers | Moderate in aqueous buffers | Low in aqueous buffers, soluble in organic solvents (DMSO, DMF) | Very low in aqueous buffers, soluble in organic solvents (DMSO, DMF) | High in aqueous buffers |
| Hydrophobicity | Low | Moderate | Moderate-High | High | Low (hydrophilic spacer) |
Table 2: Reactivity and Stability of NHS Esters in Acylation Reactions
| Parameter | Short-Chain (e.g., NHS-Acetate) | Medium-Chain (e.g., this compound) | Long-Chain (e.g., NHS-Stearate) | PEGylated (e.g., NHS-PEG4) |
| Reaction Rate with Amines | Generally fast | Fast, may be slightly slower due to steric hindrance | Can be slower due to steric hindrance and lower solubility | Fast |
| Hydrolysis Half-life in Aqueous Buffer (pH 8.5) | Minutes to hours (highly pH-dependent) | Expected to be similar to other NHS esters, but potentially slightly more stable due to hydrophobicity | May exhibit slightly increased stability in aqueous phase due to poor solubility | Similar to other NHS esters |
| Typical Molar Excess Required | 5-20 fold | 10-50 fold, may require optimization due to solubility | 20-100 fold or higher, requires careful optimization | 5-20 fold |
| Potential for Side Reactions | Primarily hydrolysis; potential for "non-innocent" succinimide ring-opening[1][2] | Primarily hydrolysis; increased hydrophobicity may promote non-specific binding | Primarily hydrolysis; significant risk of non-specific hydrophobic interactions and aggregation of the reagent and/or protein | Primarily hydrolysis |
| Ease of Handling | Generally straightforward | Requires dissolution in an organic solvent prior to addition to the aqueous reaction mixture | Challenging due to poor aqueous solubility; may require higher percentages of organic co-solvents | Generally straightforward due to good aqueous solubility |
Signaling Pathways and Experimental Workflows
The fundamental reaction mechanism for all NHS esters involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
A Comparative Guide to Amine Coupling Chemistries: EDC/NHS vs. N-(Hexanoyloxy)succinimide
For researchers, scientists, and drug development professionals, the covalent conjugation of molecules to proteins and other biomolecules is a fundamental technique in developing targeted therapeutics, diagnostic agents, and research tools. The choice of coupling chemistry is critical, influencing the efficiency, stability, and ultimately the performance of the resulting conjugate. This guide provides an objective comparison between two common amine-reactive strategies: the in situ activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and the use of a pre-activated hydrophobic NHS ester, N-(Hexanoyloxy)succinimide.
This comparison will delve into the reaction mechanisms, performance characteristics, and experimental considerations for both methodologies, supported by experimental data to guide your selection of the most appropriate technique for your specific application.
At a Glance: Key Differences
| Feature | EDC/NHS Chemistry | This compound Chemistry |
| Reaction Type | Two-step, one-pot reaction | One-step reaction with amine-containing molecules |
| Reagents Required | Carboxyl-containing molecule, EDC, NHS, amine-containing molecule | Pre-activated this compound, amine-containing molecule |
| Mechanism | In situ activation of a carboxyl group to an NHS ester, followed by aminolysis | Direct aminolysis of a pre-activated NHS ester |
| Key Characteristics | Versatile for any carboxyl-containing molecule; requires careful optimization of reaction conditions | Simpler reaction setup; introduces a hydrophobic hexanoyl group |
| Control & Purity | Potential for side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product mixture.[1] | Higher control over stoichiometry and potentially higher product purity due to the use of a purified activated intermediate.[1] |
| Convenience | A straightforward one-pot procedure that does not require prior synthesis of an activated intermediate.[1] | Requires the availability of the pre-activated NHS ester. |
| Typical Conjugation Yield | 40-75% (highly dependent on conditions and substrates)[1] | 60-90% (for the coupling step, as it's a pre-activated ester)[1] |
Delving into the Mechanisms
A clear understanding of the underlying chemical reactions is fundamental to optimizing conjugation protocols and troubleshooting potential issues.
EDC/NHS Chemistry: The Workhorse of Amide Bond Formation
EDC/NHS chemistry is a widely used "zero-length" crosslinking method, meaning no atoms from the crosslinking agents are incorporated into the final amide bond.[2] The reaction proceeds in two main steps within a single reaction vessel:
-
Carboxyl Activation: EDC first reacts with a carboxyl group on the molecule of interest to form a highly reactive and unstable O-acylisourea intermediate.[]
-
NHS Ester Formation and Amine Coupling: This unstable intermediate is prone to hydrolysis. The addition of NHS stabilizes it by converting it into a more stable, amine-reactive NHS ester. This semi-stable NHS ester then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[]
This compound: A Pre-activated, Hydrophobic Approach
This compound is a pre-activated NHS ester. This means the carboxyl group of hexanoic acid has already been activated with N-hydroxysuccinimide, making it ready to react directly with primary amines without the need for EDC. This simplifies the reaction to a single step.
The key feature of this reagent is the hexanoyl (C6) fatty acid chain. The conjugation of fatty acids to biomolecules can significantly increase their lipophilicity.[4] This modification can be used to enhance membrane interactions, improve cellular uptake, or modulate the pharmacokinetic properties of therapeutic molecules.[4]
The reaction mechanism is a direct nucleophilic acyl substitution where the primary amine on the protein attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
Quantitative Performance Data
The efficiency of conjugation reactions is influenced by several parameters. The following tables summarize key data for reaction optimization.
Table 1: Recommended Reaction Conditions
| Parameter | EDC/NHS Chemistry | This compound Chemistry | Notes |
| Activation pH | 4.5 - 6.0 | N/A (pre-activated) | Optimal for the activation of carboxyl groups with EDC. |
| Coupling pH | 7.2 - 8.5 | 7.2 - 8.5 | Promotes the reaction of the NHS-ester with primary amines.[] |
| Molar Ratio (EDC:NHS:Carboxyl) | 2:1:1 to 10:5:1 | N/A | A molar excess of EDC and NHS is generally recommended. |
| Molar Ratio (NHS Ester:Amine) | N/A | 5:1 to 20:1 | A molar excess of the NHS ester is used to drive the reaction. |
| Activation Time | 15 - 30 minutes at RT | N/A | Incubation time for the carboxyl-containing molecule with EDC and NHS. |
| Coupling Time | 1 - 4 hours at RT or overnight at 4°C | 1 - 4 hours at RT or overnight at 4°C | Reaction time for the activated molecule with the amine-containing molecule. |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Buffer | Amine- and carboxyl-free (e.g., MES for activation, PBS for coupling) | Amine-free (e.g., PBS, Bicarbonate/Carbonate) | The presence of extraneous amines or carboxyls will quench the reaction. |
Table 2: Stability of NHS Esters in Aqueous Solution
The half-life represents the time it takes for half of the reactive NHS ester to hydrolyze, which is the primary competing side reaction.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Data adapted from Thermo Fisher Scientific technical literature.[5]
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
Experimental Workflow Overview
Protocol 1: Two-Step EDC/NHS Coupling
This protocol is recommended to minimize self-conjugation or polymerization of molecules that contain both carboxyl and amine groups.
Materials:
-
Protein #1 (with carboxyl groups): 1 mg/mL in Activation Buffer.
-
Protein #2 (with primary amine groups): 1 mg/mL in Coupling Buffer.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): (e.g., Thermo Scientific, Cat. No. 22980).
-
NHS or Sulfo-NHS: (e.g., Thermo Scientific, Cat. No. 24500 or 24510).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2.
-
Quenching Solution: 2-Mercaptoethanol and Hydroxylamine-HCl.
-
Desalting Columns: (e.g., Zeba Spin Desalting Columns).
Procedure:
-
Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening the vials to prevent condensation.
-
Activation of Protein #1: To 1 mL of Protein #1 solution, add 0.4 mg of EDC (final concentration ~2 mM) and 0.6 mg of NHS or 1.1 mg of Sulfo-NHS (final concentration ~5 mM). Incubate for 15 minutes at room temperature.
-
Quenching of EDC: Add 1.4 µL of 2-mercaptoethanol (final concentration 20 mM) to the reaction mixture to quench any unreacted EDC. This prevents EDC from reacting with carboxyl groups on Protein #2.
-
Removal of Excess Reagents (Optional but Recommended): Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and quenching reagent.
-
Conjugation to Protein #2: Add Protein #2 to the activated Protein #1 solution at an equimolar ratio. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Final Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS esters.
-
Purification: Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted proteins and byproducts.
Protocol 2: Conjugation with this compound
This protocol describes a general method for labeling a protein with a hydrophobic NHS ester.
Materials:
-
Protein to be labeled: 1-10 mg/mL in Reaction Buffer.
-
This compound: (e.g., Biosynth, Cat. No. FH23815).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification System: Size-exclusion chromatography, dialysis, or tangential flow filtration.
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM). Due to its hydrophobicity, it will have poor solubility in aqueous buffers.
-
Initiate the Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the organic solvent dropwise while gently vortexing to avoid protein precipitation. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching the Reaction (Optional): To terminate the reaction and cap any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
Purification: Purify the acylated protein to remove the unreacted fatty acid NHS ester, N-hydroxysuccinimide byproduct, and any organic solvent. Hydrophobic interaction chromatography (HIC) may be a suitable purification method in addition to standard techniques like size-exclusion chromatography, given the increased hydrophobicity of the conjugate.
Conclusion: Selecting the Appropriate Chemistry
The choice between EDC/NHS chemistry and a pre-activated NHS ester like this compound depends on the specific goals of the bioconjugation.
Choose EDC/NHS chemistry when:
-
You need to conjugate a molecule with a carboxyl group that is not available in a pre-activated form.
-
Cost is a primary consideration, as EDC and NHS are generally less expensive than specialized, pre-activated reagents.[1]
-
You are performing initial screening experiments where the convenience of a one-pot reaction is advantageous.[1]
Choose this compound (or other pre-activated NHS esters) when:
-
You desire a simpler, one-step conjugation protocol.[1]
-
Higher conjugation efficiency and a more homogeneous product are critical for your application.[1]
-
You want to introduce a specific functionality, in this case, a hydrophobic hexanoyl group, to modulate the properties of the biomolecule.
-
You require greater control over the reaction stoichiometry.[1]
By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most suitable amine coupling chemistry to achieve their desired bioconjugate with optimal performance and reproducibility.
References
alternatives to N-(Hexanoyloxy)succinimide for amine modification
A Comprehensive Guide to Alternatives for Amine Modification in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of primary amines on biomolecules is a fundamental technique. N-(Hexanoyloxy)succinimide, a classic N-hydroxysuccinimide (NHS) ester, has long been a staple for this purpose. However, a diverse landscape of alternative reagents has emerged, offering distinct advantages in terms of reaction efficiency, stability of the resulting conjugate, and experimental versatility. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your specific bioconjugation needs.
The Limitations of Traditional NHS Esters
While effective, standard NHS esters like this compound are not without their drawbacks. Their primary limitation is a susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency, particularly at the alkaline pH required for the amine reaction.[1][2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, necessitating careful control of reaction conditions.[3][4] This has driven the development of more stable and efficient alternatives.
Performance Comparison of Amine-Reactive Chemistries
The selection of an appropriate amine modification reagent is dictated by several factors, including the desired reaction rate, the stability of the formed bond, and the specific properties of the biomolecule being modified. The following tables provide a summary of key quantitative and qualitative parameters for various classes of amine-reactive reagents.
Table 1: Quantitative Comparison of Amine-Reactive Reagents
| Feature | NHS Esters | Sulfo-NHS Esters | TFP Esters | Isothiocyanates | Imidoesters | Aldehydes (Reductive Amination) | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Sulfonated N-Hydroxysuccinimide ester | Tetrafluorophenyl ester | Isothiocyanate | Imidoester | Aldehyde | Carbodiimide |
| Target | Primary amines | Primary amines | Primary amines | Primary amines | Primary amines | Primary amines | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Amide | Amide | Thiourea | Amidine | Secondary Amine | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5[2] | 7.2 - 8.5 | 7.5 - 9.0[1] | 9.0 - 10.0[4][5] | 8.0 - 10.0[6] | 6.0 - 8.0 | 4.5 - 6.0 (activation); 7.2 - 7.5 (amine reaction)[5] |
| Reaction Speed | Fast (minutes to hours)[4] | Fast (minutes to hours) | Fast (minutes to hours) | Generally slower than NHS esters[5] | Rapid at alkaline pH[7] | Slower (hours) | Variable |
| Bond Stability | Extremely Stable[8] | Extremely Stable | Extremely Stable | Very Stable[4] | Reversible at high pH[6] | Very Stable | Extremely Stable |
| Solubility | Generally requires organic co-solvent (e.g., DMSO, DMF)[9] | Water-soluble | Generally requires organic co-solvent[10] | Generally requires organic co-solvent[4] | Water-soluble[11] | Varies | Water-soluble (EDC)[12] |
| Primary Side Reaction | Hydrolysis[1] | Hydrolysis | Hydrolysis (more resistant than NHS)[1] | Reaction with thiols at pH 6-8[4] | Hydrolysis[13] | None (with stable reducing agent) | Formation of N-acylurea[5] |
Table 2: Hydrolytic Stability of Activated Esters
| Reagent Type | pH | Temperature | Half-life |
| NHS Ester | 7.0 | 0°C | 4-5 hours[3] |
| NHS Ester | 8.0 | 4°C | 1 hour[14] |
| NHS Ester | 8.6 | 4°C | 10 minutes[3] |
| Sulfo-NHS Ester | 7.0 | 0°C | More stable than NHS ester |
| TFP Ester | - | - | Significantly more resistant to hydrolysis than NHS esters[1][15] |
In-Depth Look at the Alternatives
Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters
Sulfo-NHS esters are a water-soluble alternative to traditional NHS esters. The addition of a sulfonate group to the N-hydroxysuccinimide ring increases their hydrophilicity, allowing for conjugation reactions to be performed entirely in aqueous buffers without the need for organic co-solvents like DMSO or DMF. This is particularly advantageous when working with proteins that are sensitive to organic solvents. The reaction mechanism and resulting amide bond are identical to that of standard NHS esters, offering the same high stability.
Tetrafluorophenyl (TFP) Esters
TFP esters are another class of activated esters that have gained popularity due to their enhanced stability in aqueous solutions compared to NHS esters.[1][15] The electron-withdrawing nature of the tetrafluorophenyl group makes the ester less susceptible to hydrolysis, providing a wider window for the conjugation reaction.[1] This increased stability can lead to higher conjugation efficiencies and better reproducibility, especially in reactions with low protein concentrations or at a slightly basic pH.[1]
Isothiocyanates
Isothiocyanates react with primary amines to form a stable thiourea linkage.[4] While the thiourea bond is very stable, the reaction generally requires a higher pH (9.0-10.0) for optimal reactivity with amines compared to NHS esters.[4][5] This can be a consideration for base-sensitive biomolecules. Isothiocyanates are also known to react with thiol groups at a lower pH (6-8), which can be a potential source of off-target reactions if not properly controlled.[4]
Imidoesters
Imidoesters react with primary amines to form amidine bonds. A key advantage of this chemistry is that the resulting amidine bond retains the positive charge of the original primary amine at physiological pH, which can help preserve the native conformation and activity of the protein.[6][11] Imidoesters react rapidly at alkaline pH but are also prone to hydrolysis.[6][13] The amidine linkage can be reversible at high pH.[6]
Aldehydes (via Reductive Amination)
This method involves the reaction of an aldehyde group with a primary amine to form an intermediate Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[16] This "reductive amination" process is highly specific and results in a very stable linkage. The reaction is typically slower than those with activated esters and is often carried out at a slightly acidic to neutral pH.
Carbodiimides ("Zero-Length" Crosslinkers)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an amide bond between a carboxyl group and a primary amine without being incorporated into the final conjugate, hence the term "zero-length" crosslinker.[12] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with the amine.[12] The efficiency of this reaction can be enhanced by the addition of Sulfo-NHS.[17] A potential side reaction is the formation of a stable, unreactive N-acylurea.[5]
Experimental Protocols
Protocol 1: Protein Labeling with a Sulfo-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.2-8.0)
-
Sulfo-NHS ester reagent
-
Anhydrous DMSO or DMF (if the reagent is not readily water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If the buffer contains primary amines (e.g., Tris), exchange it for a suitable buffer like PBS.[18]
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester in water or an anhydrous organic solvent to a stock concentration of 10-20 mM.[19]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-NHS ester to the protein solution.[19] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[18]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column.
Protocol 2: Protein Labeling with an Isothiocyanate
Materials:
-
Protein solution (1-10 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)[4]
-
Isothiocyanate reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the high-pH reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate in anhydrous DMSO or DMF.[19]
-
Conjugation Reaction: Add the isothiocyanate solution to the protein solution at a molar ratio of 5-20:1 (reagent:protein).[19] Incubate for 2-4 hours at room temperature in the dark with gentle stirring.[19]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the conjugate using a size-exclusion chromatography column.
Protocol 3: Carbodiimide-Mediated Protein-Peptide Conjugation using EDC/Sulfo-NHS
Materials:
-
Protein #1 (with carboxyl groups) solution (1 mg/mL in 0.05 M MES, 0.5 M NaCl, pH 6.0)
-
Peptide (with primary amines) solution in 0.1 M sodium phosphate, pH 7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS
-
β-mercaptoethanol (optional, for deactivating EDC)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Activation of Protein #1:
-
To the protein solution, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.
-
Mix and incubate at room temperature for 15 minutes.
-
(Optional) Add β-mercaptoethanol to a final concentration of 20 mM to inactivate excess EDC. Incubate for 10 minutes.
-
-
Conjugation:
-
Add the activated protein solution to the peptide solution, ensuring a 10-fold molar excess of the peptide.
-
React for 2 hours at room temperature.
-
-
Purification: Purify the conjugate by dialysis or gel filtration.
Visualizing the Chemistry and Workflows
Reaction Mechanisms
The following diagrams illustrate the chemical pathways for the different amine modification strategies.
Caption: Reaction mechanisms of common amine modification reagents.
Experimental Workflow
A generalized workflow for a protein modification experiment is depicted below.
Caption: Generalized workflow for a protein amine modification experiment.
Conclusion
The choice of an amine modification reagent extends far beyond the traditional this compound. Alternatives such as Sulfo-NHS esters, TFP esters, isothiocyanates, imidoesters, aldehydes, and carbodiimides offer a range of reactivities, stabilities, and experimental advantages. For applications requiring high stability in aqueous media, TFP and Sulfo-NHS esters present compelling alternatives to standard NHS esters. When preserving the charge of the modified amine is critical, imidoesters are a suitable choice. For "zero-length" crosslinking, carbodiimides provide a direct amide bond formation. A thorough understanding of the chemical properties of each class of reagent, as outlined in this guide, is crucial for designing and executing successful bioconjugation strategies in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. store.sangon.com [store.sangon.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteochem.com [proteochem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing N-(Hexanoyloxy)succinimide Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is paramount for ensuring efficacy, safety, and reproducibility. N-(Hexanoyloxy)succinimide (NHS-hexanoate) is a commonly used reagent for introducing a hexanoyl group to primary amines on proteins, such as the side chain of lysine residues or the N-terminus. This guide provides a comparative overview of key analytical methods for characterizing these conjugates, complete with experimental protocols and supporting data to aid in method selection and implementation.
The conjugation of NHS-hexanoate to a protein results in a heterogeneous mixture of protein species with varying degrees of labeling (DOL) and different sites of modification. Therefore, a multi-faceted analytical approach is often necessary for comprehensive characterization. The primary analytical techniques employed are mass spectrometry, high-performance liquid chromatography (HPLC), and UV-Vis spectrophotometry. Each method offers distinct advantages and provides complementary information regarding the conjugate's properties.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific information required, the available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most common techniques for characterizing NHS-hexanoate conjugates.
| Analytical Method | Information Provided | Advantages | Limitations | Typical Throughput |
| UV-Vis Spectrophotometry | Average Degree of Labeling (DOL) | Rapid, simple, and widely accessible.[1] | Provides an average DOL, no information on site-specificity or heterogeneity; can be affected by interfering substances.[1] | High |
| Reversed-Phase HPLC (RP-HPLC) | Heterogeneity of the conjugate population, separation of species with different DOLs. | High resolution, can be coupled to other detectors (e.g., MS), enables purification of specific conjugate species.[2][3] | May not resolve isomers with the same DOL but different modification sites; requires method development for optimal separation. | Medium |
| Mass Spectrometry (MS) | Precise molecular weight of the intact conjugate and its subunits, confirmation of hexanoylation, determination of DOL distribution. | High accuracy and sensitivity, provides detailed information on the distribution of modified species.[4][5] | Intact mass analysis may not provide site-specific information. | Medium to High |
| Peptide Mapping (LC-MS/MS) | Site-specific localization of hexanoylation, relative quantification of site occupancy. | Provides detailed site-specific information, can identify and quantify modifications on individual amino acid residues.[4][6] | Complex sample preparation, data analysis can be challenging, may not be suitable for routine quality control. | Low to Medium |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical methods discussed.
Protocol 1: Determination of Average Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method is a straightforward approach to estimate the average number of hexanoyl groups conjugated to a protein.[7][8]
Materials:
-
NHS-hexanoate conjugated protein
-
Unconjugated protein (as a reference)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a standard curve for the protein:
-
Prepare a series of known concentrations of the unconjugated protein in PBS.
-
Measure the absorbance of each standard at 280 nm.
-
Plot absorbance versus concentration and determine the molar extinction coefficient (ε_protein) of the protein at 280 nm from the slope of the line.
-
-
Measure the absorbance of the conjugate:
-
Prepare a solution of the purified NHS-hexanoate conjugate in PBS at a known concentration.
-
Measure the absorbance at 280 nm (A_280) and at a wavelength where the hexanoyl group does not absorb (e.g., 320 nm for baseline correction).
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein in the conjugate solution can be calculated using the Beer-Lambert law: Protein Concentration (M) = A_280 / ε_protein
-
Since the hexanoyl group itself does not have a strong chromophore in the UV-Vis range, this method relies on the change in the protein's properties upon conjugation or by using a chromophoric NHS-ester. For a non-chromophoric modification like hexanoylation, this method is less direct and often coupled with other techniques for validation. A more common spectrophotometric approach involves reacting the remaining primary amines with a chromogenic reagent like 2,4,6-Trinitrobenzenesulfonic acid (TNBS) to indirectly determine the extent of conjugation.[9][10]
-
Protocol 2: Analysis of Conjugate Heterogeneity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique to separate different protein species based on their hydrophobicity. The addition of hydrophobic hexanoyl groups will alter the retention time of the conjugated protein.
Materials:
-
NHS-hexanoate conjugated protein
-
HPLC system with a C4 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the NHS-hexanoate conjugate in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C4, 300 Å, 3.5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm and 214 nm
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80-20% B (linear gradient)
-
45-50 min: 20% B
-
-
-
Data Analysis:
-
The unconjugated protein will typically elute as a single major peak.
-
The conjugated sample will show a series of peaks eluting later than the unconjugated protein, corresponding to protein species with increasing numbers of hexanoyl groups.
-
The relative area of each peak can be used to estimate the distribution of the different conjugated species.
-
Protocol 3: Intact Mass Analysis by Mass Spectrometry
Intact mass analysis provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of hexanoylation and determination of the DOL distribution.
Materials:
-
NHS-hexanoate conjugated protein
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or direct infusion source
-
Solvents for sample preparation (e.g., water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation:
-
Desalt the protein conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.
-
Reconstitute the sample in a solution compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto a short reversed-phase column for online desalting.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weights of the unconjugated and conjugated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
The unconjugated protein will show a single major peak at its expected molecular weight.
-
The conjugated sample will exhibit a distribution of peaks, with each peak corresponding to the protein plus an integer number of hexanoyl groups (mass of hexanoyl group = 99.078 Da).
-
The relative intensity of each peak reflects the abundance of that particular conjugated species.
-
Protocol 4: Peptide Mapping for Site-Specific Analysis by LC-MS/MS
Peptide mapping is the gold standard for identifying the specific sites of modification and determining the relative occupancy at each site.[4]
Materials:
-
NHS-hexanoate conjugated protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or another suitable protease)
-
LC-MS/MS system (e.g., nanoLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Reduction and Alkylation:
-
Denature the protein conjugate in a buffer containing a chaotropic agent (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT and incubating at 37 °C for 1 hour.
-
Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reversed-phase nanoLC column.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for a variable modification corresponding to the mass of the hexanoyl group (+99.078 Da) on lysine residues and the N-terminus.
-
The MS/MS spectra of modified peptides will contain fragment ions that confirm the site of hexanoylation.
-
The relative abundance of modified versus unmodified peptides can be used to estimate the site occupancy.
-
Visualizing the Workflow
Diagrams can provide a clear and concise overview of complex experimental processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for characterizing NHS-hexanoate conjugates.
Caption: Overall workflow for the conjugation and subsequent analytical characterization of NHS-hexanoate conjugates.
Caption: Step-by-step workflow for peptide mapping analysis to determine the site-specific location of hexanoylation.
By employing a combination of these analytical methods and following robust experimental protocols, researchers can achieve a thorough characterization of this compound conjugates, ensuring a deep understanding of their structural and functional properties. This comprehensive approach is essential for advancing research, development, and quality control in the fields of bioconjugate chemistry and drug development.
References
- 1. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Determining the Degree of Labeling with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of the degree of labeling (DOL)—the average number of label molecules conjugated to a protein—is a critical step in bioconjugation.[1][2][3] N-hydroxysuccinimide (NHS) esters are among the most common reagents for labeling proteins with molecules such as fluorophores, biotin, or therapeutic compounds, by reacting with primary amines on lysine residues and the N-terminus.[4][5][6] An optimal DOL is essential for ensuring experimental reproducibility, balancing fluorescence intensity with the risk of self-quenching, and preserving the biological activity of the protein.[3][7][8]
This guide provides a comprehensive comparison of the primary methods for determining the DOL of molecules conjugated via NHS esters, complete with detailed protocols and data to inform your selection.
Comparison of Analytical Methods for DOL Determination
The selection of a suitable analytical technique hinges on factors such as the nature of the label, required accuracy, and available instrumentation.[1] The two most prevalent methods are UV-Vis Spectrophotometry, for labels with distinct chromophores, and Mass Spectrometry, which offers a more direct and precise measurement. For non-chromophoric labels like biotin, displacement assays such as the HABA assay are common.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Measures absorbance of a chromophore-labeled protein to determine the concentration of both the label and the protein.[1][3] | Simple, rapid, and requires common laboratory equipment.[1] | Requires a chromophoric label and complete removal of unbound label. Can be less accurate for complex mixtures.[1] | Quantification of fluorescently labeled proteins.[1] |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the intact protein before and after labeling. The mass difference indicates the number of attached labels.[1] | Highly accurate, provides a direct measurement of the conjugate's mass, and can identify different labeled species.[1] | Requires specialized instrumentation and sample preparation can be critical.[1] | Precise determination of DOL for purified proteins, especially in drug development.[1] |
| HABA/Avidin Assay | A colorimetric assay based on the displacement of HABA dye from an avidin complex by biotin. The decrease in absorbance at 500 nm is proportional to the biotin concentration.[9][10] | Cost-effective and straightforward for routine quantification of biotinylation.[9] | Can have insufficient sensitivity and reproducibility for rigorous quality control.[11] Steric hindrance can lead to underestimation.[12] | Estimating biotin incorporation on antibodies and other proteins.[10] |
Method 1: UV-Vis Spectrophotometry
This is the most common and accessible method for determining the DOL of fluorescently labeled proteins.[3] The principle relies on the Beer-Lambert law (A = εcl) to calculate the concentrations of the protein and the attached dye by measuring the absorbance at two specific wavelengths.[13] A key step is correcting for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[13][14]
Experimental Workflow: UV-Vis Spectrophotometry
Detailed Experimental Protocol
-
Purification of the Conjugate: It is critical to remove all non-conjugated dye from the labeled protein.[7][8][15] This is typically achieved using size-exclusion chromatography (e.g., a desalting column like Sephadex G25) or extensive dialysis.[7][15][16]
-
Spectrophotometric Measurement:
-
Set up a spectrophotometer to measure absorbance. Use a quartz cuvette for UV measurements.
-
Zero the instrument with the buffer used for protein storage/elution.[16]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the specific maximum absorbance wavelength (λ_max) of the dye (e.g., ~494 nm for FITC).[13][15]
-
Ensure absorbance readings are within the linear range of the instrument (typically < 2.0). If necessary, dilute the sample with a known volume of buffer and record the dilution factor.[7][8][15]
-
-
Calculation of the Degree of Labeling (DOL): The DOL is calculated using the following general formula:[3] DOL = (A_max * ε_prot) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_max)
Where:
-
A_max : Absorbance of the conjugate at the λ_max of the dye.[8][15]
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
ε_prot : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[8]
-
ε_max : Molar extinction coefficient of the dye at its λ_max.[15]
-
CF₂₈₀ : Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (A₂₈₀_dye / A_max_dye).[8][14][15]
-
Sample Data & Calculation
Here is a sample calculation for an IgG antibody labeled with a hypothetical dye, "Fluoro-488".
| Parameter | Value | Description |
| Measured A₂₈₀ | 0.95 | Absorbance of the conjugate at 280 nm. |
| Measured A_max (at 488 nm) | 0.70 | Absorbance of the conjugate at 488 nm. |
| ε_prot (IgG) | 210,000 M⁻¹cm⁻¹ | Molar extinction coefficient of the protein. |
| ε_max (Fluoro-488) | 75,000 M⁻¹cm⁻¹ | Molar extinction coefficient of the dye. |
| CF₂₈₀ (Fluoro-488) | 0.30 | Correction factor for the dye. |
| Dilution Factor | 1 | Sample was not diluted. |
Calculation Steps:
-
Corrected Protein Absorbance (A_prot_corr): A_prot_corr = A₂₈₀ - (A_max * CF₂₈₀) = 0.95 - (0.70 * 0.30) = 0.74
-
Protein Concentration (M): [Protein] = A_prot_corr / ε_prot = 0.74 / 210,000 = 3.52 x 10⁻⁶ M
-
Dye Concentration (M): [Dye] = A_max / ε_max = 0.70 / 75,000 = 9.33 x 10⁻⁶ M
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein] = (9.33 x 10⁻⁶) / (3.52 x 10⁻⁶) = 2.65
The resulting DOL of 2.65 indicates that, on average, there are 2.65 dye molecules for every one antibody molecule. For most antibodies, an optimal DOL typically falls between 2 and 10.[3][8]
Method 2: MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a highly accurate method that directly measures the molecular weight of the protein before and after labeling.[1] The increase in mass corresponds to the number of label molecules attached, providing a precise distribution of labeled species rather than just an average.
Experimental Workflow: MALDI-TOF MS
Detailed Experimental Protocol
-
Sample Preparation:
-
Matrix Preparation and Spotting:
-
Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid for larger proteins) in a solvent like acetonitrile/water with 0.1% trifluoroacetic acid.
-
Mix the desalted protein sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to air-dry completely, forming co-crystals.[1]
-
-
Data Acquisition:
-
Analyze the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer.[1]
-
Acquire the mass spectra in the appropriate mass range to observe the molecular ions of the proteins.
-
-
Data Analysis:
-
Determine the average molecular weight (MW) of the unlabeled protein from its mass spectrum.[1]
-
In the spectrum of the labeled protein, identify the peaks corresponding to the unlabeled, singly labeled, doubly labeled, etc., species.
-
Calculate the DOL using the following formula: DOL = (MW_labeled - MW_unlabeled) / MW_label
-
Sample Data & Interpretation
Consider a monoclonal antibody (mAb) with an average MW of 148,050 Da, labeled with a drug molecule (via an NHS ester linker) with a MW of 1,250 Da.
| Species | Observed Mass (Da) | Mass Shift (Da) | Number of Labels | Relative Intensity (%) |
| Unlabeled mAb (Control) | 148,050 | - | 0 | 100 |
| Labeled mAb Peak 1 | 148,055 | 5 | 0 | 15 |
| Labeled mAb Peak 2 | 149,308 | 1,258 | 1 | 35 |
| Labeled mAb Peak 3 | 150,560 | 2,510 | 2 | 40 |
| Labeled mAb Peak 4 | 151,812 | 3,762 | 3 | 10 |
Calculation: The mass spectrum shows a population of antibodies with 0, 1, 2, or 3 drug molecules attached. The average DOL can be calculated by taking the weighted average of the species:
Average DOL = (00.15) + (10.35) + (20.40) + (30.10) = 0 + 0.35 + 0.80 + 0.30 = 1.45
The mass spectrometry analysis reveals not only the average DOL (1.45) but also the precise distribution of the drug-to-antibody ratio, which is invaluable for quality control in drug development.
Conclusion and Recommendations
The accurate determination of the Degree of Labeling is fundamental to the development and application of bioconjugates.
-
UV-Vis Spectrophotometry is a rapid, accessible, and cost-effective method ideal for routine screening and applications involving fluorescently labeled proteins where high precision is not the primary concern.
-
MALDI-TOF Mass Spectrometry provides the highest accuracy and delivers detailed information on the distribution of labeled species.[1] It is the preferred method for applications requiring precise characterization and quality control, such as the development of antibody-drug conjugates.
-
The HABA assay remains a simple option for estimating biotinylation but should be used with an understanding of its limitations in sensitivity and potential for steric hindrance.[9][11][12]
The choice of method should be guided by the specific requirements of the research, the nature of the label, and the available instrumentation.[1] For many, a combination of techniques provides the most comprehensive characterization of NHS ester-labeled biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. mesoscale.com [mesoscale.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-(Hexanoyloxy)succinimide Modified Peptides
For researchers, scientists, and drug development professionals engaged in proteomics and related fields, the chemical modification of peptides is a crucial technique for studying protein structure, function, and interactions. N-(Hexanoyloxy)succinimide (NHS-hexanoate) is an amine-reactive reagent that introduces a hexanoyl group onto peptides, offering a means for stable isotope labeling and the introduction of a moderately hydrophobic moiety. This guide provides a comparative analysis of the mass spectrometry behavior of NHS-hexanoate modified peptides against other common acylation reagents, supported by experimental considerations and protocols.
Performance Comparison of Acylation Reagents
The choice of acylating reagent can significantly impact the subsequent mass spectrometry analysis. Key differences arise in chromatographic behavior, ionization efficiency, and fragmentation patterns. Below is a comparison of this compound with a shorter-chain counterpart, N-Acetoxysuccinimide, and a common cysteine-modifying reagent, Iodoacetamide.
| Feature | This compound | N-Acetoxysuccinimide | Iodoacetamide |
| Target Residue(s) | N-terminus, Lysine | N-terminus, Lysine | Cysteine |
| Reaction Chemistry | Acylation | Acylation | Alkylation |
| Mass Shift (Da) | +98.0732 | +42.0106 | +57.0215 |
| Hydrophobicity | Increased significantly | Increased moderately | Increased slightly |
| LC Retention Time | Substantial increase on reversed-phase columns[1][2] | Moderate increase on reversed-phase columns | Minor increase on reversed-phase columns |
| Ionization Efficiency | May be enhanced due to increased surface activity | Generally enhanced[3] | Can be enhanced |
| Fragmentation (CID/HCD) | Potential for neutral loss of hexanoic acid. May influence b/y ion series. | Promotes b-ion formation[3] | Stable modification, minimal impact on backbone fragmentation |
| Side Reactions | O-acylation of Ser, Thr, Tyr; reaction with Arg[4][5] | O-acylation of Ser, Thr, Tyr; reaction with Arg[5] | Minimal off-target reactivity under controlled conditions |
Mass Spectrometry Fragmentation Analysis
The fragmentation pattern of a modified peptide is critical for its identification and the localization of the modification. Acylation can alter the fragmentation behavior of peptides in tandem mass spectrometry (MS/MS).
N-Acetyl Modified Peptides: Acetylation of the N-terminus or lysine residues has been shown to enhance the formation of b-ions in collision-induced dissociation (CID), which can aid in de novo sequencing.[3] This is attributed to the increased proton mobility and the stabilization of the resulting oxazolone structure of the b-ion.
N-Hexanoyl Modified Peptides: While direct comparative studies are limited, based on the analysis of other long-chain acylated peptides, it is anticipated that N-hexanoyl modified peptides will exhibit some distinct fragmentation characteristics. The increased hydrophobicity of the hexanoyl group may lead to a more pronounced neutral loss of hexanoic acid (116.0837 Da) during CID or higher-energy collisional dissociation (HCD).[6] This neutral loss can be a characteristic feature for identifying hexanoylated peptides but may also reduce the abundance of sequence-informative b and y ions. HCD is often more effective than CID for fragmenting peptides with labile modifications, as it can provide more extensive backbone fragmentation alongside the neutral loss.[6][7][8]
Experimental Protocols
This compound Labeling of Peptides for LC-MS/MS Analysis
This protocol outlines the steps for labeling a peptide sample with NHS-hexanoate for subsequent mass spectrometry analysis.
Materials:
-
Peptide sample (lyophilized)
-
This compound (NHS-hexanoate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 50 mM hydroxylamine)
-
C18 solid-phase extraction (SPE) cartridge for desalting
-
LC-MS grade water, acetonitrile (ACN), and formic acid (FA)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide sample in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve NHS-hexanoate in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-25 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the NHS-hexanoate solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM (for Tris-HCl) or 10 mM (for hydroxylamine) to stop the reaction by consuming excess NHS-hexanoate. Incubate for 15 minutes at room temperature.
-
Acidification: Acidify the sample by adding formic acid to a final concentration of 0.1-1% to prepare it for SPE.
-
Desalting: Desalt the labeled peptide sample using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptides with a solution of 50-80% ACN with 0.1% FA.
-
Sample Preparation for LC-MS/MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume of 0.1% formic acid in water for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Method:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for separating the hydrophobic modified peptides. Due to the increased hydrophobicity from the hexanoyl group, a longer gradient with a higher final percentage of mobile phase B may be required compared to unmodified or acetylated peptides.[6] For example, a 60-minute gradient from 5% to 40% B, followed by a steeper increase to 80% B.
-
Flow Rate: 300 nL/min.
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) with selection of the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: HCD with a normalized collision energy of 28-32%.[6]
-
MS2 Scan Resolution: 15,000-30,000.
-
Dynamic Exclusion: Enabled for 30 seconds to avoid repeated fragmentation of the same precursor.
Data Analysis
Database searching for the identification of hexanoylated peptides requires specifying the mass shift of +98.0732 Da as a variable modification on lysine residues and the peptide N-terminus. Open modification search strategies can also be employed to identify this and other unexpected modifications.
Visualizations
Caption: Experimental workflow for quantitative proteomics using NHS-ester labeling.
Caption: Comparison of fragmentation pathways for acetylated vs. hexanoylated peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Protein Labeling: NHS Esters vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a critical technique for elucidating biological function, developing therapeutics, and creating diagnostic tools. For decades, N-hydroxysuccinimide (NHS) esters have been a primary tool for labeling proteins by targeting primary amines. However, the landscape of protein labeling has evolved, with several site-specific methods emerging as powerful alternatives. This guide provides an objective comparison of NHS ester labeling with three prominent alternatives: HaloTag, SNAP-tag, and Sortase-mediated ligation. We will delve into their labeling efficiency, specificity, stability, and kinetics, supported by experimental data, and provide detailed protocols for their implementation.
At a Glance: Comparing Protein Labeling Chemistries
The choice of a protein labeling strategy depends on a multitude of factors, including the desired site of modification, the required efficiency and specificity, and the tolerance of the protein to genetic modification. The following tables provide a high-level comparison of the key features of NHS esters and their modern counterparts.
| Feature | NHS Ester | HaloTag | SNAP-tag | Sortase-Mediated Ligation |
| Target Site | N-terminus, Lysine residues | Genetically encoded HaloTag fusion | Genetically encoded SNAP-tag fusion | N- or C-terminus with a specific recognition sequence |
| Specificity | Moderate to Low | High | High | High |
| Labeling Efficiency | Variable | High | High | High |
| Linkage Stability | High (Amide bond) | High (Covalent bond) | High (Covalent thioether bond) | High (Amide bond) |
| Reaction Speed | Fast | Very Fast | Fast | Moderate |
| Genetic Modification Required? | No | Yes | Yes | Yes |
In-Depth Comparison of Labeling Technologies
N-Hydroxysuccinimide (NHS) Esters
NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, to form stable amide bonds.[1] This method is straightforward and does not require genetic modification of the target protein.
Advantages:
-
Simplicity: The reaction is relatively simple to perform in a standard laboratory setting.[2]
-
No Genetic Engineering: It can be used to label native proteins without the need for cloning and expression of fusion proteins.
Disadvantages:
-
Lack of Site-Specificity: Most proteins contain multiple lysine residues, leading to a heterogeneous population of labeled proteins with labels attached at various positions. This can potentially affect protein function and complicates downstream analysis.[3]
-
Off-Target Reactions: While primarily reacting with amines, NHS esters can also react with other nucleophilic residues like serine, tyrosine, and threonine, especially at higher pH, leading to the formation of less stable ester linkages.[4][5] This "over-labeling" can lead to a loss of information and increase sample complexity.[4]
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired labeling reaction and can reduce efficiency. The half-life of hydrolysis for NHS-ester compounds is about 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[2]
HaloTag
The HaloTag system is based on a genetically engineered haloalkane dehalogenase that forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker.[6]
Advantages:
-
High Specificity: The reaction is highly specific between the HaloTag protein and its ligand, resulting in precise, site-specific labeling.
-
High Labeling Efficiency: The reaction is generally very efficient, with studies showing that HaloTag can be superior to SNAP-tag in terms of brightness of the final labeled product, suggesting higher labeling efficiency.[7][8]
-
Versatility: A wide variety of ligands with different functionalities (e.g., fluorescent dyes, biotin) are commercially available.
Disadvantages:
-
Genetic Fusion Required: The target protein must be expressed as a fusion with the HaloTag protein.
-
Tag Size: The HaloTag itself is a 33 kDa protein, which could potentially interfere with the function or localization of the protein of interest.
SNAP-tag
Similar to HaloTag, the SNAP-tag system utilizes a genetically encoded tag, in this case, a modified human O6-alkylguanine-DNA alkyltransferase. The SNAP-tag reacts specifically and covalently with benzylguanine (BG) derivatives.[9]
Advantages:
-
High Specificity and Orthogonality: The SNAP-tag and its substrates are highly specific for each other. Furthermore, the related CLIP-tag system reacts with benzylcytosine (BC) derivatives, allowing for orthogonal, dual-color labeling of two different proteins in the same cell.[10]
-
Wide Range of Probes: A large and diverse collection of fluorescent and functionalized BG substrates are available.
Disadvantages:
-
Genetic Fusion Required: Requires the expression of the protein of interest as a SNAP-tag fusion.
-
Tag Size: The SNAP-tag is a 20 kDa protein, which may impact the function of the target protein.
-
Slower Kinetics Compared to HaloTag: While still efficient, the reaction kinetics of SNAP-tag are generally slower than those of HaloTag.[6]
Sortase-Mediated Ligation (SML)
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues. It then ligates the C-terminal portion of the substrate to an N-terminal glycine residue of another molecule.[9]
Advantages:
-
Site-Specific Labeling at Termini: Allows for the precise labeling of the N- or C-terminus of a protein.
-
Formation of a Native Peptide Bond: The ligation results in a natural amide bond, minimizing the introduction of foreign structures.
-
Versatility: Can be used to ligate a wide range of molecules, including peptides, small molecules, and other proteins.[11]
Disadvantages:
-
Genetic Engineering Required: The target protein must be engineered to contain the sortase recognition motif and a terminal glycine.
-
Reversibility of the Reaction: The ligation reaction is reversible, which can limit the overall yield. However, strategies have been developed to drive the reaction towards the ligated product.[12]
-
Enzyme Purity and Activity: The efficiency of the reaction is dependent on the purity and activity of the sortase enzyme.
Quantitative Data Comparison
| Parameter | NHS Ester | HaloTag | SNAP-tag | Sortase-Mediated Ligation |
| Labeling Efficiency | Variable, dependent on protein and conditions | High (>90%)[7] | High (>90%)[7] | High, but can be limited by reverse reaction[12] |
| Off-Target Labeling | Can be significant (<5% non-specific ligation reported under optimized conditions)[13] | Minimal | Minimal | Minimal |
| Linkage Stability | Very Stable (Amide bond) | Very Stable (Covalent bond) | Very Stable (Thioether bond) | Very Stable (Amide bond) |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ (estimated for aminolysis)[14][15] | Up to 10⁶ M⁻¹s⁻¹[16] | ~10⁴ M⁻¹s⁻¹[16] | Dependent on enzyme and substrate concentrations |
Experimental Protocols
General Protocol for NHS Ester Labeling of Proteins
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH between 7.2 and 8.5.[2] A typical protein concentration is 1-10 mg/mL.[1]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
General Protocol for HaloTag Labeling in Live Cells
-
Cell Culture: Culture mammalian cells expressing the HaloTag fusion protein in a suitable medium.
-
Ligand Preparation: Dilute the HaloTag ligand to the desired final concentration (typically 0.1-5 µM) in pre-warmed cell culture medium.
-
Labeling: Replace the cell culture medium with the ligand-containing medium and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells two to three times with fresh, pre-warmed medium or PBS to remove any unbound ligand.
-
Imaging: The cells are now ready for fluorescence microscopy.
General Protocol for SNAP-tag Labeling in Live Cells
-
Cell Culture: Grow cells expressing the SNAP-tag fusion protein to the desired confluency.
-
Substrate Preparation: Prepare a stock solution of the SNAP-tag substrate in DMSO. Dilute the substrate to the final labeling concentration (typically 1-5 µM) in cell culture medium.
-
Labeling: Add the substrate-containing medium to the cells and incubate for 30 minutes at 37°C.
-
Washing: Remove the labeling medium and wash the cells three times with fresh medium. An additional 30-minute incubation in fresh medium can help to reduce background fluorescence.
-
Imaging: Proceed with fluorescence imaging.
General Protocol for In Vitro Sortase-Mediated Ligation
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), combine the protein containing the LPXTG motif, the molecule with the N-terminal glycine(s), and purified Sortase A enzyme. Typical reactant concentrations are in the low micromolar range.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for a period ranging from 1 to 24 hours. The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester the Ca²⁺ ions required for sortase activity.
-
Purification: Purify the ligated product from the unreacted substrates and the sortase enzyme using chromatography methods such as size-exclusion or affinity chromatography (if one of the reactants has an affinity tag).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language can effectively illustrate the complex processes involved in protein labeling and their application in studying cellular signaling.
Conclusion
The validation of site-specific protein labeling is paramount for generating reliable and reproducible data in biological research. While NHS esters offer a simple, genetic-modification-free method for protein labeling, their lack of specificity can be a significant drawback. Modern alternatives such as HaloTag, SNAP-tag, and Sortase-mediated ligation provide highly specific and efficient labeling, albeit with the requirement of genetic engineering. The choice of the optimal labeling strategy will ultimately depend on the specific protein of interest, the experimental goals, and the available resources. For applications demanding precise control over the labeling site and high efficiency, the tag-based and enzymatic methods are generally superior. However, for labeling native proteins or when genetic manipulation is not feasible, NHS ester chemistry, with careful optimization, remains a valuable tool in the protein scientist's arsenal.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 7. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Hydrophobic Advantage: A Comparative Guide to N-(Hexanoyloxy)succinimide in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinker is a critical decision that dictates the efficiency, location, and stability of molecular labeling. While a plethora of amine-reactive reagents are available, N-(Hexanoyloxy)succinimide (NHS-C6) offers distinct advantages rooted in its unique physicochemical properties. This guide provides an objective comparison of NHS-C6 against other common crosslinkers, supported by established chemical principles and experimental data, to inform the selection of the optimal reagent for specific research applications.
The primary advantage of this compound lies in its hexanoate (C6) acyl chain, which imparts significant hydrophobicity to the molecule. This characteristic distinguishes it from its shorter-chain and, most notably, its sulfonated counterparts like Sulfo-NHS, leading to fundamental differences in solubility, membrane permeability, and application scope.
Performance Comparison of Amine-Reactive Crosslinkers
The selection of a crosslinker is primarily governed by its solubility and ability to reach the target molecule. This compound's hydrophobic nature makes it an ideal candidate for intracellular applications, whereas hydrophilic crosslinkers are restricted to the cell surface.
| Property | This compound (NHS-C6) (Inferred) | Standard NHS Esters (e.g., NHS-Acetate) | Sulfo-NHS Esters |
| Water Solubility | Low; requires organic co-solvent (e.g., DMSO, DMF)[1] | Generally low; often requires organic co-solvent[1] | High; readily dissolves in aqueous buffers[2][3] |
| Cell Membrane Permeability | Permeable[2][4] | Permeable[2][3] | Impermeable[2][3][] |
| Primary Application | Intracellular labeling, conjugation of hydrophobic molecules | General protein and intracellular labeling | Cell surface labeling[2][] |
| Reaction Environment | Requires organic co-solvent, which may affect some proteins[1] | Requires organic co-solvent[1] | Fully aqueous, preserving native protein structure[2] |
| Spacer Arm | C6 Alkane Chain (~8.5 Å) | Varies by acyl group | Varies; sulfonate group adds hydrophilicity |
The C6 spacer arm of NHS-C6 provides a significant advantage by increasing the distance between the conjugated molecules. This separation can mitigate steric hindrance, which is particularly beneficial when labeling with bulky molecules or targeting sites with limited accessibility. In drug delivery, hydrophobic linkers like the hexanoyl group in NHS-C6 can be crucial for encapsulating poorly soluble drugs within nanocarriers or for facilitating the passage of a conjugate across cellular membranes to reach intracellular targets.[6][7][8]
Hydrolytic Stability of NHS Esters
A critical factor in the efficiency of any NHS ester reaction is the competition between the desired reaction with a primary amine (aminolysis) and the undesired reaction with water (hydrolysis). The rate of hydrolysis is highly pH-dependent. While specific data for NHS-C6 is not available, the general stability profile for NHS esters provides a reliable guide for experimental design.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][9] |
| 7.0 | Room Temperature | ~7 hours[3][] |
| 8.0 | 4 | ~1 hour[9] |
| 8.6 | 4 | 10 minutes[1][9] |
| 9.0 | Room Temperature | Minutes[3][] |
Source: Data compiled from multiple sources for general N-hydroxysuccinimide esters.[1][3][][9]
The optimal pH for labeling is typically between 7.2 and 8.5, which represents a compromise between maximizing the availability of deprotonated, nucleophilic primary amines and minimizing the rate of ester hydrolysis.[1][]
Key Advantages of this compound
-
Intracellular Access : Its hydrophobic nature and lack of a charged group allow NHS-C6 to readily permeate cell membranes, making it a superior choice for labeling proteins and other targets within the cytoplasm or organelles.[2][4]
-
Enhanced Hydrophobicity : The C6 chain can increase the overall hydrophobicity of the resulting conjugate. This is advantageous in applications such as the development of antibody-drug conjugates (ADCs) where the linker can aid in drug delivery or in the creation of probes for studying non-polar environments.[2][6]
-
Reduced Steric Hindrance : The relatively long C6 spacer arm can help overcome steric hindrance, allowing for efficient conjugation to amine groups that may be partially obscured within a protein's tertiary structure.
-
Versatility in Drug Delivery : Hydrophobic linkers are essential components in various drug delivery systems, including lipid nanoparticles and polymeric micelles, where they help encapsulate and deliver lipophilic therapeutic agents.[6][7]
Visualizing the Chemistry and Workflow
To better understand the application of NHS-C6, the following diagrams illustrate the fundamental reaction chemistry, a typical experimental workflow, and a logical comparison with other crosslinkers.
Figure 1. Reaction of NHS-C6 with a primary amine.
Figure 2. General workflow for protein conjugation.
References
- 1. Cross-Linker Dithiobis(succinimidyl hexanoate) | CAS 1083285-37-3 Dojindo [dojindo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Succinimidyl 6-(4,4´-azipentanamido)hexanoate [NHS-LC-Diazirine] | AAT Bioquest [aatbio.com]
- 6. purepeg.com [purepeg.com]
- 7. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Thiohydroxy Succinimide Esters (NTSEs): Versatile Reagents for Selective Acyl and Acylthio Transfer [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Stability of NHS Ester Reagents
For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) esters are indispensable tools for bioconjugation, enabling the formation of stable amide bonds with primary amines on biomolecules. However, the success of these conjugation reactions is critically dependent on the stability of the NHS ester itself, which is susceptible to hydrolysis—a competing reaction with water that can significantly reduce coupling efficiency. This guide provides an objective comparison of the stability of different NHS ester reagents and their alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for your application.
Understanding NHS Ester Instability: The Competing Hydrolysis Reaction
The primary pathway of degradation for NHS esters in aqueous environments is hydrolysis, where the ester bond is cleaved by water, yielding an inactive carboxylic acid and N-hydroxysuccinimide.[1] This reaction is in direct competition with the desired aminolysis (reaction with a primary amine). The rate of hydrolysis is significantly influenced by several factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH.[1] The optimal pH for NHS ester reactions is typically a compromise between maximizing the availability of deprotonated, nucleophilic primary amines and minimizing the rate of hydrolysis, generally falling within the range of 7.2 to 8.5.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions are often performed at room temperature for shorter durations or at 4°C for overnight incubations to slow down hydrolysis.[1]
-
Moisture: NHS esters are moisture-sensitive and should be stored under desiccated conditions. Allowing the reagent to warm to room temperature before opening prevents condensation of atmospheric moisture.[3]
Quantitative Comparison of NHS Ester Stability
The stability of an NHS ester is often expressed as its half-life (t½), the time it takes for half of the reagent to hydrolyze under specific conditions. While obtaining a direct side-by-side comparison of all common NHS esters under identical conditions is challenging due to variations in experimental setups across different studies, the following tables summarize available quantitative data to guide reagent selection.
Table 1: Half-life of a Typical NHS Ester in Aqueous Solution
This table illustrates the profound impact of pH and temperature on the stability of a generic NHS ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1-2 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | 10 - 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Data compiled from multiple sources.[2][4][5][6]
Table 2: Comparative Hydrolysis Half-lives of PEGylated NHS Esters at pH 8 and 25°C
The structure of the linker arm in PEGylated NHS esters can influence their stability.
| PEG NHS Ester Linker | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
This data demonstrates that longer alkyl chain linkers generally confer greater stability.[7]
Alternatives to Standard NHS Esters with Enhanced Stability
For applications requiring greater stability, several alternatives to the traditional NHS esters are available.
Sulfo-NHS Esters
The addition of a sulfonate group to the N-hydroxysuccinimide ring (Sulfo-NHS) increases the water solubility of the reagent. While both NHS and Sulfo-NHS esters are susceptible to hydrolysis, the Sulfo-NHS form is generally considered to be somewhat more stable in aqueous solutions.[3] This makes Sulfo-NHS esters, such as BS³, the water-soluble analog of DSS, ideal for cell surface labeling as they are also membrane-impermeable.[8][9]
TFP and PFP Esters
Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are alternative amine-reactive reagents that exhibit significantly greater resistance to hydrolysis compared to NHS esters, especially at a basic pH.[10][11] This enhanced stability provides a wider window for conjugation reactions and can lead to higher yields.[1]
Table 3: Comparative Stability of TFP- vs. NHS-Terminated Self-Assembled Monolayers
This table provides a direct comparison of the hydrolytic stability of TFP and NHS esters.
| pH | Half-life of NHS-ester | Half-life of TFP-ester |
| 7.0 | 417 minutes | 1155 minutes |
| 8.0 | 110 minutes | 330 minutes |
| 10.0 | 39 minutes | 368 minutes |
This data clearly shows the superior stability of the TFP ester, with an almost 10-fold longer half-life at pH 10.[5]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for NHS Ester Reactivity
This is a rapid, qualitative method to assess if an NHS ester is still active. It is based on the principle that the hydrolysis of the ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
If the reagent is not water-soluble, dissolve it in a small amount of anhydrous DMSO or DMF.
-
Add 2 mL of the amine-free buffer to the reagent. Prepare a control tube with 2 mL of buffer (and the same amount of organic solvent if used).
-
Immediately zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until it is below 1.0.
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
Interpretation:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be measurably greater than the initial absorbance.
-
Inactive (Hydrolyzed) Reagent: There will be no significant increase in absorbance after adding NaOH.
Protocol 2: Determining the Hydrolysis Half-life of an NHS Ester using RP-HPLC
This method provides a quantitative measure of the stability of an NHS ester by monitoring its disappearance over time.
Materials:
-
NHS ester reagent
-
Reaction buffer at the desired pH (amine-free)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector.
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Initiate the hydrolysis reaction by diluting the NHS ester stock solution into the pre-warmed reaction buffer to a final concentration suitable for HPLC analysis.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the NHS ester peak at a suitable wavelength.
-
Calculate the concentration of the remaining NHS ester at each time point based on the peak area.
-
Plot the natural logarithm of the NHS ester concentration versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing Key Concepts
Caption: Competing reaction pathways for NHS esters.
Caption: Workflow for NHS ester stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. laysanbio.com [laysanbio.com]
- 8. organisancorp.com [organisancorp.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Purity Assessment of N-(Hexanoyloxy)succinimide Conjugates
For researchers, scientists, and drug development professionals, the successful synthesis of bioconjugates using N-(Hexanoyloxy)succinimide (NHS-Hexanoate) is only the first step. Rigorous purity assessment is a critical subsequent phase to ensure the quality, efficacy, and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of NHS-Hexanoate conjugates, complete with experimental protocols and supporting data to inform the selection of the most appropriate methods.
NHS-Hexanoate is an amine-reactive reagent commonly used to introduce a hexanoyl group to proteins, peptides, and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] However, the conjugation reaction can result in a heterogeneous mixture of products, including unreacted biomolecules, excess labeling reagent and its hydrolysis byproducts, and conjugates with varying degrees of modification. Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity assessment.[3][4]
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity assessment depends on several factors, including the specific impurities of interest, the required level of sensitivity and precision, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.[3][5][6]
| Technique | Principle | Key Advantages | Key Limitations | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[6] | Gentle, non-denaturing method; relatively fast analysis time.[4] | Lower resolution compared to other chromatographic techniques.[4] | Quantifies aggregates, monomer, and fragments.[7] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity.[6] | High resolution for separating species with different degrees of labeling. | Can be denaturing for some proteins; method development can be complex. | Assesses purity and heterogeneity (degree of labeling). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography coupled with mass-to-charge ratio detection.[8] | Confirms molecular weight of the conjugate, identifies impurities, and determines the degree of labeling (DOL).[7][8] | Requires specialized instrumentation; salts and detergents can interfere with ionization.[4] | Provides high specificity and detailed structural information.[8] |
| Capillary Electrophoresis (CE) | Separation based on size-to-charge ratio in a capillary.[6] | High resolution and sensitivity; requires small sample volumes. | Can be sensitive to sample matrix; method development may be required. | Assesses purity and heterogeneity.[6] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation based on molecular weight.[7] | Simple, widely available technique. | Low resolution; provides apparent molecular weight. | Visualizes unconjugated protein and conjugate distribution.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific conjugates.
Size-Exclusion Chromatography (SEC)
This protocol is for determining the presence of aggregates and fragments.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Column: A column suitable for the molecular weight range of the conjugate should be selected.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the protein and/or a wavelength specific to the conjugate if it contains a chromophore.
-
Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.22 µm filter.
-
Data Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.[7]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for assessing purity and the distribution of species with different degrees of labeling.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A C4 or C8 column is often suitable for protein separations.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides confirmation of conjugation and the degree of labeling.
-
Chromatography: Use similar HPLC conditions as described for RP-HPLC.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for proteins.[7]
-
Mass Range: Scan a range that includes the expected mass of the unconjugated protein and the conjugate with various degrees of labeling.
-
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weights of the different species present in the sample. The degree of labeling can be calculated from the mass difference between the conjugated and unconjugated protein.
Mandatory Visualizations
To further clarify the experimental processes and chemical reactions, the following diagrams are provided.
Caption: Chemical reaction of NHS-Hexanoate with a primary amine on a protein.
Caption: Workflow for the purification and purity assessment of conjugates.
References
Functional Assays for Proteins Modified by N-(Hexanoyloxy)succinimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with N-(Hexanoyloxy)succinimide (NHS-C6) introduces a hexanoyl group onto primary amines, such as the ε-amino group of lysine residues or the N-terminus. This acylation can significantly impact a protein's structure, stability, and function, with implications for cellular signaling, enzyme activity, and protein-protein interactions. This guide provides a comparative overview of key functional assays to characterize these changes, complete with experimental protocols and illustrative diagrams to facilitate a deeper understanding of the functional consequences of protein hexanoylation.
I. Comparative Analysis of Functional Assays
The introduction of a hexanoyl moiety can alter a protein's properties in several ways, necessitating a multi-faceted approach to functional characterization. The following tables summarize key assays and the type of data they provide for comparing unmodified (native) proteins with their NHS-C6-modified counterparts.
Table 1: Comparison of Enzymatic Activity Assays
| Functional Assay | Principle | Key Parameters Measured | Unmodified Protein (Hypothetical Data) | NHS-C6 Modified Protein (Hypothetical Data) |
| Enzyme Kinetics Assay | Measures the rate of an enzymatic reaction by monitoring substrate consumption or product formation over time. | Michaelis constant (Km), Maximum velocity (Vmax), Catalytic efficiency (kcat/Km) | Km: 50 µM, Vmax: 100 µmol/min, kcat/Km: 2 x 10^5 M⁻¹s⁻¹ | Km: 75 µM, Vmax: 80 µmol/min, kcat/Km: 1.2 x 10^5 M⁻¹s⁻¹ |
| Lysozyme Activity Assay | Measures the lytic activity of lysozyme on bacterial cell walls, typically observed as a decrease in turbidity of a bacterial suspension. | Rate of lysis (ΔA450/min) | 0.050 ΔA450/min | 0.035 ΔA450/min |
Table 2: Comparison of Protein Interaction and Stability Assays
| Functional Assay | Principle | Key Parameters Measured | Unmodified Protein (Hypothetical Data) | NHS-C6 Modified Protein (Hypothetical Data) |
| Pull-Down Assay | An in vitro affinity purification method to enrich for proteins that interact with a "bait" protein. | Presence and relative abundance of interacting "prey" proteins. | Strong interaction with Protein X, weak with Protein Y. | Weak interaction with Protein X, no interaction with Protein Y. |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a protein as a function of temperature to determine its thermal stability. | Melting temperature (Tm), Enthalpy of unfolding (ΔH) | Tm: 75°C, ΔH: 500 kJ/mol | Tm: 70°C, ΔH: 450 kJ/mol |
| Cellular Uptake Assay | Quantifies the amount of a labeled protein that is internalized by cells over time. | Internalized protein concentration (e.g., ng/mg of total cell protein) | 100 ng/mg | 150 ng/mg |
II. Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the key functional assays discussed.
Protocol 1: Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme before and after modification with NHS-C6.
Materials:
-
Unmodified and NHS-C6 modified enzyme of known concentration
-
Substrate stock solution
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed amount of unmodified or modified enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in the microplate reader and measure the absorbance (or fluorescence) of the product at regular intervals.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the reaction curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Lysozyme Activity Assay
Objective: To compare the lytic activity of native lysozyme with NHS-C6 modified lysozyme.
Materials:
-
Native and NHS-C6 modified lysozyme solutions
-
Micrococcus lysodeikticus cell suspension (substrate)
-
Phosphate buffer (pH 6.2)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of Micrococcus lysodeikticus in phosphate buffer to an optical density (OD) of 0.6-0.7 at 450 nm.
-
Add a defined volume of the bacterial suspension to a cuvette.
-
Initiate the reaction by adding a small volume of the native or modified lysozyme solution.
-
Immediately start recording the decrease in absorbance at 450 nm at regular time intervals for 5 minutes.
-
The rate of decrease in absorbance is proportional to the lysozyme activity.
Protocol 3: Pull-Down Assay
Objective: To identify and compare the interacting partners of a protein before and after hexanoylation.
Materials:
-
Immobilized "bait" protein (unmodified or NHS-C6 modified) on affinity beads (e.g., GST-tagged protein on glutathione beads).
-
Cell lysate containing potential "prey" proteins.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., high salt or low pH buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Incubate the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using the elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against suspected interacting partners.
Protocol 4: Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability of a protein before and after NHS-C6 modification.
Materials:
-
Unmodified and NHS-C6 modified protein samples (at the same concentration).
-
Buffer solution.
-
Differential Scanning Calorimeter.
Procedure:
-
Prepare the protein samples and a buffer reference in DSC sample pans.
-
Place the sample and reference pans in the calorimeter.
-
Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range.
-
The instrument measures the differential heat flow required to raise the temperature of the sample and reference.
-
The resulting thermogram shows a peak corresponding to the protein unfolding. The midpoint of this transition is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of unfolding (ΔH).
Protocol 5: Cellular Uptake Assay
Objective: To compare the cellular internalization of a protein before and after hexanoylation.
Materials:
-
Fluorescently labeled unmodified and NHS-C6 modified protein.
-
Cultured cells.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a medium containing the fluorescently labeled unmodified or modified protein at a specific concentration.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours).
-
Wash the cells thoroughly with cold PBS to remove any unbound protein.
-
The cells can then be analyzed by flow cytometry to quantify the mean fluorescence intensity per cell, or visualized by fluorescence microscopy to observe the subcellular localization of the internalized protein.
III. Visualization of Signaling Pathways and Workflows
Understanding the broader biological context is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway potentially affected by protein acylation and a general experimental workflow.
Safety Operating Guide
Proper Disposal of N-(Hexanoyloxy)succinimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(Hexanoyloxy)succinimide, a common reagent in bioconjugation and chemical synthesis. Adherence to these protocols is critical for minimizing risks, ensuring regulatory compliance, and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₄ |
| Molecular Weight | 213.23 g/mol |
| Appearance | White Solid |
| Boiling Point | 302.1°C at 760 mmHg |
| Density | 1.18 g/cm³ |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical inactivation through hydrolysis, followed by disposal as hazardous chemical waste. This two-stage process mitigates the reactivity of the N-hydroxysuccinimide (NHS) ester.
Experimental Protocol: Chemical Inactivation via Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dissolution: Dissolve the waste this compound in a suitable organic solvent in which it is soluble (e.g., DMSO, DMF).
-
Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved ester while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure the complete hydrolysis of the NHS ester.[2]
-
Neutralization: After the hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Waste Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Hydrolyzed this compound waste," the chemical constituents, and the date.[1]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, absorb the spill with an inert, liquid-binding material such as vermiculite or sand. Collect all contaminated materials into a sealed container for disposal according to the protocol outlined above.[2] Prevent the spill from entering drains or water courses.
Final Disposal
All waste, including the neutralized chemical waste and any contaminated materials from spill cleanup, must be disposed of as hazardous waste.[3] Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not dispose of this compound or its waste down the sink or in general trash.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N-(Hexanoyloxy)succinimide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for N-(Hexanoyloxy)succinimide, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side-shields or goggles.[1][2][3] | Face shield. | Protects against splashes and dust. A face shield offers additional protection, especially during procedures with a higher risk of splashing.[2] |
| Hands | Impervious gloves (e.g., nitrile or butyl rubber).[1][3] | Double-gloving. | Provides a barrier against skin contact. Double-gloving is recommended for an extra layer of protection against potential contamination or glove failure.[4] |
| Body | Laboratory coat.[4] | Chemical-resistant apron. | Protects skin and personal clothing from spills.[4] An apron provides an additional layer of protection for procedures involving larger quantities. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1][2] | Particulate respirator (e.g., N95).[2] | Minimizes inhalation of dust particles. A respirator is necessary if there is a risk of generating aerosols outside of a fume hood. |
| Feet | Closed-toe shoes.[4] | N/A | Protects feet from spills and falling objects.[4] |
Handling and Operational Plan
This compound is a moisture-sensitive compound, and proper handling is crucial to maintain its integrity for successful reactions.[4]
Experimental Protocol: General Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Equilibration : Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing : Conduct all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of any fine particulates.[2]
-
Dissolving : When dissolving the compound in a solvent, handle the organic solvent according to its specific safety data sheet (SDS).
-
Reaction Quenching : If necessary, quench reactions containing unreacted this compound by adding an amine-containing buffer, such as Tris.[4]
-
Purification : Following the reaction, remove unreacted this compound and byproducts through appropriate purification methods like dialysis or gel filtration.[4]
Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not allow the chemical to enter sewers or waterways.[1]
Disposal Protocol
-
Solid Waste : Collect unreacted this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed container for chemical waste.
-
Liquid Waste : Collect all reaction mixtures and solvent washes containing this compound in a designated, sealed container for liquid chemical waste.
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.[4]
-
Container Disposal : Rinse the empty container thoroughly before recycling or disposal.
-
Waste Pickup : All chemical waste must be disposed of through an approved waste disposal plant.[3][5] Follow your institution's specific procedures for chemical waste pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
